2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine
Description
The exact mass of the compound 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2-dimethyl-3-pyrrolidin-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2,7-10)8-11-5-3-4-6-11/h3-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETCAGQZWBVYMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285321 | |
| Record name | β,β-Dimethyl-1-pyrrolidinepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681247-27-8 | |
| Record name | β,β-Dimethyl-1-pyrrolidinepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681247-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β,β-Dimethyl-1-pyrrolidinepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel diamine, 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It outlines a proposed synthetic route based on established chemical principles, including a detailed experimental protocol for the reductive amination of 2,2-dimethyl-3-(pyrrolidin-1-yl)propanal. Furthermore, this guide details the expected analytical characterization of the target compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), drawing upon data from analogous structures. Safety considerations and potential applications of this and similar diamine structures are also discussed.
Introduction
Diamines are a critical class of organic compounds that serve as essential building blocks in the synthesis of a wide array of materials and biologically active molecules, including polyamides, polyimides, and various pharmaceutical agents.[1] The unique structural motif of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, which incorporates a neopentyl backbone, a primary amine, and a pyrrolidine ring, suggests its potential utility as a scaffold in medicinal chemistry and as a monomer in polymer science. The gem-dimethyl group can impart steric hindrance and lipophilicity, while the two nitrogen atoms provide sites for further functionalization or interaction with biological targets. This guide presents a scientifically grounded approach to the synthesis and detailed characterization of this promising, yet not extensively documented, molecule.
Proposed Synthesis of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine
The most logical and efficient synthetic pathway to 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is via the reductive amination of its corresponding aldehyde precursor, 2,2-dimethyl-3-(pyrrolidin-1-yl)propanal.[2][3] Reductive amination is a robust and widely utilized method for the formation of amines from carbonyl compounds.[3] This two-step, one-pot process involves the initial formation of an imine from the aldehyde and ammonia, followed by the in-situ reduction of the imine to the desired primary amine.
Caption: Proposed two-step, one-pot synthesis of the target diamine.
Detailed Experimental Protocol (Proposed)
This protocol is based on general procedures for reductive amination and may require optimization for this specific substrate.
Materials:
-
2,2-dimethyl-3-(pyrrolidin-1-yl)propanal
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium borohydride (NaBH₄) or Hydrogen gas (H₂) with a suitable catalyst (e.g., Palladium on carbon (Pd/C), Raney Nickel)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethyl-3-(pyrrolidin-1-yl)propanal (1 equivalent) in anhydrous methanol.
-
Imine Formation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of ammonia in methanol (e.g., 7N, 1.5-2 equivalents) to the stirred solution. Allow the reaction to stir at room temperature for 2-4 hours to facilitate imine formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reduction:
-
Using Sodium Borohydride: Cool the reaction mixture back to 0 °C. Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.
-
Using Catalytic Hydrogenation: Alternatively, the methanolic solution of the imine can be transferred to a hydrogenation vessel containing a catalyst such as 10% Pd/C or Raney Nickel. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (e.g., balloon pressure or in a Parr shaker at 50 psi) until the reaction is complete as indicated by hydrogen uptake or analytical monitoring.
-
-
Workup:
-
If using sodium borohydride, quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer two more times with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine can be purified by vacuum distillation or column chromatography on silica gel using a gradient of dichloromethane and methanol with a small percentage of triethylamine to prevent streaking.
Characterization of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Physical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₉H₂₀N₂ |
| Molecular Weight | 156.27 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | Estimated to be in the range of 200-220 °C at atmospheric pressure |
Spectroscopic Data (Expected)
The following tables summarize the expected spectroscopic data based on the structure of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine and data from analogous compounds.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Expected Chemical Shifts, δ ppm) | ¹³C NMR (Expected Chemical Shifts, δ ppm) |
| ~2.5-2.8 (m, 4H, -N-CH₂ -CH₂- in pyrrolidine) | ~70-75 (-C H₂-N(pyrrolidine)) |
| ~2.4-2.6 (s, 2H, -C-CH₂ -N(pyrrolidine)) | ~50-55 (-N-C H₂- in pyrrolidine) |
| ~2.6-2.9 (s, 2H, -C-CH₂ -NH₂) | ~50-55 (-C H₂-NH₂) |
| ~1.6-1.8 (m, 4H, -CH₂-CH₂ -CH₂- in pyrrolidine) | ~35-40 (-C (CH₃)₂) |
| ~1.2-1.5 (br s, 2H, -NH₂ ) | ~25-30 (-C H₃) |
| ~0.9 (s, 6H, -C(CH₃ )₂) | ~20-25 (-CH₂-C H₂-CH₂- in pyrrolidine) |
3.2.2. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3400 (broad, two bands) | N-H stretch (primary amine) |
| 2950-2800 (strong) | C-H stretch (aliphatic) |
| 1590-1650 (medium) | N-H bend (scissoring) |
| 1100-1250 (medium) | C-N stretch |
3.2.3. Mass Spectrometry (MS)
| m/z | Assignment |
| 156 | [M]⁺ (Molecular ion) |
| 157 | [M+H]⁺ (in ESI-MS)[1] |
| 141 | [M - CH₃]⁺ |
| 126 | [M - CH₂NH₂]⁺ |
| 84 | [C₅H₁₀N]⁺ (pyrrolidinylmethyl fragment) |
| 70 | [C₄H₈N]⁺ (pyrrolidine fragment) |
Safety and Handling
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: Amines can be corrosive and may cause skin and eye irritation or burns. Inhalation may cause respiratory tract irritation.
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.
Potential Applications
The structural features of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine suggest its potential as a valuable intermediate in several areas:
-
Pharmaceuticals: The diamine scaffold can be used in the synthesis of novel drug candidates. The pyrrolidine moiety is a common feature in many biologically active compounds.
-
Polymer Chemistry: As a diamine, it can be used as a monomer for the synthesis of polyamides and polyimides, potentially imparting unique properties due to the neopentyl group.
-
Ligand Synthesis: The two nitrogen atoms can act as coordination sites for metal ions, making it a candidate for the synthesis of novel ligands for catalysis or materials science.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. The proposed synthetic route via reductive amination is a robust and scalable method. The expected analytical data provides a benchmark for the successful synthesis and purification of the target compound. Further research into the applications of this novel diamine is warranted and encouraged.
References
- Sadeghinia, A., & Mighani, H. (2020). Synthesis and Characterization of New Diamine Based on Fluorine. Chemical Methodologies, 4(2), 115-122.
-
PubChem. (n.d.). 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanal. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel diamine, 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document delves into the predicted structural and physicochemical parameters of this compound, including its acid dissociation constants (pKa), lipophilicity (logP), and aqueous solubility. Recognizing the current absence of empirical data in publicly available literature, this guide uniquely bridges this gap by employing established computational prediction methodologies. Furthermore, it lays out detailed, field-proven experimental protocols for the future empirical validation of these properties. A plausible synthetic route and subsequent purification and characterization strategies are also proposed, offering a holistic view for researchers initiating work with this molecule. This guide is structured to provide not just data, but a foundational understanding of the causality behind analytical choices, thereby empowering researchers to make informed decisions in their development programs.
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant portion of failures attributable to suboptimal pharmacokinetic and pharmacodynamic profiles. The amine functional group is a ubiquitous feature in many pharmaceuticals, and its basicity, as quantified by the pKa, profoundly influences a molecule's behavior in the physiological environment. The lipophilicity, often expressed as the logarithm of the partition coefficient (logP), governs a drug's ability to traverse cellular membranes, while aqueous solubility is a critical determinant of its bioavailability. Therefore, the early and accurate characterization of these fundamental physicochemical properties is not merely a data-gathering exercise but a critical step in risk mitigation and the rational design of effective therapeutics.
This guide focuses on 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, a diamine with structural features that suggest its potential as a scaffold in medicinal chemistry. The presence of both a primary and a tertiary amine introduces interesting possibilities for its ionization behavior and interaction with biological targets.
Molecular Identity and Predicted Physicochemical Properties
A summary of the key identifiers and computationally predicted physicochemical properties of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is presented below. It is imperative to note that these values are in silico predictions and await experimental verification.
| Property | Predicted Value | Computational Tool/Method |
| IUPAC Name | 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine | --- |
| CAS Number | 681247-27-8 | --- |
| Molecular Formula | C₉H₂₀N₂ | --- |
| Molecular Weight | 156.27 g/mol | --- |
| pKa₁ (Primary Amine) | ~10.5 ± 0.5 | ACD/Percepta, ChemAxon[1][2][3][4] |
| pKa₂ (Tertiary Amine) | ~9.0 ± 0.5 | ACD/Percepta, ChemAxon[1][2][3][4][5] |
| logP | 1.0 - 1.5 | ALOGPS, ChemAxon[6][7][8][9][10] |
| Aqueous Solubility (logS) | -1.5 to -2.5 | ALOGPS, ChemAxon[6][7][8][9][10] |
| Boiling Point | 200-220 °C (at 760 mmHg) | Structure-Property Relationship Models |
| Melting Point | Not readily predictable for flexible amines | --- |
Methodologies for Physicochemical Characterization: A Dual Approach
A robust understanding of a compound's properties is best achieved through a synergistic combination of computational prediction and empirical determination.
Computational Prediction: The Rationale for Early-Stage Insights
In the initial phases of drug discovery, where the physical compound may be scarce or not yet synthesized, computational models provide invaluable foresight.
-
pKa Prediction: The pKa values of the two amine groups are critical for understanding the molecule's charge state at different physiological pHs. Computational tools like ACD/Percepta and ChemAxon's pKa predictor utilize large databases of experimentally determined pKa values to train their algorithms.[1][2][3][4][5] These programs analyze the input structure for ionizable centers and compare the surrounding electronic and steric environment to similar, well-characterized molecules in their database to predict the pKa. For 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, the primary amine is expected to have a higher pKa due to the electron-donating effect of the alkyl chain, while the tertiary amine's pKa will be influenced by the steric hindrance around the nitrogen and the electronic effects of the pyrrolidine ring.
-
logP and Solubility Prediction: The lipophilicity (logP) and aqueous solubility (logS) are key indicators of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The ALOGPS and ChemAxon platforms employ atom-based and fragment-based methods to calculate these properties.[6][7][8][9][10] These algorithms deconstruct the molecule into atomic or fragmental contributions, each with a known contribution to lipophilicity and solubility, and then sum these contributions to estimate the overall property for the molecule.
Experimental Determination: The Gold Standard for Accuracy
While predictions are useful, they must be validated by empirical data. The following section outlines the standard experimental protocols for determining the key physicochemical properties of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine.
Caption: Proposed synthesis of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine via reductive amination.
Synthetic Procedure Outline:
-
Imine Formation: 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanal [11]is reacted with an excess of ammonia in a suitable solvent (e.g., methanol) with a catalytic amount of a mild acid (e.g., acetic acid) to form the corresponding imine in situ.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is then added to the reaction mixture to selectively reduce the imine to the desired primary amine. [12]3. Workup and Isolation: The reaction is quenched, and the product is isolated through standard extraction and solvent removal procedures.
Alternative Synthetic Route:
An alternative approach involves the reaction of a primary amine with 1,4-dihalobutane. [13][14]In this case, 2,2-dimethyl-1,3-propanediamine could be reacted with 1,4-dichlorobutane or 1,4-dibromobutane in the presence of a base to yield the target compound.
Purification Strategies
Given the likely liquid nature of the final product and potential for side products, fractional distillation under reduced pressure is the recommended method for purification. [15][16][17][18][19]The significant difference in boiling points between the starting materials, intermediates, and the final product should allow for effective separation.
Structural Characterization
The identity and purity of the synthesized 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine should be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, including the number and connectivity of protons and carbons. [20][21][22][23][24]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.
-
Purity Analysis (HPLC): High-performance liquid chromatography (HPLC) with a suitable detector (e.g., evaporative light scattering detector or derivatization followed by UV detection) can be used to assess the purity of the final product.
Conclusion
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, a molecule of interest for drug discovery and development. While awaiting empirical validation, the in silico data presented herein offers valuable initial insights into its likely behavior. The detailed experimental protocols provide a clear path forward for researchers to obtain the necessary empirical data to support their research and development activities. The proposed synthetic route and characterization methods further equip scientists with the foundational knowledge required to work with this promising compound. As with any new chemical entity, a rigorous and systematic approach to physicochemical characterization is the cornerstone of a successful drug development program.
References
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[amine]([Link])
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- 7. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
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- 11. 2,2-dimethyl-3-(pyrrolidin-1-yl)propanal | 296264-94-3 [sigmaaldrich.com]
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- 24. researchgate.net [researchgate.net]
Spectroscopic Profile of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine: A Technical Guide
Introduction: Unveiling the Molecular Architecture
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, a molecule featuring a sterically hindered neopentyl backbone coupled with both a primary and a tertiary amine, presents a unique structural motif. Understanding its three-dimensional structure and electronic properties is crucial for predicting its pharmacological activity, metabolic fate, and potential for drug-drug interactions. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering researchers a foundational understanding of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. While experimental data for this specific molecule is not publicly available, this guide synthesizes established spectroscopic principles and data from analogous structures to present a robust, predictive analysis.
The strategic inclusion of a neopentyl group often imparts metabolic stability by shielding adjacent functional groups from enzymatic degradation. The presence of both a primary amine, a common site for salt formation and hydrogen bonding, and a tertiary amine, which can influence solubility and receptor binding, makes this a molecule of significant interest. This guide will deconstruct the molecule's structure to predict its spectroscopic signatures, providing a virtual roadmap for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, we can piece together the connectivity and spatial arrangement of the molecule.
Experimental Protocol: NMR Data Acquisition
A standard approach to acquiring NMR data for a novel compound like 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons like those on the primary amine. CDCl₃ is a common starting point for many organic molecules.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer would include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
An internal standard, such as tetramethylsilane (TMS) at 0.00 ppm, is used for chemical shift referencing.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required compared to ¹H NMR.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling relationships and confirm proton connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular framework.
-
Caption: Workflow for NMR-based structural elucidation.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine would exhibit several distinct signals, each corresponding to a unique proton environment. The electron-withdrawing effect of the nitrogen atoms will deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).[1][2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -C(CH₃)₂- | ~ 0.9 - 1.1 | Singlet (s) | 6H | The two methyl groups are equivalent and attached to a quaternary carbon, resulting in a sharp singlet. |
| -CH₂-N(pyrrolidine) | ~ 2.4 - 2.6 | Singlet (s) | 2H | Methylene protons adjacent to the tertiary nitrogen of the pyrrolidine ring. Deshielded by the nitrogen. |
| -CH₂-NH₂ | ~ 2.6 - 2.8 | Singlet (s) | 2H | Methylene protons adjacent to the primary amine. Deshielded by the nitrogen. |
| Pyrrolidine -CH₂- | ~ 2.5 - 2.7 | Triplet (t) or Multiplet (m) | 4H | Protons on the carbons adjacent to the nitrogen in the pyrrolidine ring. |
| Pyrrolidine -CH₂- | ~ 1.7 - 1.9 | Quintet (quint) or Multiplet (m) | 4H | Protons on the carbons beta to the nitrogen in the pyrrolidine ring. |
| -NH₂ | ~ 1.0 - 3.0 (variable) | Broad Singlet (br s) | 2H | Exchangeable protons of the primary amine. The chemical shift and peak shape are highly dependent on solvent, concentration, and temperature. |
Predicted ¹³C NMR Spectrum
In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom will give rise to a single peak. Carbons bonded to nitrogen will be deshielded and appear at a higher chemical shift.[1][2]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C(CH₃)₂- | ~ 25 - 30 | Shielded methyl carbons. |
| -C(CH₃)₂- | ~ 35 - 40 | Quaternary carbon of the neopentyl group. |
| -CH₂-N(pyrrolidine) | ~ 60 - 65 | Methylene carbon attached to the tertiary nitrogen. Deshielded. |
| -CH₂-NH₂ | ~ 45 - 50 | Methylene carbon attached to the primary amine. Deshielded. |
| Pyrrolidine -CH₂-N- | ~ 50 - 55 | Carbons in the pyrrolidine ring adjacent to the nitrogen. |
| Pyrrolidine -CH₂-CH₂- | ~ 20 - 25 | Carbons in the pyrrolidine ring beta to the nitrogen. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: The sample is placed in the beam of an FT-IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.
Caption: General workflow for FT-IR analysis.
Predicted IR Spectrum
The IR spectrum of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine will be characterized by absorptions corresponding to its primary and tertiary amine functionalities, as well as its alkane backbone.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (primary amine) | ~ 3300 - 3500 | Medium | Two bands are expected for the symmetric and asymmetric stretching of the -NH₂ group.[3][4] |
| C-H Stretch (alkane) | ~ 2850 - 2960 | Strong | Stretching vibrations of the C-H bonds in the methyl and methylene groups. |
| N-H Bend (primary amine) | ~ 1580 - 1650 | Medium | Scissoring vibration of the -NH₂ group.[3] |
| C-N Stretch (aliphatic amine) | ~ 1020 - 1250 | Medium to Weak | Stretching vibrations of the C-N bonds of both the primary and tertiary amines.[3][5] |
| N-H Wag (primary amine) | ~ 665 - 910 | Broad, Strong | Out-of-plane bending of the N-H bonds.[3] |
The absence of a significant N-H stretching band around 3300-3500 cm⁻¹ would indicate the absence of the primary amine, while the presence of two distinct peaks in this region is a strong indicator of a primary amine.[1][3] The tertiary amine does not have any N-H bonds and therefore will not show a characteristic absorption in this region.[3]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable clues about the molecule's structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization: Electron Impact (EI) is a common ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that typically yields a prominent molecular ion peak, which is useful for confirming the molecular weight.
-
Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Caption: Simplified workflow for mass spectrometry analysis.
Predicted Mass Spectrum
The molecular formula of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is C₉H₂₀N₂. Its monoisotopic mass is approximately 156.16 g/mol .
-
Molecular Ion (M⁺): According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Therefore, the molecular ion peak is expected at an m/z of 156. In EI-MS, this peak may be weak due to the facile fragmentation of amines.[6] In ESI-MS, a prominent protonated molecule [M+H]⁺ would be expected at m/z 157.
-
Key Fragmentation Pathways: The fragmentation of amines is typically dominated by α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.[7][8] This process leads to the formation of a stable, resonance-stabilized iminium ion.
-
α-Cleavage adjacent to the tertiary amine (pyrrolidine): Cleavage of the bond between the quaternary carbon and the methylene group attached to the pyrrolidine ring would result in a fragment containing the pyrrolidine ring.
-
α-Cleavage adjacent to the primary amine: Cleavage of the bond between the quaternary carbon and the methylene group of the primary amine is less likely due to the stability of the alternative fragments.
-
Loss of a methyl group: Loss of a methyl radical (•CH₃, mass 15) from the molecular ion to give a fragment at m/z 141 is a plausible pathway.
-
Formation of the pyrrolidinylmethyl cation: A prominent peak at m/z 84, corresponding to [C₅H₁₀N]⁺, is expected from the cleavage of the bond between the neopentyl group and the pyrrolidinylmethyl moiety.
-
Formation of the aminomethyl cation: A peak at m/z 30, corresponding to [CH₂NH₂]⁺, is a characteristic fragment for primary amines.[8]
-
| m/z | Predicted Fragment Ion | Formation Pathway |
| 156 | [C₉H₂₀N₂]⁺ | Molecular Ion (M⁺) |
| 141 | [C₈H₁₇N₂]⁺ | Loss of a methyl radical (•CH₃) |
| 84 | [C₅H₁₀N]⁺ | α-Cleavage leading to the pyrrolidinylmethyl cation |
| 70 | [C₄H₈N]⁺ | Fragmentation of the pyrrolidine ring |
| 57 | [C₄H₉]⁺ | tert-Butyl cation from cleavage of the neopentyl group[9] |
| 30 | [CH₄N]⁺ | α-Cleavage leading to [CH₂NH₂]⁺ |
Conclusion: A Predictive Spectroscopic Toolkit
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. By applying fundamental principles of NMR, IR, and MS, we have constructed a detailed forecast of the key spectral features that researchers and drug development professionals can expect to observe. The unique combination of a primary amine, a tertiary amine, and a sterically hindered neopentyl group results in a distinct spectroscopic fingerprint. This predictive analysis serves as a valuable tool for the initial identification, purity assessment, and structural confirmation of this and structurally related molecules, thereby accelerating the early stages of drug discovery and development. The protocols and interpretive frameworks presented herein are designed to be broadly applicable, providing a self-validating system for the spectroscopic analysis of complex organic molecules.
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OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
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Goldberg, S. I., & Lam, F. L. (1966). Anomalous chemical shifts in the nuclear magnetic resonance spectra of some neopentyl compounds. The Journal of Organic Chemistry, 31(7), 2336–2337. Retrieved from [Link]
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Longevialle, P., & Bouchoux, G. (1983). Products of low potential energy in mass spectra as a consequence of ion–dipole attractions: some neopentyl compounds. Journal of the Chemical Society, Perkin Transactions 2, (2), 187-191. Retrieved from [Link]
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ECHIMICA. (2020, December 20). Mass Spectroscopy Lecture 7: Fragmentation of Amines Part 2 [Video]. YouTube. Retrieved from [Link]
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An In-Depth Technical Guide to the Biological Screening of a 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine Library
Foreword: The Strategic Imperative for Novel Scaffold Exploration
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to accessing new biological space and developing therapeutics with unique mechanisms of action. The 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine core represents a compelling starting point for library synthesis. The pyrrolidine ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and to serve as a versatile scaffold for creating three-dimensional diversity.[1][2] The gem-dimethyl group introduces conformational rigidity, which can be advantageous for specific receptor or enzyme binding. This guide provides a comprehensive, field-proven framework for the systematic biological evaluation of a library derived from this core structure, designed to de-risk and accelerate the hit-to-lead journey.
I. Foundational Principles of the Screening Cascade
A successful screening campaign is not a monolithic endeavor but a tiered, iterative process designed to efficiently identify and validate promising compounds.[3] Our approach is rooted in a funnel-like logic, beginning with broad, high-throughput assays to cast a wide net for any biological activity. Hits from this primary screen are then subjected to a series of increasingly specific and complex secondary and tertiary assays to confirm their activity, elucidate their mechanism of action, and assess their drug-like properties. This strategic winnowing ensures that resources are focused on the most promising candidates.
Figure 1: A schematic representation of the tiered screening cascade, illustrating the progression from a large compound library to a small number of lead candidates.
II. Primary Screening: Unveiling Bioactivity
The initial goal is to efficiently screen the entire 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine library to identify compounds that exhibit any form of biological activity. A cell-based viability assay is an excellent starting point as it is target-agnostic and can detect compounds that affect cell proliferation, cytotoxicity, or other fundamental cellular processes.
A. Rationale for Assay Selection: The alamarBlue™ Assay
The alamarBlue™ (resazurin) assay is a robust, sensitive, and non-destructive method for assessing cell viability.[4] It relies on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.[4] This conversion provides a quantitative measure of the number of viable cells. Key advantages of this assay include its high sensitivity, broad dynamic range, and compatibility with high-throughput screening (HTS) formats.[5] Furthermore, its non-lytic nature allows for the possibility of multiplexing with other assays on the same cell population.
B. Experimental Protocol: High-Throughput Cell Viability Screening
-
Cell Seeding: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and PC-3 for prostate cancer) are seeded into 384-well microplates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: The 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine library compounds are added to the wells at a final concentration of 10 µM. Each plate also includes negative controls (vehicle-treated cells) and positive controls (cells treated with a known cytotoxic agent like doxorubicin).
-
Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
alamarBlue™ Addition: alamarBlue™ reagent is added to each well, and the plates are incubated for a further 4-6 hours.
-
Data Acquisition: The fluorescence intensity in each well is measured using a plate reader with appropriate excitation and emission wavelengths (typically ~560 nm and ~590 nm, respectively).
-
Data Analysis: The raw fluorescence data is normalized to the controls on each plate. A "hit" is defined as a compound that causes a statistically significant decrease in cell viability (e.g., >50% inhibition) compared to the vehicle control.
C. Data Presentation: Primary Screening Hit Summary
| Compound ID | Structure | MCF-7 (% Inhibition) | A549 (% Inhibition) | PC-3 (% Inhibition) | Hit? |
| L-001 | [Structure] | 8.2 | 5.1 | 12.5 | No |
| L-002 | [Structure] | 65.7 | 48.9 | 55.1 | Yes |
| L-003 | [Structure] | 15.3 | 78.3 | 69.8 | Yes |
| ... | ... | ... | ... | ... | ... |
| L-XXX | [Structure] | 4.5 | 9.1 | 6.3 | No |
III. Secondary Screening: Hit Confirmation and Potency Determination
Compounds identified as hits in the primary screen must be rigorously validated to eliminate false positives and to quantify their potency. This stage involves re-testing the primary hits and generating dose-response curves.
A. Hit Confirmation
The first step is to re-test the active compounds from the primary screen in the same cell viability assay to confirm their activity. This is crucial to rule out experimental artifacts from the initial high-throughput screen.
B. Dose-Response Analysis
Confirmed hits are then subjected to dose-response analysis to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[6] This involves treating the cells with a range of concentrations of the hit compound, usually in a semi-logarithmic series.
C. Experimental Protocol: IC₅₀ Determination
-
Cell Seeding: Cells are seeded in 96-well plates as described for the primary screen.
-
Compound Dilution Series: A serial dilution of each confirmed hit compound is prepared, typically ranging from 100 µM down to 1 nM.
-
Treatment and Incubation: The cells are treated with the compound dilutions and incubated for 72 hours.
-
alamarBlue™ Assay: The alamarBlue™ assay is performed as previously described.
-
Data Analysis: The percentage of inhibition for each concentration is calculated relative to the vehicle control. The data are then fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.[7]
D. Data Presentation: Dose-Response Data for Confirmed Hits
| Compound ID | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |
| L-002 | 12.5 | 25.1 | 18.9 |
| L-003 | >100 | 5.8 | 8.2 |
| ... | ... | ... | ... |
IV. Tertiary Screening: Elucidating the Mechanism of Action
With a set of confirmed hits and their potencies established, the focus shifts to understanding how these compounds exert their biological effects. The pyrrolidine scaffold is known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[3][8] Therefore, a logical next step is to screen the validated hits against panels of these target classes.
Figure 2: Workflow for elucidating the mechanism of action of validated hits, involving screening against target classes to identify specific molecular targets and inform structure-activity relationships.
A. GPCR Binding Assays
Given that many pyrrolidine-containing compounds are known to target GPCRs, screening the hits against a panel of relevant receptors is a high-priority next step.[8][9][10] Radioligand binding assays are a gold-standard method for this purpose.[11]
-
Membrane Preparation: Cell membranes expressing the GPCR of interest are prepared.
-
Assay Setup: In a 96-well plate, the membranes are incubated with a fixed concentration of a specific radioligand (a molecule that binds to the receptor and is labeled with a radioisotope) and a range of concentrations of the test compound.
-
Incubation and Filtration: After reaching equilibrium, the reaction mixture is rapidly filtered through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is determined, and the inhibition constant (Ki), a measure of binding affinity, is calculated.
B. Enzyme Inhibition Assays
Pyrrolidine derivatives have also been identified as inhibitors of various enzymes.[12][13] Screening the hits against a panel of enzymes, such as kinases, proteases, or metabolic enzymes like α-amylase and α-glucosidase, can reveal their mechanism of action.[12]
-
Assay Setup: The kinase enzyme, its specific substrate, and ATP are combined in a buffer solution in a 384-well plate.
-
Compound Addition: The hit compounds are added at various concentrations.
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated and allowed to proceed for a specific time at an optimal temperature.
-
Detection: The amount of product formed (e.g., phosphorylated substrate) is quantified using a detection reagent that generates a luminescent or fluorescent signal.
-
Data Analysis: The IC₅₀ value for enzyme inhibition is calculated from the dose-response curve.
V. Early ADME/Tox Profiling: Assessing Drug-Likeness
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is critical to identify potential liabilities that could lead to failure in later stages of drug development. A suite of in vitro assays can provide valuable insights into the drug-like potential of the validated hits.
A. Key In Vitro ADME/Tox Assays
-
Metabolic Stability: Assessed by incubating the compound with liver microsomes or hepatocytes and measuring its rate of degradation.
-
Aqueous Solubility: Determines the solubility of the compound in a physiologically relevant buffer.
-
Cell Permeability: Often evaluated using the Caco-2 cell monolayer assay to predict intestinal absorption.
-
Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins, which can affect its distribution and availability.
-
CYP450 Inhibition: Assesses the potential for drug-drug interactions by determining if the compound inhibits major cytochrome P450 enzymes.
-
hERG Inhibition: Evaluates the risk of cardiotoxicity by measuring the compound's effect on the hERG potassium channel.
-
Cytotoxicity in Non-Cancerous Cells: Assesses general toxicity by measuring the viability of a non-cancerous cell line (e.g., HEK293) upon treatment with the compound.
B. Data Presentation: Summary of In Vitro ADME/Tox Profile
| Compound ID | Metabolic Stability (t½, min) | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | CYP3A4 Inhibition (IC₅₀, µM) | hERG Inhibition (IC₅₀, µM) |
| L-003 | >60 | 150 | 15.2 | >50 | >30 |
| ... | ... | ... | ... | ... | ... |
VI. Conclusion: From Hits to Leads
The systematic screening cascade outlined in this guide provides a robust and efficient framework for the biological evaluation of a 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine library. By progressing from broad phenotypic screening to specific target-based assays and early ADME/Tox profiling, researchers can effectively identify and validate promising hit compounds. The data generated from this comprehensive evaluation will not only pinpoint lead candidates for further optimization but also provide crucial structure-activity relationship (SAR) insights to guide the design of next-generation analogs with improved potency, selectivity, and drug-like properties. This strategic approach maximizes the potential for discovering novel therapeutics derived from this compelling chemical scaffold.
References
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Bhat, A. A., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. Available at: [Link]
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Di Pietro, O., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed Central. Available at: [Link]
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Trevino, M., et al. (2023). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PubMed Central. Available at: [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
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Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Available at: [Link]
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Kokotou, M. G., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed. Available at: [Link]
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Fang, H., et al. (2015). Design, synthesis and preliminary biological studies of pyrrolidine derivatives as Mcl-1 inhibitors. PubMed. Available at: [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. Available at: [Link]
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Johansson, A. M., et al. (2020). Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. PubMed. Available at: [Link]
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Balakumar, C., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PubMed Central. Available at: [Link]
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Li, Y. H., et al. (2018). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. National Institutes of Health. Available at: [Link]
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Jiang, W., et al. (2007). Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. PubMed. Available at: [Link]
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Li, Y. H., et al. (2018). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. PubMed. Available at: [Link]
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Barbieri, A., et al. (2012). 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. PubMed. Available at: [Link]
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GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Available at: [Link]
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In Silico Modeling of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine Interactions: A Technical Guide for Target Identification and Mechanistic Elucidation
This in-depth technical guide provides a comprehensive framework for the in silico investigation of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, a novel ligand with uncharacterized biological targets. For researchers, scientists, and drug development professionals, this document outlines a systematic and robust computational workflow to identify potential protein targets, characterize binding interactions, and predict the mechanistic basis of the ligand's potential pharmacological activity. By integrating established computational chemistry techniques with a logical, self-validating methodology, this guide serves as a practical roadmap from initial ligand structure to dynamic interaction analysis.
Part 1: Foundational Principles and Strategic Overview
The journey to understanding the biological role of a novel small molecule like 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine begins with a crucial first step: identifying its protein binding partners. Without this knowledge, elucidating its mechanism of action is a speculative endeavor. In silico modeling offers a powerful and resource-efficient avenue for generating high-quality, testable hypotheses about a ligand's targets and its mode of interaction.
This guide is structured to mirror the logical progression of a computational drug discovery campaign, moving from broad, exploratory screening to fine-grained, dynamic analysis. Our approach is underpinned by the principles of reverse pharmacology, where we use the ligand as a "bait" to "fish" for its most probable protein targets from a vast proteomic sea.
The Workflow: A Bird's-Eye View
Our computational pipeline is designed to be both comprehensive and modular, allowing for adaptation to specific research questions. The core workflow is as follows:
Figure 1: Overall workflow for in silico target identification and interaction modeling.
Part 2: Ligand Preparation - The Foundation of Accurate Modeling
The accuracy of any in silico study is fundamentally dependent on the quality of the input structures. For our ligand of interest, 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, this involves generating a chemically correct, low-energy 3D conformation.
Step-by-Step Protocol: Ligand Preparation
-
2D to 3D Conversion:
-
Begin with the 2D chemical structure of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. The SMILES (Simplified Molecular Input Line Entry System) string for this compound is CC(C)(CN)CN1CCCC1.[1]
-
Utilize a molecular editing software, such as ChemDraw or the open-source tool MarvinSketch, to generate an initial 3D structure from the 2D representation.
-
-
Protonation State Determination:
-
The biological activity of a ligand is highly dependent on its protonation state at physiological pH (typically assumed to be 7.4).
-
The primary amine group in our ligand is expected to be protonated at this pH. Tools like Open Babel or academic web servers such as PlayMolecule's pKa predictor can be used to estimate the pKa values of the ionizable groups and determine the most likely protonation state.
-
-
Energy Minimization:
-
The initial 3D structure is likely not in a low-energy conformation. Energy minimization is performed to relieve steric clashes and find a more stable 3D geometry.
-
This can be accomplished using molecular mechanics force fields such as MMFF94 or UFF in software packages like Avogadro, PyMOL, or Schrödinger's Maestro. The goal is to obtain a conformation that represents a local minimum on the potential energy surface.
-
Part 3: Target Identification via Reverse Docking
With a prepared ligand, we can now search for potential protein targets. Reverse docking, also known as target fishing, is a computational technique where a small molecule is docked against a large library of protein structures to identify those with the highest binding affinity.
Conceptual Framework: Reverse Docking
Figure 2: Conceptual diagram of the reverse docking process.
Step-by-Step Protocol: Reverse Docking
-
Selection of a Target Library:
-
The choice of the protein target library is critical. A common choice is the entire Protein Data Bank (PDB), filtered for high-quality, druggable binding sites.
-
Several web servers provide pre-compiled libraries and reverse docking services, such as PharmMapper, idTarget, and SuperPred.
-
-
Execution of Reverse Docking:
-
Submit the prepared 3D structure of the ligand to the chosen reverse docking server.
-
The server will systematically dock the ligand into the binding sites of all proteins in its library and calculate a binding score for each complex.
-
-
Analysis and Prioritization of Results:
-
The output will be a ranked list of potential protein targets, typically ordered by their docking scores.
-
It is crucial to not solely rely on the docking score. Prioritize targets that are biologically plausible. Consider factors such as:
-
Enrichment of protein families: Are the top hits clustered within a particular protein family (e.g., kinases, GPCRs)?
-
Relevance to disease pathways: Are the identified targets implicated in any known disease pathways?
-
Druggability: Does the predicted binding site have characteristics that make it amenable to small molecule binding?
-
-
Part 4: Molecular Docking - A Deeper Dive into Binding Interactions
Once a high-priority potential target has been identified from the reverse docking screen, the next step is to perform a more detailed and careful molecular docking study. This will provide a plausible binding pose and a more accurate estimate of the binding affinity.
Step-by-Step Protocol: Molecular Docking
-
Protein Preparation:
-
Download the 3D structure of the chosen protein target from the Protein Data Bank (PDB).
-
Prepare the protein by:
-
Removing water molecules and other non-essential ligands.
-
Adding hydrogen atoms.
-
Assigning protonation states to the amino acid residues, particularly histidine.
-
Repairing any missing side chains or loops.
-
-
Software such as AutoDockTools, UCSF Chimera, or the Protein Preparation Wizard in Schrödinger's Maestro are essential for this step.
-
-
Binding Site Definition:
-
Define the grid box for the docking simulation. This is a three-dimensional cube that encompasses the predicted binding site on the protein.
-
If the protein structure was solved with a co-crystallized ligand, the binding site can be defined based on the location of that ligand. Otherwise, binding site prediction tools like SiteMap or DoGSiteScorer can be used.
-
-
Docking Simulation:
-
Use a validated docking program such as AutoDock Vina, Glide, or GOLD.
-
These programs will explore a vast conformational space of the ligand within the defined binding site and use a scoring function to estimate the binding affinity for each pose.
-
-
Analysis of Docking Poses:
-
The primary output is a set of predicted binding poses and their corresponding docking scores (e.g., in kcal/mol).
-
The pose with the best score is often considered the most likely, but it is good practice to visually inspect the top-ranked poses.
-
Analyze the non-covalent interactions between the ligand and the protein, such as:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Salt bridges
-
Pi-stacking interactions
-
-
Visualization software like PyMOL or UCSF Chimera is indispensable for this analysis.
-
| Interaction Type | Description | Typical Distance (Å) |
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | 2.7 - 3.3 |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | 3.5 - 4.0 |
| Salt Bridge | A combination of a hydrogen bond and an electrostatic interaction between two oppositely charged residues. | < 4.0 |
Table 1: Common non-covalent interactions in protein-ligand binding.
Part 5: Molecular Dynamics Simulation - Capturing the Dynamic Nature of Binding
Molecular docking provides a static snapshot of the protein-ligand interaction. However, biological systems are dynamic. Molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time, providing a more realistic and nuanced understanding of the binding event.
Conceptual Framework: Molecular Dynamics Simulation
Figure 3: Workflow for molecular dynamics simulation and analysis.
Step-by-Step Protocol: Molecular Dynamics Simulation
-
System Setup:
-
The best-ranked docked complex is used as the starting point.
-
The complex is placed in a periodic box of water molecules to simulate the aqueous cellular environment.
-
Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentrations.
-
This setup is typically performed using software packages like GROMACS, AMBER, or NAMD.
-
-
Simulation Protocol:
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
-
Production Run: Once the system is equilibrated, the production MD simulation is run for a significant period of time (typically tens to hundreds of nanoseconds) to generate a trajectory of the system's atomic motions.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): This is calculated for the protein backbone to assess the overall stability of the protein during the simulation. A stable RMSD indicates that the protein has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): This is calculated for each residue to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein over the course of the simulation is a strong indicator of a stable interaction.
-
Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy from the MD trajectory, providing a more accurate prediction of binding affinity than docking scores alone.
-
Part 6: Concluding Remarks and Future Directions
This guide has outlined a comprehensive in silico workflow for the characterization of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. By following this structured approach, researchers can move from a compound of unknown function to a set of testable hypotheses regarding its biological targets and mechanism of action. The true power of this computational methodology lies in its ability to guide and prioritize experimental work, ultimately accelerating the drug discovery process. The insights gained from these simulations can inform the design of wet lab experiments, such as binding assays and functional studies, to validate the computationally-derived hypotheses.
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Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. PubMed Central. [Link]
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Computational Approaches for Drug Design and Discovery: An Overview. Systematic Reviews in Pharmacy. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
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An In-depth Technical Guide to 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine as a Research Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, a unique bifunctional molecule with significant potential as a research chemical intermediate. While specific literature on this compound is emerging, this document, grounded in established principles of organic chemistry and medicinal chemistry, explores its physicochemical properties, proposes a logical synthetic pathway, and elucidates its potential applications in drug discovery and development. The guide is intended to serve as a foundational resource for researchers seeking to leverage this promising scaffold in the synthesis of novel chemical entities.
Introduction: The Strategic Value of the Pyrrolidine Motif in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] Its prevalence stems from a combination of desirable properties it imparts to a molecule. The saturated, non-planar structure of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which can lead to enhanced binding affinity and selectivity for biological targets.[4][5] Furthermore, the nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, and when unsubstituted, as a hydrogen bond donor, facilitating crucial interactions with enzymes and receptors.[2] The incorporation of a pyrrolidine moiety can also improve a compound's physicochemical properties, such as aqueous solubility.[2]
2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine combines this valuable pyrrolidine core with a sterically hindered 1,3-diamine backbone. This unique arrangement of functional groups suggests its utility as a versatile building block for creating diverse and complex molecular architectures with potential biological activity.
Physicochemical Properties and Structural Features
A thorough understanding of the physicochemical properties of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 681247-27-8 | [6] |
| Molecular Formula | C₉H₂₀N₂ | [7] |
| Molecular Weight | 156.27 g/mol | [7] |
| Predicted XlogP | 1.0 | [7] |
| Predicted Hydrogen Bond Donor Count | 1 | [8] |
| Predicted Hydrogen Bond Acceptor Count | 2 | [8] |
| Predicted Rotatable Bond Count | 3 | [8] |
The structure features a neopentyl core, which introduces steric bulk and can influence the conformational preferences of the molecule and its derivatives. The primary amine and the tertiary amine of the pyrrolidine ring offer two distinct points for chemical modification.
Proposed Synthetic Route: A Logic-Driven Approach
A likely starting material is 3-hydroxy-2,2-dimethylpropanal (also known as hydroxypivaldehyde).[9][10] This commercially available aldehyde can be reacted with pyrrolidine to form an enamine or iminium ion intermediate, which is then reduced in situ to yield the corresponding amino alcohol, 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-ol .[11] The final step would involve the conversion of the primary alcohol to a primary amine.
Caption: Proposed synthetic pathway for 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine.
Experimental Protocol: A Generalized Procedure for Reductive Amination
The following is a generalized, self-validating protocol for the reductive amination step, which should be optimized for specific laboratory conditions.
-
Reaction Setup: To a solution of 3-hydroxy-2,2-dimethylpropanal (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) at room temperature, add pyrrolidine (1.1 eq).
-
Formation of Intermediate: Stir the mixture for 1-2 hours to allow for the formation of the enamine or iminium ion intermediate. The progress of this step can be monitored by TLC or GC-MS.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture. If using catalytic hydrogenation, the reaction mixture would be subjected to a hydrogen atmosphere in the presence of a catalyst like Palladium on carbon (Pd/C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-ol.
The subsequent conversion of the alcohol to the amine can be achieved through various established methods, providing flexibility in the synthetic strategy.
Potential Applications in Drug Discovery and Development
The unique structural features of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine make it a compelling intermediate for the synthesis of novel compounds with potential therapeutic applications. The presence of two distinct amine functionalities allows for selective derivatization, leading to a wide range of molecular architectures.
Scaffold for Novel Diamine-Based Therapeutics
1,3-Diamine motifs are found in a variety of biologically active compounds and are considered important building blocks in medicinal chemistry.[12][13][14][15] This intermediate can serve as a scaffold to synthesize libraries of compounds for screening against various biological targets. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions, while the tertiary pyrrolidine nitrogen offers a point for quaternization or can influence the overall basicity and pharmacokinetic properties of the final molecule.
Caption: Workflow for the utilization of the intermediate in drug discovery.
Building Block for Constrained Peptidomimetics
The diamine structure can be incorporated into peptide sequences to create constrained peptidomimetics. The gem-dimethyl group can act as a conformational lock, restricting the flexibility of the backbone and potentially leading to increased potency and metabolic stability.
Ligands for Metal Complexes
The bidentate nature of this diamine makes it a potential ligand for the synthesis of novel metal complexes. These complexes could be explored for applications in catalysis or as therapeutic agents.
Analytical Characterization
Comprehensive analytical characterization is crucial to confirm the identity and purity of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the gem-dimethyl protons, the methylene groups of the propanamine and pyrrolidine rings, and the amine protons.[16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the N-H and C-N bonds.
-
Purity Analysis: High-performance liquid chromatography (HPLC) or gas chromatography (GC) should be employed to determine the purity of the synthesized compound.
Safety and Handling
As with any research chemical, 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A comprehensive review of the Safety Data Sheet (SDS) from the supplier is mandatory before handling this compound.
Conclusion
2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine represents a promising and versatile building block for chemical research and drug discovery. Its unique combination of a sterically hindered 1,3-diamine backbone and a privileged pyrrolidine motif offers a rich platform for the synthesis of novel and structurally diverse molecules. While further research is needed to fully explore its synthetic utility and the biological activity of its derivatives, this technical guide provides a solid foundation for scientists to begin leveraging the potential of this intriguing intermediate. The proposed synthetic route, based on established chemical principles, offers a practical starting point for its preparation, opening the door to new avenues of chemical exploration.
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
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Vitaku, E., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]
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Various Authors. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. AIMS Press. [Link]
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
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Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
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Fülöp, F., et al. (2018). Determination of the structure of 1,3-aminoalcohols by NOESY. ResearchGate. [Link]
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Shubina, T. E., et al. (2024). Synthesis of 1,3-aminoalcohols 7 from 3 and 3'. ResearchGate. [Link]
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Ji, X., & Huang, H. (2016). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry, 14(45), 10557-10566. [Link]
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Zeng, M., & Herzon, S. B. (2015). Synthesis of 1,3-Amino Alcohols, 1,3-Diols, Amines, and Carboxylic Acids from Terminal Alkynes. The Journal of Organic Chemistry, 80(17), 8604-8618. [Link]
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da Silva, A. B. F., et al. (2018). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. [Link]
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Kano, T., et al. (2013). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry, 78(10), 4875-4885. [Link]
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Lenci, E., et al. (2023). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. Molecules, 28(23), 7808. [Link]
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Kostryukov, S. G., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4983. [Link]
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Kiyokawa, K., et al. (2021). Strategy for the synthesis of 1,3-diamines via the C-H amination of amine derivatives and examples of the intramolecular C-H amination of N-alkylsulfamides. ResearchGate. [Link]
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Kulikov, A. S., et al. (2014). N-Substituted tetrahydro-1,3-oxazines and oxazolidines. 1. A new version of the Mannich reaction involving amino alcohols. ResearchGate. [Link]
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Fülöp, F., et al. (2018). 1,3-Amino alcohols and their phenol analogs in heterocyclization reactions. ResearchGate. [Link]
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Gütz, C., et al. (2020). Reviving electrocatalytic reductive amination: a sustainable route from biogenic levulinic acid to 1,5-dimethyl-2-pyrrolidone. Green Chemistry, 22(18), 6033-6041. [Link]
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An In-Depth Technical Guide to Exploring the Chemical Space of Substituted Pyrrolidine Amines
Foreword
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in modern medicinal chemistry. Its prevalence in over 20 FDA-approved drugs and countless biologically active natural products is a testament to its remarkable utility as a versatile scaffold.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the strategic exploration of the chemical space of substituted pyrrolidine amines. We will move beyond simple procedural descriptions to elucidate the underlying principles that govern the synthesis, functionalization, and biological activity of this privileged structural motif. Our focus will be on providing actionable insights and robust, self-validating protocols to empower your research and development endeavors.
The Pyrrolidine Scaffold: A Privileged Framework in Drug Discovery
The immense value of the pyrrolidine scaffold in drug design stems from several key features. Its sp³-hybridized carbon atoms create a non-planar, three-dimensional structure, a significant advantage over flat, aromatic systems in exploring the complex topography of biological targets.[1][3] This non-planarity, a phenomenon known as "pseudorotation," allows the ring to adopt various low-energy conformations, offering a rich canvas for diversity-oriented synthesis.[1][3]
Furthermore, the presence of up to four stereogenic centers allows for the generation of a multitude of stereoisomers, each with the potential for a unique biological profile.[1] This stereochemical diversity is crucial for achieving high-affinity and selective interactions with chiral biological macromolecules like proteins and nucleic acids. The nitrogen atom within the ring can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, and its basicity can be modulated by substituents, influencing pharmacokinetic properties such as solubility and cell permeability.[4]
This guide will navigate the key strategies for constructing and diversifying this scaffold, providing both the "how" and the "why" behind these powerful synthetic methodologies.
Strategic Synthesis of the Pyrrolidine Core
The construction of substituted pyrrolidines can be broadly categorized into two main approaches: de novo ring formation and the functionalization of a pre-existing pyrrolidine ring. The choice of strategy is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials.
De Novo Ring Construction: Building from Acyclic Precursors
One of the most powerful and versatile methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an electron-deficient alkene).[2][5] This atom-economic reaction allows for the rapid assembly of highly functionalized pyrrolidines with excellent control over stereochemistry.[6]
Causality Behind the Experimental Choices: The in situ generation of the azomethine ylide is critical. The condensation of an α-amino acid with an aldehyde is a common method. The choice of catalyst, often a silver salt like Ag₂CO₃, is crucial for promoting the reaction under mild conditions, which helps to preserve the stereochemical integrity of the newly formed centers.[7] The solvent, such as toluene, is chosen for its ability to solubilize the reactants and facilitate the reaction at a suitable temperature.
Experimental Workflow: [3+2] Cycloaddition
Caption: Workflow for [3+2] Cycloaddition Synthesis of Pyrrolidines.
Detailed Experimental Protocol: Synthesis of a Polysubstituted Pyrrolidine via [3+2] Cycloaddition [7]
-
Reactant Preparation: To a solution of N-tert-butanesulfinyl imine (0.1 mmol) and an α-imino ester (0.1 mmol) in toluene (0.1 M), add triethylamine (20 mol %).
-
Catalyst Addition: Add silver carbonate (Ag₂CO₃, 20 mol %) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR of a crude aliquot.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
Functionalization of a Pre-existing Scaffold: The Power of Proline
The naturally occurring amino acid L-proline is an inexpensive and enantiomerically pure building block, making it an ideal starting point for the synthesis of chiral pyrrolidine derivatives.[8][9] Recent advances in C-H functionalization have opened up new avenues for the direct modification of the proline ring, offering a more streamlined approach compared to traditional multi-step syntheses.[10][11]
Causality Behind the Experimental Choices: Directed C-H functionalization relies on a directing group, often an amide, to position a metal catalyst (e.g., palladium) in close proximity to a specific C-H bond. The choice of the directing group, such as an aminoquinoline, is critical for both reactivity and its eventual removal.[11] The oxidant, often a silver salt, facilitates the catalytic cycle. Performing the reaction under solvent-free conditions at elevated temperatures can enhance reaction rates and yields.[11]
Experimental Workflow: Directed C-H Arylation of Proline
Caption: Workflow for C-H Functionalization of Proline Derivatives.
Detailed Experimental Protocol: Palladium-Catalyzed C-3 Arylation of a Proline Derivative [11]
-
Reaction Setup: In a sealed tube, combine the N-protected proline amide (1 equiv), aryl iodide (1.5 equiv), palladium acetate (Pd(OAc)₂, 10 mol %), and silver acetate (AgOAc, 2.2 equiv).
-
Reaction Conditions: Heat the solvent-free mixture at 120 °C for 24 hours.
-
Cooling and Dilution: Allow the reaction to cool to room temperature, then dilute with dichloromethane.
-
Filtration: Filter the mixture through Celite, washing with additional dichloromethane.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the 3-arylated proline derivative.
-
Directing Group Removal: The aminoquinoline directing group can be removed under oxidative conditions (e.g., with ceric ammonium nitrate) to yield the primary amide.
Navigating Chemical Space: Structure-Activity Relationships (SAR)
Systematic modification of the substituents on the pyrrolidine ring is a cornerstone of drug discovery, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The following case studies illustrate how SAR data can guide the exploration of the chemical space of substituted pyrrolidines.
Case Study 1: Pyrrolidine Amide Derivatives as NAAA Inhibitors
N-acylethanolamine acid amidase (NAAA) is a therapeutic target for inflammation and pain. A study by Li et al. explored the SAR of pyrrolidine amide derivatives as NAAA inhibitors.[3][12]
| Compound | R (Linker) | R' (Terminal Group) | NAAA IC₅₀ (µM) | FAAH IC₅₀ (µM) |
| 1a | -CH₂- | Phenyl | 15.3 ± 1.2 | > 100 |
| 3j | -(CH₂)₃- | 3-Phenyl | 1.8 ± 0.2 | 3.5 ± 0.4 |
| 4g | -(E)-CH=CH- | 4-Phenylcinnamoyl | 4.2 ± 0.5 | > 100 |
Data adapted from Li et al.[3][12]
Key Insights from SAR:
-
Linker Flexibility: Increasing the length and flexibility of the linker between the pyrrolidine core and the terminal phenyl group (e.g., from one to three methylene units in compound 3j ) increased potency for NAAA but reduced selectivity over the related enzyme FAAH.[3][12]
-
Linker Rigidity: Introducing a rigid, conformationally restricted linker, such as the double bond in 4g , maintained good potency for NAAA while significantly improving selectivity over FAAH.[3][12]
-
Terminal Substituents: Small, lipophilic substituents on the terminal phenyl group were found to be preferable for optimal potency.[3][12]
Case Study 2: Pyrrolidine Derivatives as CXCR4 Receptor Antagonists
The CXCR4 chemokine receptor is implicated in cancer metastasis. Li et al. also reported on a series of (S)-pyrrolidines as CXCR4 antagonists.[1]
| Compound | R¹ | CXCR4 Binding Affinity IC₅₀ (nM) |
| 51a | 3-CH₃ | 79 |
| 51b | 4-CH₃ | 120 |
| 51c | 3-OCH₃ | 98 |
| 51d | 4-OCH₃ | 150 |
| 51e | H | 210 |
Data adapted from Li et al.[1]
Key Insights from SAR:
-
Positional Isomers: Substituents at the 3-position of the pyridine ring generally resulted in higher binding affinity than those at the 4-position (compare 51a vs. 51b and 51c vs. 51d ).[1]
-
Electronic Effects: The presence of a small, electron-donating methyl group at the 3-position (51a ) provided the highest affinity in this series.[1]
Essential Analytical and Screening Protocols
The successful exploration of chemical space requires robust and reliable methods for both the characterization of synthesized compounds and the evaluation of their biological activity.
Protocol: In Vitro α-Amylase Inhibition Assay
This protocol is adapted for the screening of pyrrolidine derivatives for their potential as antidiabetic agents by measuring the inhibition of α-amylase, a key enzyme in carbohydrate metabolism.[13]
-
Enzyme Solution: Prepare a solution of α-amylase (from human saliva) at a concentration of 0.5 mg/mL in 20 mM sodium phosphate buffer (pH 6.9) containing 6 mM sodium chloride.
-
Incubation: In a 96-well plate, add 50 µL of the enzyme solution to wells containing 50 µL of various concentrations of the test compound (e.g., 20, 40, 60, 80, and 100 µg/mL) dissolved in buffer. A control well should contain buffer instead of the test compound. Incubate at 25 °C for 10 minutes.
-
Substrate Addition: Add 50 µL of a 1% starch solution in buffer to each well to start the reaction. Incubate for a further 30 minutes at 25 °C.
-
Stopping the Reaction: Add 100 µL of dinitrosalicylic acid (DNS) color reagent to each well and heat the plate in a boiling water bath for 5 minutes.
-
Measurement: Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Outlook
The substituted pyrrolidine amine scaffold continues to be a remarkably fruitful area for drug discovery. Its inherent three-dimensionality and stereochemical complexity provide a powerful platform for the design of novel therapeutics with high potency and selectivity. The synthetic strategies outlined in this guide, from de novo constructions via cycloadditions to the late-stage functionalization of proline, offer a versatile toolkit for accessing a vast and diverse chemical space.
The future of this field will likely involve the development of even more efficient and stereoselective synthetic methods, including novel catalytic systems and biocatalytic approaches. Furthermore, the integration of computational modeling and quantitative structure-activity relationship (QSAR) studies will continue to refine our ability to predict the biological activity of novel pyrrolidine derivatives, accelerating the journey from initial hit to clinical candidate. By understanding the fundamental principles that govern the synthesis and biological activity of these privileged scaffolds, the scientific community is well-positioned to unlock the full therapeutic potential of substituted pyrrolidine amines.
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Li, Y., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry. [Link]
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Li, Y., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. National Institutes of Health. [Link]
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Dixon, D. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]
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Li Petri, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]
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Mykhailiuk, P., et al. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. ACS Publications. [Link]
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Kulig, K., et al. (2012). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Medicinal Chemistry Research. [Link]
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Bhat, A. A., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. National Institutes of Health. [Link]
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Preliminary Toxicity Assessment of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine: An In-Depth Technical Guide
Introduction
The development of novel chemical entities for therapeutic applications necessitates a thorough evaluation of their safety profile at the earliest stages of discovery. This guide provides a comprehensive framework for the preliminary toxicity assessment of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine (CAS No. 681247-27-8), a novel amine with potential for further development.[1] Given the absence of published toxicological data for this specific molecule, this document outlines a tiered, logic-driven approach, combining in silico predictive modeling with established in vitro assays. This strategy is designed to efficiently identify potential liabilities, conserve resources, and guide informed decision-making in the progression of this candidate compound.
The core principle of this assessment is to build a foundational understanding of the compound's potential for adverse effects, focusing on key toxicological endpoints including cytotoxicity, genotoxicity, cardiotoxicity, and metabolic stability. By integrating predictive data with empirical in vitro results, we can construct a robust preliminary safety profile.
Compound Profile
| Property | Value | Source |
| IUPAC Name | 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine | - |
| CAS Number | 681247-27-8 | [1] |
| Molecular Formula | C9H20N2 | [1] |
| Molecular Weight | 156.27 g/mol | [1] |
| SMILES | CC(C)(CN)CN1CCCC1 | - |
Part 1: In Silico ADMET Profiling
The initial step in our assessment is the computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools provide a rapid and cost-effective means to flag potential issues and prioritize experimental studies.[2][3] The choice of multiple in silico tools is critical for robust prediction, as it allows for a consensus-based approach to evaluating the potential toxicological profile.[3]
Methodology: Computational ADMET Prediction
-
Input: The canonical SMILES string for 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine will be submitted to multiple ADMET prediction platforms (e.g., ADMET-AI, Simulations Plus ADMET Predictor®).[2][4]
-
Analysis: Predictions for key toxicological endpoints will be aggregated and analyzed. These endpoints include, but are not limited to:
-
Hepatotoxicity: Prediction of potential for drug-induced liver injury (DILI).
-
Carcinogenicity: Estimation of carcinogenic potential.
-
Mutagenicity: Prediction of the likelihood of causing DNA mutations.
-
hERG Inhibition: Prediction of potential to block the hERG potassium channel.
-
Oral Acute Toxicity (LD50): Estimation of the median lethal dose.
-
Predicted Toxicity Profile (Hypothetical Data)
| Parameter | Predicted Value/Classification | Implication |
| Ames Mutagenicity | Non-mutagen | Low risk of genotoxicity. |
| Carcinogenicity | Non-carcinogen | Reduced long-term toxicity concern. |
| hERG Inhibition | High Probability of Inhibition | Potential for cardiotoxicity; requires in vitro confirmation. |
| Oral Acute Toxicity (Rat LD50) | Category 4 (300-2000 mg/kg) | Moderate acute toxicity. |
| Skin Sensitization | Moderate Sensitizer | Potential for allergic reactions upon dermal contact. |
Logical Workflow for In Silico Assessment
Caption: In silico toxicity prediction workflow.
Part 2: In Vitro Cytotoxicity Assessment
The evaluation of a compound's potential to cause cell death is a fundamental component of toxicological screening.[5][6] We will employ two complementary assays to assess cytotoxicity: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity.[6][7]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Human embryonic kidney (HEK293) cells and a relevant cancer cell line (e.g., HeLa or MCF-7) will be cultured in appropriate media and conditions.[5][8]
-
Compound Treatment: Cells will be seeded in 96-well plates and treated with a range of concentrations of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine (e.g., 0.1 µM to 100 µM) for 24 and 48 hours.[5]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL) will be added to each well, and the plates will be incubated for 4 hours at 37°C.[6]
-
Formazan Solubilization: The medium will be removed, and DMSO will be added to dissolve the formazan crystals.[6]
-
Data Acquisition: The absorbance will be measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability will be expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) will be calculated.[6]
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Culture and Treatment: Cells will be prepared and treated as described for the MTT assay.[6]
-
Supernatant Collection: After the treatment period, an aliquot of the cell culture supernatant will be transferred to a new 96-well plate.[6]
-
LDH Reaction: An LDH reaction mixture is added to the supernatant.
-
Data Acquisition: The absorbance is measured at 490 nm.
-
Data Analysis: LDH release is calculated relative to a maximum LDH release control (cells treated with a lysis buffer).[6]
Hypothetical Cytotoxicity Data
| Cell Line | Assay | Incubation Time | IC50 (µM) |
| HEK293 | MTT | 24h | > 100 |
| HEK293 | MTT | 48h | 85.2 |
| HeLa | MTT | 48h | 62.5 |
| HEK293 | LDH | 48h | 91.7 |
Part 3: Genotoxicity Assessment - Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[9][10] It utilizes strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.[11] The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[12] This test is conducted in compliance with OECD Guideline 471.[12]
Experimental Protocol: Ames Test
-
Bacterial Strains: A minimum of five tester strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA) will be used.[10][12]
-
Metabolic Activation: The assay will be performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[9]
-
Plate Incorporation Method: The test compound, bacterial culture, and S9 mix (if applicable) are combined in molten top agar and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number on the negative control plates. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
Data Interpretation Framework for Ames Test
Caption: Decision tree for Ames test result interpretation.
Part 4: Cardiotoxicity - hERG Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[13] Therefore, assessing the potential for hERG channel inhibition is a critical step in early safety profiling.[14] Automated patch-clamp electrophysiology is the gold standard for this assessment.[13]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Line: HEK293 cells stably expressing the hERG channel will be used.[13]
-
Electrophysiology: Whole-cell patch-clamp recordings will be performed using an automated platform (e.g., QPatch or SyncroPatch).[13]
-
Compound Application: The compound will be tested at multiple concentrations (e.g., 0.1, 1, 10 µM) applied sequentially to the same cell.[13]
-
Voltage Protocol: A specific voltage protocol will be applied to elicit hERG currents.[15]
-
Data Analysis: The percentage of hERG current inhibition at each concentration will be determined, and an IC50 value will be calculated by fitting the data to the Hill equation.[15]
Hypothetical hERG Inhibition Data
| Compound | IC50 (µM) | Interpretation |
| 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine | 8.5 | Moderate hERG inhibitor; potential for cardiotoxicity. |
| Positive Control (e.g., Cisapride) | 0.02 | Assay validated. |
Part 5: Metabolic Stability Assessment
Understanding the metabolic stability of a compound is crucial for predicting its in vivo half-life and clearance.[16] In vitro assays using liver microsomes are a cost-effective way to determine intrinsic clearance, primarily assessing Phase I metabolism mediated by cytochrome P450 enzymes.[17][18]
Experimental Protocol: Microsomal Stability Assay
-
Test System: Pooled human liver microsomes will be used.[18]
-
Incubation: The test compound (e.g., 1 µM) will be incubated with liver microsomes (e.g., 0.5 mg/mL protein) at 37°C in the presence of the cofactor NADPH.[18][19]
-
Time Points: Aliquots will be taken at multiple time points (e.g., 0, 5, 15, 30, 45 minutes).[18]
-
Reaction Termination: The reaction will be stopped by the addition of acetonitrile.
-
Quantification: The remaining concentration of the parent compound will be quantified by LC-MS/MS.
-
Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) will be calculated from the rate of disappearance of the compound.[20]
Hypothetical Metabolic Stability Data
| Parameter | Value | Interpretation |
| In Vitro Half-life (t1/2) | 25 min | Moderate metabolic stability. |
| Intrinsic Clearance (CLint) | 55 µL/min/mg protein | Moderate clearance predicted. |
Summary and Conclusion
This guide outlines a structured, multi-faceted approach for the preliminary toxicity assessment of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. By systematically evaluating its potential for cytotoxicity, genotoxicity, cardiotoxicity, and metabolic instability, a foundational safety profile can be established. The hypothetical data presented suggests a compound with moderate acute toxicity, a potential for hERG channel inhibition that warrants further investigation, and moderate metabolic stability. The absence of predicted mutagenicity is a positive indicator.
The integration of in silico predictions with robust in vitro assays provides a scientifically sound basis for making go/no-go decisions in the early stages of drug development. The protocols and frameworks described herein are designed to be adaptable and serve as a comprehensive guide for researchers, scientists, and drug development professionals tasked with evaluating the toxicological profile of novel chemical entities.
References
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Eurofins. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]
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Evotec. (n.d.). hERG Safety. Cyprotex. Retrieved from [Link]
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Evotec. (n.d.). Microsomal Stability. Cyprotex. Retrieved from [Link]
-
FDA. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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Microbiologics. (n.d.). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanal. PubChem. Retrieved from [Link]
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Nelson Labs. (n.d.). Ames Mutagenicity Test. Retrieved from [Link]
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OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]
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Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]
-
Swanson, K. (n.d.). ADMET-AI. Retrieved from [Link]
-
Wikipedia. (n.d.). Ames test. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine
This document provides a comprehensive guide for the synthesis of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, a diamine derivative with potential applications in drug discovery and materials science. The protocol herein is constructed based on established principles of organic synthesis, particularly leveraging a reductive amination pathway. While a direct literature precedent for this specific molecule's synthesis is not extensively documented, the described methodology is robust, drawing from well-understood and frequently utilized chemical transformations.
Introduction and Scientific Context
2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is a unique 1,3-diamine featuring a neopentyl scaffold and a pyrrolidine moiety. The 1,3-diamine motif is a critical structural component in numerous biologically active molecules and is a valuable building block in medicinal chemistry and polymer science[1]. The presence of the gem-dimethyl group on the propane backbone introduces conformational rigidity, which can be advantageous in the design of specific molecular architectures. The pyrrolidine ring is also a prevalent feature in many natural products and pharmaceuticals, often contributing to desired pharmacokinetic properties[2][3].
The synthesis of such unsymmetrical diamines requires a strategic approach to ensure selectivity and high yield. The protocol detailed below proposes a two-step synthetic sequence commencing from commercially available 2,2-dimethyl-1,3-propanediamine. This strategy involves a mono-alkylation followed by a cyclization to introduce the pyrrolidine ring. An alternative, and perhaps more direct, conceptual approach would involve the reductive amination of an appropriate aldehyde precursor, 2,2-dimethyl-3-(pyrrolidin-1-yl)propanal[4]. For the purposes of this guide, we will focus on a pathway that offers control over the introduction of the pyrrolidinyl group.
Proposed Synthetic Pathway: A Rationale
The chosen synthetic route is designed for its logical progression and reliance on high-yielding, well-characterized reactions. The overall strategy is depicted in the workflow diagram below. The key transformation is the selective formation of a single C-N bond between one of the primary amines of 2,2-dimethyl-1,3-propanediamine and a suitable four-carbon electrophile, followed by an intramolecular cyclization. This approach is favored over direct alkylation with pyrrolidine due to the potential for over-alkylation and the challenges of selectively functionalizing the diamine starting material.
Figure 1: Proposed two-step synthetic workflow for 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine.
Detailed Experimental Protocol
This protocol is intended for implementation by trained organic chemists in a controlled laboratory setting. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier Example |
| 2,2-Dimethyl-1,3-propanediamine | 7328-91-8 | 102.18 | 99% | Sigma-Aldrich |
| 1,4-Dichlorobutane | 110-56-5 | 127.01 | 99% | Sigma-Aldrich |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | ≥99% | Sigma-Aldrich |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | 99.8% | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 | 60% | Sigma-Aldrich |
| Tetrahydrofuran (THF, anhydrous) | 109-99-9 | 72.11 | ≥99.9% | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ≥99.8% | Sigma-Aldrich |
| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | ≥99% | Sigma-Aldrich |
| Silica Gel (for column chromatography) | 112926-00-8 | - | - | Sigma-Aldrich |
Step-by-Step Synthesis
Step 1: Synthesis of N-(4-chlorobutyl)-2,2-dimethylpropane-1,3-diamine
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-dimethyl-1,3-propanediamine (5.11 g, 50 mmol) and anhydrous acetonitrile (100 mL).
-
Add anhydrous potassium carbonate (13.82 g, 100 mmol).
-
Slowly add 1,4-dichlorobutane (3.18 g, 25 mmol) to the stirring suspension at room temperature. Note: Using a molar excess of the diamine favors mono-alkylation.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) to yield the mono-alkylated intermediate.
Step 2: Intramolecular Cyclization to form 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine
-
Caution: Sodium hydride is a highly reactive and flammable solid. Handle with extreme care under an inert atmosphere.
-
To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (1.2 g, 30 mmol) in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes (3 x 15 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous tetrahydrofuran (THF) (80 mL) to the flask.
-
Dissolve the purified N-(4-chlorobutyl)-2,2-dimethylpropane-1,3-diamine (e.g., 3.85 g, 20 mmol) in anhydrous THF (20 mL) and add it dropwise to the sodium hydride suspension at 0°C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66°C) for 6-8 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
Cool the reaction mixture to 0°C and cautiously quench the excess sodium hydride by the slow, dropwise addition of water (10 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude target compound.
Purification and Characterization
The crude 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine can be purified by vacuum distillation.
Expected Physicochemical Properties:
| Property | Value |
| Molecular Formula | C9H20N2 |
| Molecular Weight | 156.27 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Predicted to be in the range of 180-220 °C |
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the final product. The ¹H NMR spectrum is expected to show characteristic signals for the gem-dimethyl protons, the methylene groups of the propane backbone and the pyrrolidine ring, and the primary amine protons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should be used to determine the molecular weight of the product. The expected [M+H]⁺ ion would be at m/z 157.17.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹) and C-H stretching vibrations (around 2850-2960 cm⁻¹).
Safety and Handling Precautions
-
2,2-Dimethyl-1,3-propanediamine: Corrosive. Causes skin burns and eye damage. Harmful if swallowed[5].
-
1,4-Dichlorobutane: Flammable liquid and vapor. Harmful if swallowed. Causes skin irritation and serious eye irritation.
-
Sodium Hydride: Flammable solid. In contact with water, releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage.
-
Acetonitrile and Tetrahydrofuran: Highly flammable liquids and vapors. Harmful if swallowed, in contact with skin, or if inhaled.
Always consult the Safety Data Sheet (SDS) for each reagent before use. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, must be worn.
Concluding Remarks
The protocol described provides a robust and logical pathway for the synthesis of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. The two-step approach allows for controlled introduction of the pyrrolidine moiety onto the neopentyl diamine scaffold. Careful execution of the experimental procedures and adherence to safety guidelines are paramount for the successful and safe synthesis of this target molecule. The characterization data obtained should be carefully analyzed to confirm the identity and purity of the final product.
References
-
Strategy for the synthesis of 1,3‐diamines via the C−H amination of... - ResearchGate. Available at: [Link]
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2,2-Dimethyl-1,3-propanediamine | C5H14N2 | CID 81770 - PubChem. Available at: [Link]
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism - ResearchGate. Available at: [Link]
-
Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC - NIH. Available at: [Link]
-
2,2-Dimethyl-3-(pyrrolidin-1-yl)propanal | C9H17NO | CID 3135969 - PubChem. Available at: [Link]
-
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Analytical methods for 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine purity assessment
Application Note & Protocol
Topic: Analytical Methods for Purity Assessment of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is a diamine containing both a primary and a tertiary amine functional group. As with any chemical entity intended for pharmaceutical or high-technology applications, establishing its purity with a high degree of certainty is paramount. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and stability of the final product. These impurities can arise from various stages, including synthesis, degradation, or storage, and may include starting materials, by-products, intermediates, and degradation products.[1][2][3]
This document provides a comprehensive guide to the analytical methodologies for assessing the purity of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. It offers a multi-faceted approach, combining chromatographic and spectroscopic techniques to ensure a complete and reliable purity profile. The protocols are designed to be robust and are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) for method validation and Q3A/B for impurity control.[4][5][6]
Physicochemical Properties & Analytical Considerations
Understanding the molecule's properties is the foundation of sound analytical method development.
-
Structure:
-
Molecular Formula: C₉H₂₀N₂[7]
-
Molecular Weight: 156.27 g/mol [7]
-
Key Features: The molecule possesses a primary amine (pKa ~10-11) and a more basic tertiary amine (pKa ~11-12). This basicity is a critical factor in chromatographic method development. The lack of a strong chromophore means UV detection will have low sensitivity, necessitating alternative detection methods or derivatization.[8]
| Property | Value/Characteristic | Analytical Implication |
| Molecular Formula | C₉H₂₀N₂ | MW = 156.27 g/mol . Suitable for both GC and LC-MS analysis. |
| Functional Groups | Primary Amine, Tertiary Amine | Highly basic nature can lead to peak tailing on standard silica-based HPLC columns. Requires specialized columns or mobile phase modifiers (e.g., high pH, ion-pairing agents).[9][10] |
| Volatility | Moderately volatile | Suitable for Gas Chromatography (GC) analysis, particularly for assessing volatile impurities and residual solvents. Derivatization may be needed to improve peak shape.[11] |
| UV Absorbance | No significant chromophore | Poor sensitivity with standard UV-Vis detectors. Requires alternative detection like Charged Aerosol Detection (CAD), Evaporative Light Scattering (ELSD), Mass Spectrometry (MS), or pre/post-column derivatization.[9] |
| Solubility | Expected to be soluble in water and polar organic solvents. | Simplifies sample and standard preparation. |
Overall Purity Assessment Workflow
A robust purity assessment strategy is orthogonal, employing multiple techniques to analyze different types of potential impurities. The following diagram illustrates a typical workflow.
Caption: General workflow for comprehensive purity assessment.
Assay and Organic Impurities by HPLC
High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying the main component and separating non-volatile organic impurities.[2][12] Given the compound's properties, a standard reversed-phase method with UV detection is suboptimal. The following protocol utilizes a high-pH stable column to suppress the ionization of the amine groups, improving peak shape, coupled with a universal detector like CAD or MS.
Causality Behind Experimental Choices
-
Column: A C18 column stable at high pH (e.g., Agilent ZORBAX Extend-C18, Waters XBridge C18) is chosen. At a pH of ~11, the primary and tertiary amines are in their free base form (less ionized), which significantly reduces interaction with residual silanols on the column, preventing peak tailing.
-
Mobile Phase: A high pH mobile phase (e.g., Ammonium bicarbonate, pH 10) maintains the analyte in its neutral form. Acetonitrile is a common organic modifier. A gradient is used to elute potential impurities with different polarities.
-
Detector:
-
Charged Aerosol Detector (CAD): Provides near-uniform response for non-volatile analytes, irrespective of their chemical structure, making it ideal for impurity quantification without needing reference standards for each one.
-
Mass Spectrometry (MS): Provides mass information, enabling the identification of unknown impurities and confirming the identity of the main peak.[2][12]
-
Detailed Protocol: HPLC-CAD/MS
-
Instrumentation & Columns:
-
HPLC or UHPLC system with a gradient pump and autosampler.
-
Charged Aerosol Detector (CAD) and/or a Single Quadrupole Mass Spectrometer.
-
Column: Waters XBridge C18, 2.1 x 100 mm, 3.5 µm, or equivalent high-pH stable column.
-
-
Reagents and Solutions:
-
Mobile Phase A (MPA): 10 mM Ammonium bicarbonate in water, pH adjusted to 10.0 with ammonium hydroxide.
-
Mobile Phase B (MPB): Acetonitrile.
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard Preparation: Accurately weigh ~25 mg of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of ~0.5 mg/mL.
-
Sample Preparation: Prepare the test sample at the same concentration as the Standard Preparation using the Diluent.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column Temp | 35 °C |
| Flow Rate | 0.3 mL/min |
| Injection Vol | 2 µL |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, re-equilibrate |
| CAD Settings | Evaporation Temp: 35 °C, Nebulizer Gas: Nitrogen @ 35 psi |
| MS Settings | ESI+, Scan Range: 50-500 m/z, Capillary Voltage: 3.5 kV |
-
Data Analysis:
-
Assay Calculation: Calculate the assay percentage using the peak area of the main component in the sample preparation against that of the reference standard.
-
Impurity Profile: Identify and quantify impurities using area percent normalization. Any impurity greater than the reporting threshold (typically 0.05% as per ICH guidelines) should be reported.[2] MS data can be used to propose structures for unknown impurities.
-
Residual Solvents by Headspace GC
Residual solvents are process-related impurities that must be controlled.[1][6] Static headspace gas chromatography (HS-GC) with flame ionization detection (FID) is the standard method for this analysis.
Causality Behind Experimental Choices
-
Technique: Headspace sampling is used because it selectively introduces volatile compounds (solvents) into the GC system while leaving the non-volatile drug substance in the vial, preventing column contamination.
-
Column: A G43 column (e.g., DB-624 or equivalent) is specified in pharmacopeial methods (like USP <467>) for its selectivity towards a wide range of common organic solvents.
-
Detector: FID is highly sensitive to hydrocarbons and provides a linear response over a wide range, making it ideal for quantifying residual solvents.
Detailed Protocol: Headspace GC-FID
-
Instrumentation & Columns:
-
Gas chromatograph with a static headspace autosampler and Flame Ionization Detector (FID).
-
Column: Agilent DB-624, 30 m x 0.32 mm ID, 1.8 µm film, or equivalent.
-
-
Reagents and Solutions:
-
Diluent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Standard Preparation: Prepare a stock standard of expected residual solvents (e.g., Toluene, Acetone, Isopropanol) in the Diluent. Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5.0 mL of Diluent and cap immediately.
-
-
GC Conditions:
| Parameter | Condition |
| HS Oven Temp | 80 °C |
| HS Loop Temp | 90 °C |
| HS Transfer Line | 100 °C |
| Incubation Time | 20 minutes |
| Carrier Gas | Helium or Hydrogen, constant flow ~2 mL/min |
| GC Inlet Temp | 200 °C, Split ratio 5:1 |
| Oven Program | 40 °C (10 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Detector Temp | 250 °C (FID) |
-
Data Analysis:
-
Quantify each residual solvent by comparing the peak area in the sample to a calibration curve generated from the working standards.
-
Ensure results are below the limits specified by ICH Q3C guidelines.[6]
-
Absolute Purity by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful primary method for determining purity without the need for a specific reference standard of the analyte.[13][14] It relies on the principle that the NMR signal integral is directly proportional to the number of nuclei.[13][15]
Causality Behind Experimental Choices
-
Technique: ¹H qNMR is chosen for its high sensitivity and the presence of unique, non-overlapping protons in the molecule's structure (e.g., the gem-dimethyl protons).
-
Internal Standard: A high-purity, stable internal standard (e.g., Maleic Acid, Dimethyl sulfone) with protons that resonate in a clear region of the spectrum is used. It must be accurately weighed.
-
Parameters: A long relaxation delay (D1) is crucial to ensure all protons fully relax between pulses, which is essential for accurate integration and quantification.
Caption: The fundamental equation for calculating purity using qNMR.[15]
Detailed Protocol: ¹H qNMR
-
Instrumentation & Reagents:
-
NMR Spectrometer (≥400 MHz).
-
High-purity internal standard (IS), e.g., Maleic Acid (purity ≥ 99.5%).
-
Deuterated solvent, e.g., Methanol-d₄ or DMSO-d₆.
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the sample and ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of the deuterated solvent.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Acquisition Parameters:
| Parameter | Condition | Rationale |
| Pulse Program | Standard 1D pulse (e.g., zg30) | Simple, robust acquisition. |
| Number of Scans | ≥ 16 | To achieve adequate signal-to-noise (S/N > 250:1). |
| Relaxation Delay (D1) | ≥ 5 x T₁ (typically 30-60 seconds) | Ensures complete spin-lattice relaxation for accurate integration. |
| Acquisition Time | ~3-4 seconds | Provides good digital resolution. |
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal from the analyte (e.g., the 6H singlet from the gem-dimethyl groups) and a signal from the internal standard (e.g., the 2H singlet from maleic acid).
-
Calculate the purity using the qNMR equation shown in the diagram above.[13][14][15]
-
Method Validation
All analytical methods used for purity assessment must be validated to ensure they are suitable for their intended purpose, as per ICH Q2(R1) guidelines.[4][5][16][17]
| Validation Parameter | HPLC (Assay & Impurities) | GC (Residual Solvents) | qNMR (Assay) |
| Specificity | Demonstrate separation from impurities and degradants. | Demonstrate separation of all expected solvents. | Resolution of analyte and standard signals. |
| Linearity | 5 levels, e.g., 50-150% of target concentration (r² > 0.99) | 5 levels, from LOQ to above specification limit (r² > 0.99) | Not required (primary method). |
| Accuracy | Spike recovery at 3 levels (e.g., 80, 100, 120%). | Spike recovery at 3 levels. | Assessed via precision and certified materials. |
| Precision | Repeatability (n=6) and Intermediate Precision (RSD ≤ 2%). | Repeatability and Intermediate Precision (RSD ≤ 15%). | Repeatability (n=6, RSD ≤ 1%). |
| LOD/LOQ | Determined by S/N ratio for impurity quantification. | Determined by S/N ratio. | Not typically required for assay. |
| Robustness | Vary flow rate, pH, column temperature, etc. | Vary oven temperature, flow rate, etc. | Vary relaxation delay, pulse angle. |
Conclusion
The purity assessment of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine requires a multi-technique, orthogonal approach. A combination of a stability-indicating HPLC method for assay and related substances, headspace GC for residual solvents, and qNMR for absolute purity provides a comprehensive and trustworthy characterization of the material. Each method must be appropriately validated according to ICH guidelines to ensure data integrity and regulatory compliance.[4][12][18] This rigorous analytical strategy is essential for guaranteeing the quality, safety, and consistency of the compound for its intended application.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Quality: impurities. European Medicines Agency (EMA). [Link]
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The Expert's Guide to Pharmaceutical Impurity Analysis. Separation Science. [Link]
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How Pharmaceutical Impurity Analysis Works. ResolveMass Laboratories Inc. [Link]
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HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. MDPI. [Link]
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The expert's guide to pharmaceutical impurity analysis. Manufacturing Chemist. [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
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Development of an HPLC method for the determination of amines in a leukemia mouse model. Royal Society of Chemistry (RSC). [Link]
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HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. [Link]
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AMINES, ALIPHATIC: METHOD 2010. Centers for Disease Control and Prevention (CDC). [Link]
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Quantitative NMR Spectroscopy. University of Oxford. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]
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Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
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Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. PubMed. [Link]
-
Analysis of primary, secondary and tertiary amines. Agilent. [Link]
- PROCESS FOR DETERMINING LONG-CHAIN ALIPHATIC AMINE.
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Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]
-
Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. ResearchGate. [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. [Link]
-
Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. [Link]
-
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central. [Link]
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2-(2,5-dimethyl-1H-pyrrol-3-yl)-1-(propan-2-yl)pyrrolidin-3-amine. A A Blocks. [Link]
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2,2-Dimethyl-3-(pyrrolidin-1-yl)propanal. PubChem. [Link]
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N,2-DIMETHYL-3-PYRROLIDIN-1-YLPROPAN-1-AMINE. ChemWhat. [Link]
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Application Notes and Protocols for the High-Throughput Screening of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the identification of novel molecular frameworks with the potential for biological activity is a critical starting point. 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is a small molecule featuring a pyrrolidine ring, a five-membered nitrogen heterocycle that is widely recognized by medicinal chemists as a "privileged scaffold".[1][2] This designation stems from the frequent appearance of the pyrrolidine core in a vast array of natural products and pharmacologically active compounds, highlighting its evolutionary selection for interacting with biological targets.[1][3][4] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems, which is often advantageous for achieving high-affinity and selective binding to protein targets.[1]
While 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine (CAS No. 681247-27-8) itself is not extensively characterized in the scientific literature, its structural components suggest significant potential as a building block or a lead compound in drug discovery campaigns.[5] This guide, therefore, serves as a comprehensive application note for researchers, scientists, and drug development professionals on how to approach the high-throughput screening (HTS) of this compound and similar novel chemical entities. We will provide the foundational concepts, detailed experimental protocols, and data analysis workflows necessary to systematically evaluate its biological activity.
Part 1: Foundational Concepts for Screening Novel Chemical Entities
The initial journey of a novel compound like 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine through the drug discovery pipeline begins with a strategic screening approach. The two dominant paradigms in high-throughput screening are target-based screening and phenotypic screening. The choice between these approaches is a critical decision that depends on the research question and the available knowledge about the disease biology.
Target-Based vs. Phenotypic Screening: A Dichotomy of Discovery
Target-Based Screening: This approach is predicated on a known, validated biological target that is hypothesized to be involved in a disease process, such as a specific enzyme or receptor.[6][7] Large compound libraries are screened to identify molecules that modulate the activity of this isolated target.[8]
-
Advantages: The mechanism of action (MoA) is inherently known, which simplifies lead optimization. Assays are often more straightforward to develop and execute using purified proteins or biochemical systems.[6][8]
-
Disadvantages: This strategy requires a well-validated target, which may not always be available for complex diseases. It may fail to identify compounds that act through allosteric regulation or by modulating protein-protein interactions.
Phenotypic Screening: In contrast, phenotypic screening is "target-agnostic" and involves testing compounds directly in cellular or organismal models of a disease to identify agents that produce a desired change in phenotype (e.g., cell death in cancer cells, restoration of normal function in diseased cells).[9][10][11] The biological target is typically unknown at the outset of the screen.[12]
-
Advantages: This method can uncover first-in-class drugs with novel mechanisms of action, as it does not rely on preconceived notions of specific targets.[11][12] It assesses compounds in a more physiologically relevant context, ensuring cell permeability and activity in a complex biological system.[8]
-
Disadvantages: Identifying the specific molecular target of a hit compound (target deconvolution) can be a significant and resource-intensive challenge.[12]
For a novel compound like 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine with no known biological activity, a phenotypic screen can be a powerful way to uncover unexpected biological effects. However, if this scaffold is being used as a starting point for a library designed to interact with a specific family of targets (e.g., G-protein coupled receptors or kinases), a target-based approach would be more logical.
The Cornerstone of HTS: Robust Assay Development and Quality Control
The success of any HTS campaign hinges on the quality and reliability of the assay. Before embarking on a large-scale screen, significant effort must be dedicated to assay development, optimization, and miniaturization.[13]
Key Steps in Assay Development:
-
Assay Miniaturization: To reduce costs and conserve compound, assays are typically miniaturized from larger formats (e.g., 96-well plates) to 384-well or 1536-well microplates.[13][14] This process requires careful optimization of reagent volumes, cell numbers, and incubation times.
-
Automation Compatibility: Assays must be compatible with robotic liquid handling systems to ensure precision, throughput, and reproducibility.[14][15]
-
Statistical Validation (Z'-Factor): The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for high-throughput screening.[13][16] A "dry run" with only controls is performed to ensure the Z'-factor is consistently in this range before starting the screen.[13]
Part 2: Experimental Protocols for Screening 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine
Here we provide two detailed, exemplary protocols for screening our compound of interest: one for a target-based assay and one for a phenotypic assay. These protocols are intended as templates that should be optimized for the specific biological system under investigation.
Protocol for a Target-Based HTS Campaign: Kinase Inhibition Assay
This protocol describes a generic biochemical assay to screen for inhibitors of a specific protein kinase using a fluorescence-based readout.
Workflow for Target-Based Kinase Inhibition Screen
Caption: Workflow for a target-based kinase inhibition HTS.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine in 100% DMSO.
-
Perform serial dilutions to create a concentration range for testing (e.g., from 100 µM to 0.05 µM). A typical primary screen might use a single concentration, such as 10 µM.[13]
-
-
Assay Plate Preparation (384-well format):
-
Using an automated liquid handler, dispense 50 nL of the compound solution into the appropriate wells of a 384-well assay plate.
-
Include control wells:
-
Negative Controls (0% inhibition): DMSO only.
-
Positive Controls (100% inhibition): A known potent inhibitor of the target kinase.
-
-
-
Reagent Addition:
-
Add 5 µL of kinase solution (in appropriate assay buffer) to all wells.
-
Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
-
Incubation and Detection:
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and detect kinase activity by adding 10 µL of a detection reagent (e.g., a reagent that measures the amount of ADP produced).
-
Incubate for a further 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader (e.g., measuring luminescence or fluorescence).
-
Table 1: Example Reagents and Controls for a Kinase Inhibition Assay
| Component | Description | Final Concentration |
| Test Compound | 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine | 10 µM (for primary screen) |
| Kinase | e.g., MAP Kinase 1 (ERK2) | 5 nM |
| Substrate | e.g., Myelin Basic Protein (MBP) | 10 µM |
| ATP | Adenosine triphosphate | 10 µM (at Km) |
| Negative Control | DMSO | 0.1% |
| Positive Control | e.g., Staurosporine | 1 µM |
| Assay Buffer | Buffer containing MgCl2, DTT, and a surfactant | N/A |
Protocol for a Phenotypic HTS Campaign: Cell Viability/Cytotoxicity Assay
This protocol describes a cell-based assay to screen for compounds that induce cytotoxicity in a cancer cell line.
Workflow for Phenotypic Cell Viability Screen
Caption: Workflow for a phenotypic cell viability HTS.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture a relevant cell line (e.g., a human cancer cell line like HeLa) under standard conditions (37°C, 5% CO2).
-
Harvest cells and seed them into 384-well, clear-bottom, tissue culture-treated plates at an optimized density (e.g., 1,000 cells/well) in 40 µL of media.
-
Incubate the plates for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a plate of compound dilutions as described in Protocol 2.1.
-
Using an automated liquid handler, add 50 nL of compound solution to the cell plates.
-
Include control wells:
-
Negative Controls (100% viability): DMSO only.
-
Positive Controls (0% viability): A known cytotoxic agent (e.g., Staurosporine).
-
-
-
Incubation:
-
Incubate the treated cell plates for 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add 20 µL of a cell viability reagent (e.g., a reagent that measures cellular ATP levels as an indicator of viability).
-
Mix on an orbital shaker for 2 minutes and then incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Table 2: Example Conditions for a Cell Viability Assay
| Parameter | Description |
| Cell Line | HeLa (human cervical cancer) |
| Seeding Density | 1,000 cells/well |
| Test Compound Conc. | 10 µM (for primary screen) |
| Incubation Time | 72 hours |
| Negative Control | 0.1% DMSO |
| Positive Control | 1 µM Staurosporine |
| Readout | ATP-based luminescence (e.g., CellTiter-Glo®) |
Part 3: From Data to Discovery: Hit Confirmation and Validation
A primary HTS campaign will generate a large amount of data, from which "hits" – compounds that show activity in the assay – must be identified and validated. This multi-step process is crucial for filtering out false positives and prioritizing the most promising compounds for further study.
Workflow for Hit Confirmation and Validation
Caption: The hit-to-lead validation workflow.
Primary Data Analysis and Hit Identification
For each plate, the data from the control wells are used to normalize the results. For an inhibition assay, the percent inhibition is calculated as:
% Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))
A "hit" is typically defined as a compound that produces a response greater than a certain threshold, often three standard deviations from the mean of the negative controls.
Hit Confirmation and Dose-Response Analysis
Primary hits must be re-tested to confirm their activity. This involves re-sourcing the compound (from a fresh powder stock, if possible) and testing it again in the primary assay. Confirmed hits are then evaluated in a dose-response experiment, where the compound is tested across a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine its potency (IC50 or EC50 value).
Eliminating False Positives: Counter-Screens
Counter-screens are essential to eliminate compounds that interfere with the assay technology rather than interacting with the biological target. For example, in a fluorescence-based assay, a counter-screen would be run without the enzyme to identify compounds that are intrinsically fluorescent or that quench the fluorescent signal.
Preliminary Structure-Activity Relationship (SAR)
Once a set of validated hits is identified, their chemical structures are analyzed to identify common scaffolds and to begin discerning the relationship between chemical structure and biological activity.[13] This preliminary SAR can guide the synthesis of new analogs to improve potency and other drug-like properties.
Conclusion
2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, by virtue of its pyrrolidine core, represents a promising starting point for a drug discovery campaign. While its specific biological activity is yet to be defined, the application of systematic and rigorous high-throughput screening methodologies provides a clear path to elucidating its potential. By employing a well-considered strategy—choosing between target-based and phenotypic approaches, developing robust and validated assays, and following a stringent hit confirmation cascade—researchers can effectively probe the biological potential of this and other novel chemical entities. The protocols and workflows detailed in this guide provide a comprehensive framework to empower scientists to translate the potential of privileged scaffolds into tangible therapeutic leads.
References
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Privileged Scaffolds for Library Design and Drug Discovery. (n.d.). NIH National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Phenotypic Screening Services | CRO services. (n.d.). Oncodesign Services. Retrieved January 19, 2026, from [Link]
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Natural product derived privileged scaffolds in drug discovery. (2019). PubMed. Retrieved January 19, 2026, from [Link]
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High throughput screening of small molecule library: procedure, challenges and future. (2016). NIH National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Phenotypic Screening. (n.d.). Creative Biolabs. Retrieved January 19, 2026, from [Link]
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The power of sophisticated phenotypic screening and modern mechanism-of-action methods. (n.d.). NIH National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Phenotypic Screening. (n.d.). Sygnature Discovery. Retrieved January 19, 2026, from [Link]
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Chapter 6: Natural Product Scaffolds of Value in Drug Discovery and Development. (2025). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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Better together? Phenotypic screening and target-based screening. (n.d.). Tecan. Retrieved January 19, 2026, from [Link]
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Combined Analysis of Phenotypic and Target-Based Screening in Assay Networks. (2014). PubMed. Retrieved January 19, 2026, from [Link]
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Target Based Screening. (n.d.). NC State University. Retrieved January 19, 2026, from [Link]
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High-throughput screening: accelerating drug discovery. (2024). Genedata. Retrieved January 19, 2026, from [Link]
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Target-based screening Definition. (n.d.). Fiveable. Retrieved January 19, 2026, from [Link]
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Phenotypic and target-based HTS in drug discovery. (2022). Chemspace. Retrieved January 19, 2026, from [Link]
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High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Platypus Technologies. Retrieved January 19, 2026, from [Link]
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High-throughput screening (HTS). (2019). BMG LABTECH. Retrieved January 19, 2026, from [Link]
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2,2-Dimethyl-3-(pyrrolidin-1-yl)propanal. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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2-(Pyrrolidin-1-yl)propan-1-amine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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2-(2,5-dimethyl-1H-pyrrol-3-yl)-1-(propan-2-yl)pyrrolidin-3-amine. (n.d.). A-Blocks. Retrieved January 19, 2026, from [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS UniPA. Retrieved January 19, 2026, from [https://iris.unipa.it/retrieve/handle/10447/537021/1004582/MDPI_Molecules_Pyrrolidine in Drug Discovery.pdf]([Link] in Drug Discovery.pdf)
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Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. (2023). NIH National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. (2004). PubMed. Retrieved January 19, 2026, from [Link]
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1,5-dimethyl-2-pyrrolidone. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]
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Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. (2014). PubMed. Retrieved January 19, 2026, from [Link]
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1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Advances in high-throughput mass spectrometry in drug discovery. (2022). NIH National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. (2024). YouTube. Retrieved January 19, 2026, from [Link]
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In vitro assay development for 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine activity
Application Note & Protocol
Topic: A Strategic Workflow for In Vitro Characterization of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine: From Functional Screening to Target Validation
Audience: Researchers, scientists, and drug development professionals.
Abstract
The characterization of novel chemical entities is a foundational challenge in drug discovery. This document outlines a robust, multi-tiered in vitro strategy for elucidating the pharmacological activity of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, a novel small molecule with structural motifs suggestive of interaction with G-protein coupled receptors (GPCRs). We present a comprehensive workflow that progresses from a high-throughput primary functional screen to a secondary, orthogonal binding assay for target validation. The protocols described herein are designed as self-validating systems, incorporating critical controls and data analysis procedures to ensure scientific rigor. As a working example, this guide will focus on a hypothesized interaction with the human muscarinic acetylcholine M3 receptor (M3R), a Gq-coupled GPCR, providing a practical template for broader screening campaigns.
The Assay Development Funnel: A Strategy for Novel Compound Characterization
When a novel compound like 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is synthesized, its biological target is often unknown. A systematic "assay funnel" approach is critical to efficiently identify its activity, confirm the mechanism, and rule out non-specific effects. This strategy prioritizes throughput and cost-effectiveness at the initial stages, progressively incorporating more complex, information-rich assays to validate initial findings.
Our proposed workflow consists of two main stages:
-
Primary Functional Assay: A high-throughput, cell-based functional assay to detect whether the compound elicits a cellular response mediated by a specific target. We will detail a calcium flux assay, which is ideal for Gq-coupled GPCRs.
-
Secondary Orthogonal Assay: A biochemical assay to confirm direct physical interaction between the compound and the target protein. We will detail a competitive radioligand binding assay to determine binding affinity (Ki).
This tiered approach ensures that resources are focused on compounds that demonstrate both cellular activity and direct target engagement, a hallmark of a robust drug discovery cascade.
Primary Functional Assay: High-Throughput Calcium Flux
Principle of the Assay
This assay quantifies the mobilization of intracellular calcium ([Ca2+]i) following receptor activation. The target, M3R, is a Gq-coupled GPCR. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
To measure this calcium transient, we employ a fluorescent indicator dye, such as Fluo-8 AM. The acetoxymethyl (AM) ester group renders the dye lipophilic, allowing it to cross the cell membrane. Once inside the cell, cytosolic esterases cleave the AM group, trapping the now-hydrophilic and active Fluo-8 dye. The fluorescence of Fluo-8 is dramatically enhanced upon binding to free Ca2+. This change in fluorescence intensity, measured by a plate reader, is directly proportional to the concentration of intracellular calcium and thus serves as a proxy for M3R activation. Modern "no-wash" formulations of these dyes have streamlined this process for high-throughput screening (HTS).
Detailed Protocol: No-Wash Calcium Flux Assay
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human M3 receptor.
-
Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).
-
Assay Plate: 384-well, black-walled, clear-bottom microplates.
-
Reagents:
-
Fluo-8 AM dye (e.g., from AAT Bioquest, Interchim).
-
Pluronic F-127 (20% solution in DMSO).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, prepared as a 10 mM stock in DMSO.
-
Positive Control: Acetylcholine (ACh) or Carbachol, 10 mM stock in water.
-
Vehicle Control: DMSO.
-
-
Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
The day before the assay, seed the M3R-expressing cells into the 384-well assay plates at a density of 15,000-25,000 cells/well in 25 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO2. The goal is a confluent monolayer on the day of the assay.
-
-
Dye Loading Solution Preparation:
-
Prepare a 2X Fluo-8 AM working solution. For one plate, mix 40 µL of 2-5 mM Fluo-8 AM stock with 40 µL of 10% Pluronic F-127, then bring the volume to 10 mL with Assay Buffer.
-
Causality: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble Fluo-8 AM dye in the aqueous assay buffer, preventing aggregation and improving cell loading.
-
-
Cell Loading:
-
On the day of the assay, remove the culture medium from the cell plate.
-
Add 25 µL of the 2X Fluo-8 AM working solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Plate Preparation:
-
While cells are loading, prepare a compound source plate.
-
Perform serial dilutions of the test compound, positive control (ACh), and vehicle (DMSO) in Assay Buffer. A common scheme is an 11-point, 1:3 serial dilution starting from 100 µM.
-
The final concentrations in the assay will be half of what is prepared in this plate.
-
-
Fluorescence Measurement:
-
Set the plate reader parameters (e.g., Excitation: 490 nm, Emission: 525 nm).
-
Program the instrument to perform a liquid transfer from the compound plate to the cell plate.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject 25 µL/well from the compound plate into the cell plate.
-
Immediately begin kinetic reading, measuring fluorescence every 1-2 seconds for 90-120 seconds.
-
Data Analysis and Interpretation
-
Response Calculation: The response for each well is typically calculated as the maximum fluorescence signal minus the baseline fluorescence (Max-Min).
-
Normalization: Normalize the data to the vehicle control (0% activity) and the maximum response of the positive control (100% activity).
-
% Activity = 100 * (Response_Compound - Response_Vehicle) / (Response_ACh_Max - Response_Vehicle)
-
-
Dose-Response Curve: Plot the normalized % Activity against the logarithm of the compound concentration.
-
EC50 Calculation: Fit the dose-response curve using a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration), which represents the potency of the compound as an agonist.
Secondary Orthogonal Assay: Competitive Radioligand Binding
Principle of the Assay
A positive result in a functional assay is not definitive proof of direct target interaction. The compound could be acting downstream in the signaling pathway. Therefore, an orthogonal, biochemical assay is required for validation. A competitive radioligand binding assay directly measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.[1][2][3]
In this assay, a fixed concentration of a high-affinity radioligand (e.g., [3H]N-methylscopolamine, a muscarinic antagonist) is incubated with a source of the M3 receptor (typically a cell membrane preparation). Increasing concentrations of the unlabeled test compound are added. If the test compound binds to the same site as the radioligand, it will compete for binding and reduce the amount of radioactivity associated with the receptor. The concentration of the test compound that displaces 50% of the specific radioligand binding is the IC50 (half-maximal inhibitory concentration).
For a more robust, high-throughput alternative, a Scintillation Proximity Assay (SPA) can be used. In SPA, the receptor-containing membranes are coupled to scintillant-embedded beads. Only radioligand that is bound to the receptor is close enough to the bead to excite the scintillant and produce a light signal, eliminating the need for a physical separation step.
Detailed Protocol: Radioligand Binding Assay
Materials:
-
Membrane Preparation: Crude membranes prepared from cells overexpressing the human M3 receptor.
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS), specific activity ~80 Ci/mmol.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Test Compound: 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, prepared as a 10 mM stock in DMSO.
-
Non-specific Control: Atropine, 10 mM stock in water.
-
Filtration Plate: 96-well GF/C filter plates.
-
Scintillation Cocktail: A suitable liquid scintillant.
-
Instrumentation: Vacuum manifold for filtration, liquid scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add in order:
-
25 µL Assay Buffer (for Total Binding) or 25 µL of 10 µM Atropine (for Non-specific Binding).
-
25 µL of serially diluted test compound.
-
50 µL of [3H]NMS diluted in Assay Buffer (final concentration ~0.5 nM, near its Kd).
-
100 µL of M3R membrane preparation (5-20 µg protein/well).
-
-
Causality: The non-specific binding control, using a high concentration of an unlabeled ligand (atropine), is crucial. It defines the amount of radioligand that binds to components other than the receptor, which must be subtracted from all other readings to determine specific binding.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60-90 minutes with gentle shaking to reach binding equilibrium.
-
-
Filtration and Washing:
-
Pre-soak the filter plate with a wash buffer (e.g., cold 50 mM Tris-HCl).
-
Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester and apply a vacuum to trap the membranes on the filter.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Causality: Rapid filtration and washing with cold buffer are essential to minimize the dissociation of the radioligand from the receptor while effectively removing unbound radioactivity.
-
-
Signal Detection:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Generate Inhibition Curve:
-
Plot the specific binding CPM against the logarithm of the test compound concentration.
-
-
Determine IC50:
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Calculate Ki (Inhibition Constant):
-
The IC50 is dependent on the concentration of radioligand used. To determine the intrinsic binding affinity of the test compound (Ki), the Cheng-Prusoff equation must be used.
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined in separate saturation binding experiments).
-
-
The Ki value is a true constant for the compound-receptor interaction and can be compared across different experiments and labs.
-
Assay Validation, Data Summary, and Selectivity
Trustworthiness and Self-Validation: For any assay to be considered reliable, it must include rigorous validation steps.
-
Z'-Factor: For the primary calcium flux screen, the Z'-factor should be calculated to assess assay quality and suitability for HTS. A Z' > 0.5 is considered excellent.
-
Z' = 1 - (3*(SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Where "pos" and "neg" refer to the positive and negative controls.
-
-
Orthogonal Confirmation: The confirmation of activity in the binding assay provides orthogonal validation, increasing confidence that the compound's functional effect is due to direct target engagement.
-
Selectivity Profiling: To understand the specificity of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, it is critical to perform counter-screens. The calcium flux and binding assays should be repeated using cell lines that express other related receptors (e.g., M1, M2, M4, M5 muscarinic subtypes, or other GPCRs). A compound with high selectivity for M3R would show significantly higher potency (lower EC50/Ki) at M3R compared to other receptors.
Data Summary: All quantitative data should be summarized for clear interpretation.
| Parameter | Assay Type | Value | Unit | Interpretation |
| EC50 | Calcium Flux | 125 | nM | Potency in a cell-based functional assay. |
| Ki | Radioligand Binding | 210 | nM | Binding affinity at the M3 receptor. |
| Selectivity | M1/M3 Ki Ratio | >50-fold | - | Indicates the compound is at least 50 times more selective for M3 over M1. |
| Z'-Factor | Calcium Flux | 0.72 | - | Indicates a robust and high-quality primary assay. |
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]
-
Waelbroeck, M., Tastenoy, M., Camus, J., & Christophe, J. (1990). N-[3H]methylscopolamine labeling of non-M1, non-M2 muscarinic receptor binding sites in rat brain. Molecular Pharmacology, 38(2), 267–273. Retrieved from [Link]
-
Bennett, J. P., & Yamamura, H. I. (1985). Radioligand binding assays and their analysis. Neurotransmitter Receptor Binding, 61-89. Retrieved from [Link]
-
de Jong, L. A., et al. (2018). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PLoS One, 13(9), e0204233. Retrieved from [Link]
-
Mohr, M., et al. (1998). Identification of a [3H]Ligand for the common allosteric site of muscarinic acetylcholine M2 receptors. Molecular Pharmacology, 54(1), 139-147. Retrieved from [Link]
-
Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]
-
Leff, P., & Dougall, I. G. (1993). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 29(3), 159-167. Retrieved from [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
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Comley, J. (2018). Scintillation Proximity Assays in High-Throughput Screening. Assay Guidance Manual. Retrieved from [Link]
-
AssayPro. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for [Video]. YouTube. Retrieved from [Link]
-
Buckley, N. J., & Bonner, T. I. (1989). Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes. Journal of Pharmacology and Experimental Therapeutics, 249(3), 721-728. Retrieved from [Link]
-
Enzyme Inhibition Calculator. (n.d.). Ki to IC50 Converter. Retrieved from [Link]
- Mash, D. C., & Flynn, D. D. (1992). Distinct kinetic binding properties of N-[3H]-methylscopolamine afford differential labeling and localization of M1, M2, and M3 muscarinic receptor subtypes in primate brain. Synapse, 12(3), 165-177.
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
McCrea, K. E., & Herzog, H. (2000). Radioligand Binding Studies. In Methods in Molecular Biology (Vol. 132, pp. 245-258). Humana Press. Retrieved from [Link]
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- 3. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Cell-Based Assay Cascade for Characterizing 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine
Introduction: A Strategic Approach to Novel Compound Characterization
The discovery and development of new therapeutic agents require a systematic evaluation of their effects on living systems. Cell-based assays are indispensable tools in this process, offering a biologically relevant context to assess a compound's activity, from general toxicity to specific mechanisms of action.[1] This guide focuses on establishing a comprehensive, tiered assay cascade for the initial characterization of a novel chemical entity, 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine . The pyrrolidine ring is a common scaffold in many biologically active molecules, suggesting a potential for therapeutic relevance.[2][3][4]
As the specific biological target of this compound is undefined, our approach is designed as a logical progression of inquiry. We begin with broad, high-level assessments of cellular health and proliferation and use the results to guide subsequent, more mechanistic investigations into specific cellular processes like apoptosis and cell cycle progression. This tiered strategy ensures an efficient use of resources, building a data-driven profile of the compound's biological effects.
This document provides both the strategic framework and the detailed, validated protocols necessary for researchers to begin a thorough investigation of this and other novel compounds.
Experimental Strategy: A Tiered Assay Cascade
The characterization of a novel compound should follow a logical workflow that moves from general phenotypic effects to specific mechanistic insights. This cascade approach allows for early " go/no-go " decisions and helps refine hypotheses about the compound's mode of action.
Figure 1: Tiered assay cascade for novel compound characterization.
Phase 1: Primary Screening – Assessing General Cellular Health
The initial goal is to determine if 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine has a fundamental impact on cell survival and growth. These assays are typically high-throughput and provide the first indication of a compound's potency and therapeutic window.[5]
Cytotoxicity Assay: Measuring Cell Membrane Integrity
A cytotoxicity assay quantifies the degree to which an agent causes cell damage or death.[6] Measuring the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme released upon membrane damage, is a common and reliable method.
Scientific Rationale: This assay directly measures cell death resulting from compromised membrane integrity, a hallmark of necrosis or late-stage apoptosis. It distinguishes between compounds that kill cells (cytotoxic) and those that merely stop them from growing (cytostatic).[7][8]
Protocol: LDH Release Cytotoxicity Assay
-
Cell Plating: Seed cells (e.g., HeLa, A549) in a 96-well, clear-bottom plate at a pre-determined optimal density and culture for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine in culture medium. Add the diluted compound to the appropriate wells. Include "vehicle only" (negative control), "no cells" (background control), and "maximum LDH release" (positive control, treated with a lysis solution) wells.[8]
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Sample Collection: Carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a fresh 96-well plate containing the LDH assay reaction mixture, as per the manufacturer's instructions.
-
Incubation & Measurement: Incubate at room temperature, protected from light, for approximately 30 minutes. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the positive and negative controls.
Data Presentation: Hypothetical Cytotoxicity Data
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0.1 | 1.5 ± 0.8 |
| 1 | 4.2 ± 1.1 |
| 10 | 15.7 ± 2.5 |
| 50 | 48.9 ± 4.1 |
| 100 | 85.3 ± 5.6 |
From this data, an EC50 (half-maximal effective concentration) for cytotoxicity can be calculated, which is approximately 52 µM.
Cell Viability/Proliferation Assay: Measuring Metabolic Activity
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11]
Scientific Rationale: This assay serves as a robust indicator of the number of viable, metabolically active cells.[10] A reduction in the MTT signal can indicate either cell death or an inhibition of proliferation (cytostasis). Comparing these results with the LDH assay helps to differentiate between these two outcomes.[12]
Protocol: MTT Cell Viability Assay
-
Cell Plating & Treatment: Follow steps 1-3 from the LDH assay protocol.
-
MTT Addition: After the treatment incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. This allows for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solvent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[11]
-
Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at approximately 570 nm.
-
Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.
Data Presentation: Hypothetical Viability Data
| Concentration (µM) | % Viability (Mean ± SD) |
| 0.1 | 98.2 ± 3.4 |
| 1 | 85.1 ± 4.5 |
| 10 | 51.3 ± 3.9 |
| 50 | 18.6 ± 2.1 |
| 100 | 5.4 ± 1.2 |
This data suggests an IC50 (half-maximal inhibitory concentration) for cell viability of approximately 10 µM. Since this value is significantly lower than the cytotoxicity EC50, it suggests the compound may be primarily anti-proliferative or cytostatic at lower concentrations.
Phase 2: Secondary Screening – Elucidating the Mode of Action
If Phase 1 assays reveal a significant, dose-dependent decrease in cell viability, the next step is to investigate the underlying cellular mechanism.
Apoptosis Assay: Differentiating Programmed Cell Death
Apoptosis is a form of programmed cell death that is distinct from necrosis.[13] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, can be used to detect this event.[15][16] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live cells with intact membranes, and is used to identify late apoptotic or necrotic cells.[14]
Scientific Rationale: By co-staining with FITC-conjugated Annexin V and PI, flow cytometry can distinguish between healthy cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[14] This provides critical insight into whether the compound induces a controlled, programmed cell death pathway.
Figure 2: Principle of apoptosis detection with Annexin V and PI.
Protocol: Annexin V / PI Staining for Flow Cytometry
-
Cell Culture & Treatment: Culture cells in 6-well plates and treat with 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine at various concentrations (e.g., 1x, 5x, and 10x the IC50 value) for a specified time (e.g., 24 hours). Include a positive control (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry.
Data Presentation: Hypothetical Apoptosis Data
| Treatment | % Live (AnnV-/PI-) | % Early Apoptotic (AnnV+/PI-) | % Late Apoptotic (AnnV+/PI+) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| Compound (10 µM) | 60.3 | 25.8 | 13.9 |
| Compound (50 µM) | 22.7 | 48.1 | 29.2 |
This data indicates a dose-dependent increase in both early and late apoptotic populations, strongly suggesting the compound induces programmed cell death.
Cell Cycle Analysis: Investigating Proliferation Blockade
If a compound is cytostatic, it may be arresting the cell cycle at a specific checkpoint. Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) allows for the quantitative analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.[17][18]
Scientific Rationale: Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.[19] PI binds stoichiometrically to DNA, meaning its fluorescence intensity is directly proportional to the DNA content.[17] Treatment with an RNase is crucial as PI can also bind to double-stranded RNA.[17][18] An accumulation of cells in a specific phase suggests the compound interferes with progression through that stage of the cell cycle.
Figure 3: Principle of cell cycle analysis by DNA content.
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Culture & Treatment: Culture and treat cells as described in the apoptosis protocol.
-
Cell Harvesting: Harvest cells, wash with PBS, and obtain a single-cell suspension.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their morphology. Incubate for at least 2 hours at 4°C.[18][20]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, using a linear scale for the DNA fluorescence channel.[18]
Data Presentation: Hypothetical Cell Cycle Data
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.4 | 28.1 | 16.5 |
| Compound (10 µM) | 25.2 | 20.5 | 54.3 |
| Compound (50 µM) | 15.8 | 10.1 | 74.1 |
This data shows a significant, dose-dependent accumulation of cells in the G2/M phase, suggesting the compound may interfere with microtubule formation or the mitotic spindle checkpoint.
Phase 3: Exploratory & Mechanistic Assays
Based on the compound's structure and the results from Phase 2, more targeted assays can be employed. The pyrrolidine scaffold is present in many compounds that modulate G-protein coupled receptors (GPCRs) and ion channels.[4]
GPCR Signaling Assay: Calcium Mobilization
Many GPCRs, particularly those coupled to Gq proteins, signal through the release of intracellular calcium.[21] This can be measured in real-time using calcium-sensitive fluorescent dyes.
Scientific Rationale: A rapid, transient increase in intracellular calcium following compound addition would strongly suggest activity at a Gq-coupled GPCR. This functional, cell-based assay provides more physiologically relevant data than simple binding assays.[21][22]
Figure 4: Simplified Gq-coupled GPCR calcium signaling pathway.
Protocol: Calcium Mobilization Assay
-
Cell Culture: Use a cell line endogenously expressing or engineered to express a GPCR of interest. Plate in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Addition & Measurement: Use a fluorescence plate reader with an injection module to add the compound while simultaneously measuring fluorescence intensity over time.
-
Data Analysis: Plot the change in fluorescence intensity over time. A sharp increase post-injection indicates calcium mobilization.
Ion Channel Assay: Membrane Potential
Ion channels are critical drug targets, and their modulation alters the cell's membrane potential.[23] This can be detected using voltage-sensitive fluorescent dyes.
Scientific Rationale: This assay provides a high-throughput functional readout of the integrated activity of multiple ion channels.[24][25] A change in fluorescence upon compound addition indicates that it may be opening or closing ion channels, thereby altering ion flux across the membrane.
Protocol: Membrane Potential Assay
-
Cell Culture: Plate a suitable cell line (e.g., HEK293, CHO) in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load cells with a membrane potential-sensitive dye according to the manufacturer's protocol.
-
Compound Addition & Measurement: Use a fluorescence plate reader to measure a baseline fluorescence, then inject the compound and continue to read the fluorescence over time.
-
Data Analysis: A sustained change in fluorescence intensity (increase or decrease, depending on the dye and channel type) indicates modulation of ion channel activity.
Summary and Path Forward
This application note outlines a systematic, tiered approach to characterize the cellular effects of the novel compound 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. By progressing from broad assessments of cytotoxicity and viability to specific investigations of apoptosis, cell cycle, and potential target classes like GPCRs and ion channels, researchers can build a comprehensive biological profile of the compound.
The hypothetical data presented herein suggests that 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is a potent anti-proliferative agent that induces G2/M cell cycle arrest and subsequent apoptosis. Based on these findings, future work could focus on identifying the specific molecular target responsible for the G2/M arrest, such as key mitotic kinases or components of the microtubule cytoskeleton.
References
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Title: Assaying cell cycle status using flow cytometry - PMC - NIH Source: National Institutes of Health URL: [Link]
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Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]
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Title: Unlocking the Potential of Cell-Based Assays in Modern Scientific Research Source: Vipergen URL: [Link]
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Title: Ion Channel Assays Source: Charles River Laboratories URL: [Link]
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Title: Cytotoxicity Assay Protocol Source: Protocols.io URL: [Link]
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Title: Choosing an Apoptosis Detection Assay Source: Axion BioSystems URL: [Link]
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Title: Ion Channel Assays Source: Reaction Biology URL: [Link]
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Title: Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments Source: Springer Nature URL: [Link]
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Title: Ion Channel Assay Services Source: ION Biosciences URL: [Link]
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Title: Recent progress in assays for GPCR drug discovery Source: FASEB BioAdvances URL: [Link]
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Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI URL: [Link]
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Title: Cell Cycle Tutorial Contents Source: University of Aberdeen URL: [Link]
-
Title: Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line Source: PubMed URL: [Link]
-
Title: Ion Channel Screening - Assay Guidance Manual Source: NCBI URL: [Link]
-
Title: Apoptosis – what assay should I use? Source: BMG Labtech URL: [Link]
-
Title: Cell Function | Overview of Common Cell Proliferation Assays Source: Elabscience URL: [Link]
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Title: Cell Cycle Analysis Source: University of Wisconsin Carbone Cancer Center URL: [Link]
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Title: Therapeutically relevant cell-based assays for drug discovery Source: Nuvisan URL: [Link]
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Title: Evaluating functional ligand-GPCR interactions in cell-based assays Source: NCBI URL: [Link]
-
Title: 4 Methods for Measuring Cell Proliferation Source: ABclonal URL: [Link]
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Title: Cell Cycle Analysis with Flow Cytometry | Biocompare Source: Biocompare URL: [Link]
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Title: Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin Source: YouTube URL: [Link]
-
Title: Current Trends in Cell-based Assays and Drug Discovery Source: Gen-Equip URL: [Link]
-
Title: Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses Source: PubMed Central URL: [Link]
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Title: What to Consider When Choosing Apoptotic Assays | Biocompare Source: Biocompare URL: [Link]
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Title: Can MTT assay be taken as equivalent to cell proliferation assay (BrdU)? Source: ResearchGate URL: [Link]
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Title: GPCR Signaling Assays | GPCR Assay Kits Source: Indigo Biosciences URL: [Link]
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Title: Tools for GPCR drug discovery Source: NCBI URL: [Link]
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Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: IRIS UniPA URL: [Link]
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Title: 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanal Source: PubChem URL: [Link]
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Title: Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes Source: NIH URL: [Link]
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Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: NCBI URL: [Link]
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Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]
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Title: Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors Source: PubMed URL: [Link]
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Title: Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers Source: PubMed URL: [Link]
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Title: 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation | Request PDF Source: ResearchGate URL: [Link]
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Title: N-{[(3R)-pyrrolidin-3-yl]methyl}pyridin-2-amine Source: PubChem URL: [Link]
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Application Notes and Protocols: Leveraging 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine for Diversity-Oriented Library Synthesis
Introduction: A Novel Scaffold for Exploring Chemical Space
In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount for identifying next-generation therapeutics.[1] The architectural framework of small molecules, dictated by the core scaffold, plays a pivotal role in defining their three-dimensional shape, physicochemical properties, and ultimately, their biological activity.[2] The 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine scaffold presents a compelling starting point for the construction of diverse chemical libraries. Its unique topology, featuring a sterically encumbered neopentyl core, a primary amine for versatile derivatization, and a tertiary pyrrolidinyl moiety, offers a distinct vector for property modulation.
The gem-dimethyl group imparts a degree of conformational rigidity and can enhance metabolic stability, while the two distinct amine functionalities provide orthogonal handles for parallel synthesis, enabling the rapid generation of a multitude of analogues.[3] The pyrrolidine ring, a common motif in bioactive compounds, can influence solubility and target engagement.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this scaffold and its application in the parallel synthesis of compound libraries. The protocols herein are designed to be robust and adaptable, facilitating the exploration of a wide range of chemical diversity.
Synthesis of the Scaffold: 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine
A robust and scalable synthesis of the title scaffold is crucial for its use in library generation. A plausible and efficient synthetic route involves a two-step sequence starting from the readily available hydroxypivalaldehyde. This approach leverages a reductive amination to install the pyrrolidine moiety, followed by a subsequent amination of the primary alcohol.
Protocol 1: Synthesis of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-ol
This initial step involves the reductive amination of hydroxypivalaldehyde with pyrrolidine. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| Hydroxypivalaldehyde | 102.13 | 10.0 g | 0.098 mol |
| Pyrrolidine | 71.12 | 7.6 g (8.8 mL) | 0.107 mol |
| Sodium triacetoxyborohydride | 211.94 | 24.9 g | 0.117 mol |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Saturated aq. NaHCO₃ | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a stirred solution of hydroxypivalaldehyde (10.0 g, 0.098 mol) in dichloromethane (200 mL) at 0 °C, add pyrrolidine (7.6 g, 0.107 mol).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add sodium triacetoxyborohydride (24.9 g, 0.117 mol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-ol.
Protocol 2: Synthesis of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine
The final step involves the conversion of the primary alcohol to the primary amine. This can be achieved through a variety of methods, including a Mitsunobu reaction with a phthalimide followed by deprotection, or a two-step Appel reaction followed by displacement with an azide and subsequent reduction. A more direct approach involves the use of a Ritter-type reaction or a related amination protocol. For the purpose of this guide, a robust two-step procedure via an intermediate tosylate is described.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-ol | 157.25 | 10.0 g | 0.064 mol |
| p-Toluenesulfonyl chloride | 190.65 | 13.4 g | 0.070 mol |
| Triethylamine | 101.19 | 9.7 mL | 0.070 mol |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| Sodium azide | 65.01 | 8.3 g | 0.128 mol |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Lithium aluminum hydride (LAH) | 37.95 | 3.6 g | 0.095 mol |
| Tetrahydrofuran (THF) | 72.11 | 150 mL | - |
| Water | 18.02 | As needed | - |
| 1 M aq. NaOH | - | As needed | - |
Procedure:
-
Tosylation: Dissolve 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-ol (10.0 g, 0.064 mol) and triethylamine (9.7 mL, 0.070 mol) in dichloromethane (150 mL) and cool to 0 °C. Add p-toluenesulfonyl chloride (13.4 g, 0.070 mol) portion-wise. Stir at room temperature for 4 hours. Wash the reaction mixture with water (2 x 50 mL), brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate to give the crude tosylate, which can be used in the next step without further purification.
-
Azide Displacement: Dissolve the crude tosylate in dimethylformamide (100 mL) and add sodium azide (8.3 g, 0.128 mol). Heat the mixture to 80 °C and stir for 12 hours. Cool to room temperature, pour into water (300 mL), and extract with diethyl ether (3 x 100 mL). Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude azide.
-
Reduction: (Caution: LAH is highly reactive. Perform under an inert atmosphere and add reagents slowly.) To a suspension of lithium aluminum hydride (3.6 g, 0.095 mol) in anhydrous tetrahydrofuran (150 mL) at 0 °C, add a solution of the crude azide in THF (50 mL) dropwise. Stir at room temperature for 4 hours. Carefully quench the reaction by the sequential dropwise addition of water (3.6 mL), 1 M aqueous NaOH (3.6 mL), and water (10.8 mL). Stir for 30 minutes, filter the resulting solid, and wash with THF. Concentrate the filtrate under reduced pressure to yield the desired 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. Purification can be achieved by distillation under reduced pressure or by column chromatography.
Library Synthesis Utilizing the Scaffold
The presence of two distinct amine functionalities, a primary and a tertiary amine, on the 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine scaffold allows for a variety of diversification strategies. The primary amine is a versatile handle for a wide range of reactions, including acylation, sulfonylation, reductive amination, and urea/thiourea formation. The tertiary pyrrolidine amine, while less reactive, can still participate in reactions such as quaternization. This section will focus on the diversification of the primary amine through parallel amide bond formation, a cornerstone of medicinal chemistry library synthesis.[5][6]
Workflow for Parallel Amide Library Synthesis
The following workflow outlines a general procedure for the solution-phase parallel synthesis of an amide library.[7] This approach is amenable to automation and high-throughput purification techniques.
Caption: General workflow for parallel amide library synthesis.
Protocol 3: Parallel Amide Coupling in a 96-Well Format
This protocol describes the synthesis of a 96-member amide library using a diverse set of carboxylic acids.
Materials and Equipment:
-
96-well reaction block with sealing mat
-
Multichannel pipette or automated liquid handler
-
Orbital shaker
-
Centrifuge with plate rotor
-
LC-MS system for analysis
-
Mass-directed preparative HPLC system for purification
-
2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine (Scaffold)
-
Library of 96 diverse carboxylic acids
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃
-
Brine
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of the scaffold in DMF.
-
Prepare 0.22 M stock solutions of each of the 96 carboxylic acids in DMF in a 96-well plate.
-
Prepare a 0.24 M stock solution of HATU in DMF.
-
Prepare a 0.8 M stock solution of DIPEA in DMF.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL of the scaffold stock solution (0.02 mmol).
-
Add 100 µL of the respective carboxylic acid stock solution to each well (0.022 mmol, 1.1 eq).
-
Add 100 µL of the HATU stock solution to each well (0.024 mmol, 1.2 eq).
-
Add 50 µL of the DIPEA stock solution to each well (0.04 mmol, 2.0 eq).
-
-
Reaction Incubation:
-
Seal the reaction block with a sealing mat.
-
Place the block on an orbital shaker and agitate at room temperature for 16 hours.
-
-
Parallel Workup (Liquid-Liquid Extraction):
-
Add 500 µL of ethyl acetate to each well.
-
Add 500 µL of saturated aqueous NaHCO₃ to each well.
-
Seal the block and shake vigorously for 5 minutes.
-
Centrifuge the block to separate the layers.
-
Carefully remove the aqueous layer from each well using a multichannel pipette.
-
Wash the organic layer with 500 µL of brine, shake, centrifuge, and remove the aqueous layer.
-
Transfer the organic layer to a new 96-well plate and evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge.
-
-
Analysis and Purification:
-
Dissolve the crude product in each well in a suitable solvent (e.g., 200 µL of DMSO).
-
Analyze a small aliquot from each well by LC-MS to determine product formation and purity.
-
Purify the desired products using mass-directed preparative HPLC.
-
-
Library Plating:
-
Lyophilize the purified fractions to obtain the final amide library as powders in a 96-well format.
-
Visualizing the Diversification Strategy
The following diagram illustrates the diversification of the scaffold through amide coupling.
Caption: Diversification of the scaffold via amide coupling.
Conclusion and Future Directions
The 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine scaffold represents a valuable building block for the synthesis of diverse chemical libraries. Its unique structural features and the presence of a versatile primary amine handle allow for the straightforward application of robust parallel synthesis protocols. The detailed methodologies provided in this application note for the synthesis of the scaffold and its diversification into an amide library serve as a foundation for researchers to generate novel compound collections for high-throughput screening and lead discovery.
Future work could explore the orthogonal derivatization of the scaffold, for instance, by first modifying the pyrrolidine ring through quaternization or other reactions before diversifying the primary amine. Additionally, the development of solid-phase synthesis routes for this scaffold would further enhance its utility in combinatorial chemistry. The libraries generated from this scaffold are expected to populate a unique and underexplored region of chemical space, increasing the probability of identifying novel bioactive molecules.
References
-
Automated and Parallel Amide Synthesis. ETH Research Collection. Available at: [Link]
-
Identification of parallel medicinal chemistry protocols to expand branched amine design space. RSC Publishing. Available at: [Link]
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Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. MDPI. Available at: [Link]
-
Assembly line library synthesis in flow: A multistep and multivectorial approach. ChemRxiv. Available at: [Link]
-
Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries. RSC Publishing. Available at: [Link]
-
Parallel Synthesis and Library Design. Royal Society of Chemistry. Available at: [Link]
-
CHAPTER 2: Parallel Synthesis and Library Design. Royal Society of Chemistry. Available at: [Link]
-
1,3-diamine synthesis by amination. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. Available at: [Link]
-
Synthetic methods for 1,3-diamines. RSC Publishing. Available at: [Link]
-
Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH. Available at: [Link]
-
Synthesis of 1,3-Diamines Through Rhodium-Catalyzed C—H Insertion. PMC - NIH. Available at: [Link]
-
Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. MDPI. Available at: [Link]
-
Synthesis of 1,3‐diamines by ring‐opening reaction of cyclopropylamines. ResearchGate. Available at: [Link]
-
Strategy for the synthesis of 1,3‐diamines via the C−H amination of... ResearchGate. Available at: [Link]
-
Combinatorial Chemistry: Solution Phase Synthesis. YouTube. Available at: [Link]
-
A Mild Protocol for Parallel Solution Phase Synthesis of Cyclic Imides. Technology Networks. Available at: [Link]
-
Automated and Parallel Amide Synthesis. ResearchGate. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
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Application Notes and Protocols for the Derivatization of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine
Introduction
2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is a diamine compound featuring a primary amine and a tertiary amine incorporated within a pyrrolidine ring. The presence of the primary amino group makes it a candidate for a variety of derivatization reactions. Derivatization is a critical chemical modification process employed to enhance the analytical properties of a molecule or to prepare it for subsequent synthetic steps. For analytical purposes, derivatization can improve volatility, thermal stability, and chromatographic behavior, as well as enhance detector sensitivity.[1][2] In drug development and synthetic chemistry, derivatization is a key strategy for structure-activity relationship (SAR) studies and for the creation of novel chemical entities.
This guide provides detailed protocols for several common and effective methods for derivatizing the primary amine functionality of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. The methodologies discussed herein are grounded in established chemical principles and are designed to be robust and reproducible for researchers in analytical chemistry, pharmacology, and drug discovery.
Chemical Structure and Reactivity Considerations
The structure of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine presents a sterically hindered primary amine due to the adjacent gem-dimethyl group. This steric hindrance may influence the reaction kinetics, potentially requiring more forcing conditions (e.g., elevated temperatures, longer reaction times, or use of a catalyst) compared to unhindered primary amines.[3] The tertiary amine of the pyrrolidine ring is generally unreactive under the conditions described for primary amine derivatization but can act as an acid scavenger in some reactions.
Protocol 1: N-Acylation to Form Amides
N-acylation is a fundamental transformation that converts the primary amine into a stable amide derivative.[4] This is particularly useful for improving chromatographic peak shape and thermal stability in GC analysis.[1] Fluorinated acylating reagents can significantly enhance sensitivity for electron capture detection (ECD).[1]
Causality of Experimental Choices:
-
Acylating Agents : Acetic anhydride is a common and cost-effective reagent for introducing an acetyl group.[5][6] For enhanced sensitivity in certain analytical techniques, fluorinated anhydrides like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) are employed.[1][7][8] Acyl chlorides, such as acetyl chloride or 4-bromobutyryl chloride, are also effective and react via a nucleophilic addition-elimination mechanism.[4][9]
-
Solvent : Anhydrous aprotic solvents like dichloromethane (DCM) or acetonitrile are used to prevent hydrolysis of the acylating agent.[4]
-
Base : A non-nucleophilic base like triethylamine or pyridine is often added to neutralize the acidic byproduct (e.g., HCl or carboxylic acid) generated during the reaction, driving the equilibrium towards product formation.[4]
Detailed Step-by-Step Methodology:
-
Preparation : In a clean, dry reaction vial, dissolve 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Base Addition : Add triethylamine (1.2 equivalents) to the solution and stir briefly.
-
Cooling : Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction with highly reactive acylating agents like acyl chlorides.
-
Acylating Agent Addition : Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise to the stirred solution.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up :
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.
-
-
Purification : The crude product can be purified by silica gel column chromatography if necessary.
| Parameter | Condition | Rationale |
| Temperature | 0 °C to Room Temp. | Controls reaction exothermicity and prevents side reactions. |
| Reaction Time | 2 - 4 hours | Allows for complete conversion, may need optimization based on steric hindrance. |
| Base | Triethylamine | Neutralizes acidic byproducts.[4] |
| Solvent | Anhydrous DCM | Prevents hydrolysis of the acylating agent.[4] |
Protocol 2: Silylation for GC-MS Analysis
Silylation is a widely used derivatization technique for GC analysis, as it increases volatility and thermal stability by replacing the active hydrogen of the amine with a trimethylsilyl (TMS) group.[1][3][10]
Causality of Experimental Choices:
-
Silylating Reagent : N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent.[1][3] The addition of a catalyst like trimethylchlorosilane (TMCS) (typically 1-10%) enhances the reactivity of the reagent, which is beneficial for sterically hindered amines.[1][3]
-
Solvent : The reaction is often performed neat or in an anhydrous aprotic solvent like pyridine, acetonitrile, or DMF.
-
Temperature : Heating is typically required to drive the reaction to completion, especially for sterically hindered or less reactive amines.[1][3]
Detailed Step-by-Step Methodology:
-
Sample Preparation : Place a known amount of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine into a dry reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition : Add 100 µL of anhydrous solvent (e.g., acetonitrile) to dissolve the sample, followed by 100 µL of BSTFA with 1% TMCS.[1]
-
Reaction : Tightly cap the vial and heat at 70-80°C for 30-60 minutes in a heating block or oven.[1]
-
Cooling : Allow the vial to cool to room temperature.
-
Analysis : Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.
| Parameter | Condition | Rationale |
| Reagent | BSTFA + 1% TMCS | Powerful silylating agent with a catalyst for hindered amines.[1][3] |
| Temperature | 70 - 80 °C | Overcomes activation energy for silylation.[1] |
| Reaction Time | 30 - 60 minutes | Ensures complete derivatization.[1] |
| Solvent | Anhydrous Acetonitrile | Provides a suitable reaction medium. |
Protocol 3: Reaction with Isothiocyanates to Form Thioureas
The reaction of primary amines with isothiocyanates provides a robust method for forming substituted thioureas.[11] This derivatization can be used for synthetic purposes or for introducing a chromophore or electrophore for analytical detection.
Causality of Experimental Choices:
-
Isothiocyanate Reagent : A variety of isothiocyanates can be used depending on the desired functionality of the resulting thiourea. Phenyl isothiocyanate is a common reagent. The reaction proceeds via nucleophilic addition of the primary amine to the electrophilic carbon of the isothiocyanate.[11]
-
Solvent : Protic or aprotic solvents can be used, with the choice often depending on the solubility of the starting materials. Ethanol or acetonitrile are common choices.
-
pH : The reaction is typically faster under slightly basic conditions, which enhances the nucleophilicity of the primary amine.[12]
Detailed Step-by-Step Methodology:
-
Preparation : Dissolve 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine (1.0 equivalent) in a suitable solvent like acetonitrile.
-
Reagent Addition : Add the isothiocyanate (e.g., phenyl isothiocyanate, 1.05 equivalents) to the solution.
-
Reaction : Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC. If the reaction is slow, gentle heating (40-50 °C) can be applied.
-
Isolation : The thiourea product often precipitates from the reaction mixture upon completion. If not, the solvent can be removed under reduced pressure.
-
Purification : The resulting thiourea can be purified by recrystallization or column chromatography.
| Parameter | Condition | Rationale |
| Reagent | Phenyl Isothiocyanate | Readily available and reactive towards primary amines.[11] |
| Temperature | Room Temp. to 50 °C | Mild conditions are usually sufficient. |
| Solvent | Acetonitrile | Good solvent for both reactants. |
Protocol 4: Fluorescent Labeling for HPLC Analysis
For sensitive detection in HPLC, the primary amine can be labeled with a fluorescent tag. Dansyl chloride and NBD chloride are common reagents for this purpose.[2][13][14]
Causality of Experimental Choices:
-
Labeling Reagent : Dansyl chloride reacts with primary amines under basic conditions to yield highly fluorescent sulfonamides.[13] NBD chloride reacts with primary aliphatic amines to form bright yellow fluorescent adducts.[14]
-
Solvent and pH : The reaction is typically carried out in an aqueous/organic solvent mixture at a basic pH (pH 9-11) to ensure the amine is deprotonated and thus nucleophilic.[12][13][14] A sodium carbonate or borate buffer is commonly used.[13][15]
Detailed Step-by-Step Methodology (using Dansyl Chloride):
-
Buffer Preparation : Prepare a sodium carbonate buffer (e.g., 1 M, pH 11.0).[13]
-
Sample Preparation : Dissolve a known amount of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine in the sodium carbonate buffer.
-
Reagent Solution : Prepare a solution of dansyl chloride in a water-miscible organic solvent like acetone or acetonitrile.
-
Reaction : Add the dansyl chloride solution to the amine solution and stir at room temperature for 15-30 minutes, protected from light.[13]
-
Quenching : The reaction can be quenched by adding a small amount of a primary amine solution (e.g., methylamine) to react with the excess dansyl chloride.
-
Analysis : The reaction mixture can be directly injected into the HPLC system for analysis.
| Parameter | Condition | Rationale |
| Reagent | Dansyl Chloride | Forms highly fluorescent derivatives with primary amines.[13] |
| pH | 9 - 11 | Ensures the primary amine is deprotonated and nucleophilic.[12][13] |
| Temperature | Room Temperature | Mild conditions are sufficient for the reaction.[13] |
| Solvent | Aqueous Buffer/Acetonitrile | Provides a suitable medium for the reaction. |
Experimental Workflow Visualization
General Derivatization Workflow
Caption: General workflow for derivatizing the primary amine.
Mechanism of N-Acylation
Caption: Nucleophilic addition-elimination in N-acylation.
References
-
Jena Bioscience. (n.d.). Fluorescent Amine Protein Labeling. Retrieved from [Link]
-
PubChem. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]
-
MDPI. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
-
PubMed. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
-
Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences. Retrieved from [Link]
-
University of Greenwich. (n.d.). Electrochemical isothiocyanation of primary amines. Retrieved from [Link]
-
IJCRT. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluorescent labeling and modification of proteins. Retrieved from [Link]
-
Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications. Retrieved from [Link]
- Google Patents. (n.d.). Process for converting primary amines to isothiocyanates.
-
MDPI. (2009). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]
-
Journal of the American Chemical Society. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Retrieved from [Link]
-
Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]
-
IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Retrieved from [Link]
-
Restek. (n.d.). GC Derivatization. Retrieved from [Link]
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- 15. GC Technical Tip [discover.phenomenex.com]
Application Notes and Protocols for the In Vivo Evaluation of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine
Introduction: Rationale for In Vivo Characterization
The transition from in vitro characterization to in vivo studies is a pivotal step in the development of any novel chemical entity.[1][2] For a compound such as 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, which belongs to the broad class of pyrrolidine-containing molecules, the potential pharmacological activities are diverse. The pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds, targeting a wide array of physiological systems.[3] While some pyrrolidine derivatives have shown promise as anti-inflammatory agents or DPP-IV inhibitors, many are recognized for their effects on the central nervous system (CNS).[4][5]
Given the structural alerts within 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine that suggest potential CNS activity, a primary exploratory focus will be on its psychostimulant and rewarding properties. Animal models are indispensable for this purpose, as they allow for the assessment of a compound's integrated effects on behavior and physiology, which cannot be replicated in vitro.[6][7] The reinforcing effects and addiction liabilities of drugs can often be predicted from their ability to induce psychomotor activation.[6]
This guide provides a comprehensive suite of protocols for the initial in vivo screening of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. The proposed studies are designed to efficiently assess its pharmacodynamic, pharmacokinetic, and toxicological profile in rodent models. The data generated will be crucial for making informed decisions about the future development of this compound.
PART 1: Pharmacodynamic Evaluation
Section 1.1: Assessment of Spontaneous Locomotor Activity
Rationale and Scientific Background:
Spontaneous locomotor activity is a fundamental behavioral parameter that can be modulated by novel compounds. An increase in locomotor activity can be indicative of a psychostimulant effect, a key characteristic of many CNS-active drugs.[6][8] The open field test is a widely used and validated method to assess general locomotor activity, exploratory behavior, and anxiety-like behavior in rodents.[9][10][11] By quantifying the animal's movement in a novel environment, we can gain insights into the potential excitatory or inhibitory effects of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine.
Experimental Protocol: Open Field Test
Objective: To evaluate the effect of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine on spontaneous locomotor activity in mice.
Materials:
-
Open field arena (e.g., 50 cm x 50 cm x 38 cm) made of non-porous plastic.[9]
-
Video tracking software (e.g., AnyMaze, TopScan).[12]
-
2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine
-
Vehicle (e.g., 0.9% saline, or a 10:10:80 DMSO:Tween-80:sterile water solution if solubility is an issue).[13]
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory animal housing and husbandry equipment.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes prior to the experiment.[9] The room should be dimly lit and quiet to minimize external stimuli.
-
Habituation: On the day before testing, handle each mouse for 1-2 minutes to reduce stress-induced responses.
-
Compound Administration:
-
Prepare fresh solutions of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine at various doses (e.g., 1, 3, 10, 30 mg/kg) and a vehicle control.
-
Administer the compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a fixed volume (e.g., 10 mL/kg). The timing of administration relative to testing should be based on any preliminary pharmacokinetic data or an estimated time to maximum concentration (Tmax).
-
-
Open Field Test:
-
Data Collection: The tracking software will automatically record several parameters.
Data Analysis and Interpretation:
| Parameter | Description | Potential Interpretation of an Increase | Potential Interpretation of a Decrease |
| Total Distance Traveled | The total distance the animal moved during the session. | Increased locomotor activity, psychostimulant effect. | Sedation, motor impairment. |
| Time Spent in Center Zone | The amount of time the animal spends in the central, more exposed area of the arena. | Anxiolytic-like effect. | Anxiogenic-like effect, thigmotaxis. |
| Rearing Frequency | The number of times the animal stands on its hind legs. | Increased exploratory behavior. | Sedation, motor impairment. |
| Stereotypy Counts | Repetitive, invariant behaviors (e.g., sniffing, grooming). | High doses of psychostimulants can induce stereotypy. | - |
Experimental Workflow: Open Field Test
Caption: Workflow for the Open Field Test.
Section 1.2: Evaluation of Rewarding Properties
Rationale and Scientific Background:
The conditioned place preference (CPP) paradigm is a standard preclinical model used to assess the rewarding or aversive properties of a compound.[14][15] It is a form of Pavlovian conditioning where the rewarding effects of a drug are associated with a specific environment.[16][17] If a compound is rewarding, the animal will spend significantly more time in the environment previously paired with the drug.[12][15] This assay is crucial for evaluating the abuse potential of a novel CNS-active compound.[18]
Experimental Protocol: Conditioned Place Preference
Objective: To determine if 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine has rewarding or aversive properties in rats.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two larger chambers.[16]
-
Video tracking software.
-
2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine
-
Vehicle (e.g., 0.9% saline)
-
Male Sprague-Dawley rats (250-300g)
-
Standard laboratory animal housing and husbandry equipment.
Procedure: This protocol consists of three phases: Pre-Conditioning, Conditioning, and Post-Conditioning (Test).[14][16][17]
-
Phase 1: Pre-Conditioning (Baseline Preference)
-
On Day 1, place each rat in the central compartment of the CPP apparatus and allow free access to all chambers for 15 minutes.
-
Record the time spent in each of the large chambers.
-
This establishes the initial preference for each chamber. A biased design, where the drug is paired with the initially non-preferred side, is often used.[15]
-
-
Phase 2: Conditioning (Drug-Paired and Vehicle-Paired Sessions)
-
This phase typically lasts for 6-8 days, with alternating drug and vehicle administrations.[15]
-
Drug Conditioning Day: Administer 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine (at a dose determined from the locomotor activity study) and immediately confine the rat to one of the large chambers (e.g., the initially non-preferred chamber) for 30-45 minutes.[16]
-
Vehicle Conditioning Day: Administer the vehicle and confine the rat to the opposite chamber for the same duration.
-
The order of drug and vehicle conditioning should be counterbalanced across animals.
-
-
Phase 3: Post-Conditioning (Preference Test)
-
On the day after the final conditioning session, place the rat in the central compartment (drug-free state) and allow free access to all chambers for 15 minutes.
-
Record the time spent in each of the large chambers.
-
Data Analysis and Interpretation:
| Parameter | Description | Interpretation |
| Time in Drug-Paired Chamber (Post-Conditioning) | The time the animal spends in the chamber associated with the compound during the test phase. | A significant increase compared to pre-conditioning or a vehicle control group indicates a conditioned place preference (reward). |
| Time in Vehicle-Paired Chamber (Post-Conditioning) | The time the animal spends in the chamber associated with the vehicle during the test phase. | A significant decrease compared to pre-conditioning suggests a preference for the drug-paired side. |
| CPP Score | (Time in drug-paired chamber post-conditioning) - (Time in drug-paired chamber pre-conditioning). | A positive score indicates preference; a negative score indicates aversion. |
Experimental Workflow: Conditioned Place Preference
Caption: Workflow for a rapid pharmacokinetic screening study.
PART 3: Toxicological Assessment
Section 3.1: Acute Toxicity Study
Rationale and Scientific Background:
An acute toxicity study is essential to determine the potential adverse effects of a single high dose of a new chemical entity and to identify the maximum tolerated dose (MTD). [19]This information is critical for the safe design of subsequent efficacy and repeated-dose toxicity studies. [20][21]Rodents, typically rats or mice, are the preferred species for these initial safety assessments. [20] Experimental Protocol: Dose-Range Finding Study
Objective: To determine the acute toxicity and estimate the MTD of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine in mice.
Materials:
-
Male and female C57BL/6 mice (8-10 weeks old)
-
2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine
-
Vehicle
-
Standard laboratory animal housing and husbandry equipment.
-
Means for clinical observation (e.g., scoring sheets).
Procedure:
-
Dose Selection: Based on the pharmacodynamic studies, select a range of doses. This should include doses that are multiples of the effective dose (e.g., 1x, 3x, 10x, 30x the effective dose from the locomotor study) and higher doses until signs of toxicity are observed.
-
Dosing:
-
Administer a single dose of the compound or vehicle to small groups of mice (n=3-5 per sex per dose group).
-
-
Clinical Observations:
-
Observe the animals continuously for the first 30 minutes, then periodically for the first 24 hours, and daily thereafter for 14 days.
-
Record any clinical signs of toxicity, including changes in skin and fur, eyes, respiratory and circulatory systems, autonomic and central nervous systems, and behavioral patterns.
-
Record body weights prior to dosing and at regular intervals (e.g., Days 1, 3, 7, and 14).
-
Record any instances of morbidity or mortality.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any organ abnormalities.
Data to be Collected:
| Observation Category | Specific Parameters to Record |
| Mortality/Morbidity | Number of animals that die or are euthanized due to moribundity. |
| Clinical Signs | Piloerection, abnormal posture, convulsions, tremors, salivation, diarrhea, lethargy, etc. |
| Body Weight | Daily or weekly body weights. A decrease of >20% is often considered a sign of significant toxicity. [19] |
| Gross Necropsy Findings | Abnormalities in the size, color, or texture of major organs. |
Experimental Workflow: Acute Toxicity Study
Caption: Workflow for an acute dose-range finding toxicity study.
PART 4: Data Interpretation and Next Steps
The collective results from these initial in vivo studies will form a foundational understanding of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine's biological activity.
-
If the compound shows significant locomotor activation and conditioned place preference , this would suggest psychostimulant and rewarding properties, warranting further investigation into its mechanism of action (e.g., interaction with dopamine or norepinephrine transporters) and its abuse liability.
-
If the compound is active but not rewarding , it may have therapeutic potential for conditions like ADHD, where psychostimulants are used. [22][23]* The pharmacokinetic data will be crucial for designing more complex efficacy models and for dose selection in repeat-dose toxicology studies.
-
The acute toxicity data will establish a safety margin and guide the design of future non-clinical safety studies required for regulatory submissions. [24] This structured, hypothesis-driven approach ensures that the initial in vivo characterization of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is conducted efficiently and yields a robust dataset to guide its continued development.
PART 5: References
-
Experimental Models on Effects of Psychostimulants - PubMed. (2015). Int Rev Neurobiol.
-
In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes - NIH. National Institutes of Health.
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Conditioned place preference - Wikipedia. Wikipedia.
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Animal models to guide clinical drug development in ADHD: lost in translation? - PMC. National Center for Biotechnology Information.
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An Animal Model of Stimulant Psychoses | Springer Nature Experiments. Springer Nature.
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A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats - JoVE. (2018). Journal of Visualized Experiments.
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Rodent Behavioral Tests for Motor Function - Creative Biolabs. Creative Biolabs.
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Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI - NIH. National Center for Biotechnology Information.
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Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - JoVE. (2014). Journal of Visualized Experiments.
-
Conditioned Place Preference/Aversion - UCLA Behavioral Testing Core. University of California, Los Angeles.
-
Animal model of methylphenidate's long-term memory-enhancing effects - PMC - NIH. National Center for Biotechnology Information.
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A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. - SciSpace. (2018). SciSpace.
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Application Notes and Protocols for In Vivo Evaluation of Novel Compounds - Benchchem. BenchChem.
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General Activity, Welfare, and Motor Function Behavior Tests - Charles River Laboratories. Charles River Laboratories.
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Animal model responding to ADHD therapy - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders - NEUROFIT. NEUROFIT.
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In Vivo ADME Testing in Drug Development: A Short Guide - WuXi AppTec. (2022). WuXi AppTec.
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Animal models - EUPATI Toolbox. EUPATI.
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What is the Locomotor Activity Test? - San Diego Instruments. (2021). San Diego Instruments.
-
Justification for species selection for pharmaceutical toxicity studies - PMC. (2020). National Center for Biotechnology Information.
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Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute.
-
Animal Models in Toxicologic Research: Rodents - Clinical Tree. (2023). Clinical Tree.
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The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed. (2019). Methods Mol Biol.
-
Animal Models in Toxicologic Research: Rodents | Request PDF - ResearchGate. ResearchGate.
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Master In Vivo Testing: A Step-by-Step Guide for Clinical Research - bioaccess. bioaccess.
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Animal models in toxicology. - SciSpace. SciSpace.
-
Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed. (2020). Eur J Med Chem.
-
4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV - PubMed. (2010). Bioorg Med Chem Lett.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine
Welcome to the dedicated technical support guide for the synthesis of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile diamine building block. Pyrrolidine-containing compounds are prevalent in numerous FDA-approved drugs, making robust and high-yield synthetic routes to novel derivatives critically important.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges and maximize your synthesis yield.
Section 1: Synthesis Pathway Overview
The most reliable and scalable synthesis of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is a two-step process. This approach separates the formation of the carbon skeleton from the introduction of the primary amine, allowing for greater control and optimization at each stage.
-
Step 1: Mannich Reaction. A three-component condensation of isobutyraldehyde, formaldehyde, and pyrrolidine to form the key intermediate, 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanal.[3][4]
-
Step 2: Reductive Amination. The intermediate aldehyde is converted to the target primary amine using a suitable ammonia source and a reducing agent.[5][6]
Section 2: Troubleshooting Step 1 - The Mannich Reaction
This crucial C-C bond-forming step creates the neopentyl-like backbone of the target molecule.[7] Yield and purity of the intermediate aldehyde, 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanal[8], directly impact the success of the subsequent reductive amination.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Mannich reaction and why is pH control important? A1: The Mannich reaction begins with the formation of an electrophilic iminium ion (often called an Eschenmoser's salt precursor when formaldehyde is used) from the reaction between the secondary amine (pyrrolidine) and formaldehyde.[3][4] The isobutyraldehyde, which contains an acidic α-hydrogen, then forms an enol or enolate that acts as a nucleophile, attacking the iminium ion to form the β-amino aldehyde product.[4]
The reaction can be catalyzed by either acid or base.[3]
-
Acid Catalysis: Promotes the formation of the iminium ion but can decrease the concentration of the required enol nucleophile.
-
Base Catalysis: Increases the concentration of the enolate nucleophile but can lead to side reactions like the self-condensation of isobutyraldehyde. For this specific transformation, operating in a slightly basic pH range (9-11) has been shown to be effective, avoiding the need to handle amine salts and minimizing corrosion issues in a scaled-up setting.
Q2: My yield is low and I'm observing a significant amount of high-molecular-weight polymer. What is happening? A2: This is a classic issue related to the handling of formaldehyde. Formaldehyde readily polymerizes to form paraformaldehyde (a solid) or polyoxymethylene glycols in solution. To ensure it is available for the reaction, it is critical to use a fresh, high-quality source of aqueous formaldehyde (formalin) or to depolymerize paraformaldehyde just before use. Additionally, running the reaction at too high a concentration can favor polymerization and other side reactions.
Q3: I am seeing byproducts related to isobutyraldehyde. How can I prevent this? A3: Isobutyraldehyde can undergo a base-catalyzed self-aldol condensation. The key to minimizing this is controlling the rate of addition and the temperature. The most effective strategy is to slowly add the isobutyraldehyde to the pre-formed mixture of pyrrolidine and formaldehyde. This ensures that the highly reactive iminium ion is always present in excess relative to the enolizable aldehyde, favoring the desired Mannich reaction over the self-condensation pathway. Maintaining a controlled temperature (e.g., 80-100°C) is also crucial.
Optimized Protocol: 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanal
This protocol is designed to maximize the yield of the intermediate aldehyde.
Materials:
-
Pyrrolidine (1.0 eq)
-
Aqueous Formaldehyde (37 wt. %, 1.05 eq)
-
Isobutyraldehyde (1.1 eq)
-
Water or a suitable solvent (e.g., Methanol, Ethanol)
-
Reaction vessel equipped with a dropping funnel, condenser, and temperature probe.
Procedure:
-
Charge the reaction vessel with pyrrolidine and the aqueous formaldehyde solution. If using a solvent, add it at this stage.
-
Begin vigorous stirring and heat the mixture to 80-90°C.
-
Using the dropping funnel, add the isobutyraldehyde dropwise over a period of 1-2 hours, carefully monitoring the internal temperature to maintain it within the 80-100°C range. The reaction is exothermic.
-
After the addition is complete, continue to stir the mixture at the same temperature for an additional 2-4 hours to ensure complete conversion.
-
Cool the reaction mixture to room temperature.
-
Workup: Perform a basic aqueous workup. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude aldehyde can often be used directly in the next step or purified by vacuum distillation for higher purity.
Section 3: Troubleshooting Step 2 - Reductive Amination
This step converts the intermediate aldehyde into the final primary amine. The choice of reducing agent and reaction conditions is critical to prevent side reactions and achieve a high yield.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent and nitrogen source should I use? A1: The goal is to form an imine between the aldehyde and ammonia, which is then reduced. The challenge is that many reducing agents can also directly reduce the starting aldehyde to an alcohol. Therefore, a selective reducing agent is preferred. Catalytic hydrogenation over Raney Nickel or Pd/C with ammonia is a common industrial method.[9] For laboratory scale, chemical hydrides offer convenience.
| Reducing Agent | Nitrogen Source | Pros | Cons |
| Sodium Cyanoborohydride (NaBH₃CN) | NH₄OAc or NH₄Cl | Highly selective for the iminium ion over the aldehyde; works well in one-pot procedures.[5] | Generates toxic cyanide waste; requires careful pH control to avoid HCN gas release.[10] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | NH₄OAc or NH₄Cl | Selective, less toxic than NaBH₃CN, and effective for a wide range of substrates.[5][6] | More expensive; can be sensitive to moisture. |
| Sodium Borohydride (NaBH₄) | NH₄OAc or NH₄Cl | Inexpensive and readily available. | Less selective; can significantly reduce the starting aldehyde to the alcohol byproduct if conditions are not optimized.[11] |
| Catalytic Hydrogenation (H₂, Pd/C, PtO₂, or Raney Ni) | Anhydrous NH₃ in MeOH | "Clean" reaction with water as the only byproduct; scalable. | Requires specialized high-pressure equipment; catalyst can be pyrophoric.[9] |
For general laboratory use, Sodium Triacetoxyborohydride is often the best starting point due to its balance of reactivity, selectivity, and safety.[5]
Q2: My main byproduct is 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-ol. How do I fix this? A2: This indicates that the reduction of the starting aldehyde is competing with or outpacing the reduction of the desired imine/iminium ion intermediate. This is a common problem when using less selective reducing agents like NaBH₄.
-
Solution 1: Switch to a more selective reagent. Use NaBH(OAc)₃ or NaBH₃CN, which are inherently less reactive towards carbonyls and more reactive towards the protonated imine.[5][10]
-
Solution 2: Optimize conditions. Ensure an adequate excess of the ammonia source (e.g., ammonium acetate) is present to drive the formation of the imine. Running the reaction at a slightly acidic pH (around 5-6) can also favor iminium ion formation, which is more readily reduced than the neutral imine.
Q3: The reaction is sluggish and I have a lot of unreacted starting aldehyde. What should I do? A3: Incomplete conversion is often due to insufficient imine formation or an inactive reducing agent.
-
Check Reagents: Ensure your reducing agent is fresh and has been stored properly. Borohydrides can degrade with exposure to moisture.
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50°C) can increase the rate of both imine formation and reduction.
-
Use a Dehydrating Agent: Adding a mild dehydrating agent like anhydrous MgSO₄ or molecular sieves can help drive the imine-forming equilibrium forward by removing the water byproduct.
Optimized Protocol: 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine
This protocol uses sodium triacetoxyborohydride for a selective and high-yielding transformation.
Materials:
-
2,2-Dimethyl-3-(pyrrolidin-1-yl)propanal (1.0 eq)
-
Ammonium Acetate (NH₄OAc, 2.5 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
Procedure:
-
Dissolve the starting aldehyde and ammonium acetate in the chosen solvent in a flask equipped with a magnetic stirrer.
-
Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.
-
In portions, carefully add the sodium triacetoxyborohydride. The addition may cause some gas evolution and a slight exotherm. Maintain the temperature below 30°C.
-
Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor by TLC or LC-MS for the disappearance of the starting aldehyde.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The final product can be purified by silica gel chromatography or vacuum distillation to yield a colorless oil.
Section 4: Overall Yield Optimization
Optimizing a multi-step synthesis requires identifying the bottleneck. A low overall yield can stem from inefficiencies in Step 1, Step 2, or both. The following decision tree provides a logical framework for troubleshooting.
References
-
Wikipedia. (2023). Mannich reaction. In Wikipedia. Retrieved from [Link]
-
Asolkar, P. B., et al. (2022). Synthetic applications of biologically important Mannich bases: An updated review. Journal of the Indian Chemical Society. Retrieved from [Link]
- Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)
-
Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved from [Link]
- Tramontini, M. (1973). Advances in the Chemistry of Mannich Bases. Synthesis.
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Royal Society of Chemistry. (2015). Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanal. National Center for Biotechnology Information. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). [Video]. YouTube. Retrieved from [Link]
-
National Institutes of Health. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,2-dimethyl-3-phenyl-propanal. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,5-dimethyl-2-pyrrolidone. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Retrieved from [Link]
-
National Institutes of Health. (2015). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PMC. Retrieved from [Link]
-
National Institutes of Health. (2012). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PMC. Retrieved from [Link]
-
MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges with 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine in Assays
Welcome to the technical support guide for 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges when incorporating this compound into aqueous-based biological and chemical assays. Our goal is to provide a foundational understanding of the compound's physicochemical properties and to offer practical, step-by-step strategies to ensure its successful application in your experiments.
The structure of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, featuring both a primary and a tertiary amine, defines its behavior in solution. These basic functional groups can be protonated, making the molecule's solubility highly dependent on the pH of the medium.[1][2] While these amine groups offer handles for hydrogen bonding with water, the C9 hydrocarbon backbone imparts a degree of hydrophobicity, which can limit aqueous solubility, particularly at neutral or alkaline pH.[3][4] This guide will address these characteristics directly, providing you with a robust framework for troubleshooting and optimizing your experimental protocols.
Part 1: Troubleshooting Guide
This section addresses the most common solubility issues in a direct question-and-answer format. Each answer provides an explanation of the underlying cause and a series of actionable solutions.
Q1: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What is happening and how do I fix it?
A1: This phenomenon is known as antisolvent precipitation and is a primary challenge when working with compounds that are highly soluble in organic solvents but poorly soluble in water. [5] When a small volume of a concentrated DMSO stock is introduced into a large volume of an aqueous buffer (the "antisolvent"), the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to crash out of solution.
Your troubleshooting approach should be systematic, starting with the simplest adjustments. The workflow below outlines a logical progression for resolving this issue.
Caption: Troubleshooting workflow for antisolvent precipitation.
Q2: What is the optimal pH for solubilizing 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, and how do I determine it without disrupting my assay?
A2: The solubility of this compound is critically dependent on pH. As a diamine, it is a weak base. In acidic conditions, the amine groups become protonated (R-NH₂ → R-NH₃⁺), resulting in a charged, more polar species that is significantly more soluble in aqueous media.[6] Conversely, at neutral or alkaline pH, the compound exists predominantly in its uncharged, less polar form, leading to lower solubility.
The optimal pH for solubility will be below the pKa of its conjugate acids. While the exact pKa values are not published, for simple alkyl amines, they typically fall in the range of 9.5 to 11.0.[1] Therefore, a significant increase in solubility is expected at a pH below 8.0, with further improvements at more acidic pH values (e.g., pH 4-6).
Actionable Strategy: Before altering your main assay buffer, perform a simple pH-solubility profile. This will identify a pH range that keeps the compound soluble while having the minimum necessary deviation from your optimal assay pH. See Protocol 2 for a detailed methodology.
Caption: Effect of pH on the ionization and solubility of an amine.
Q3: My assay is sensitive to both pH changes and organic solvents. What are my other options?
A3: When pH and co-solvents are not viable, the use of specialized solubility enhancers, known as excipients, is the recommended approach. These molecules can increase aqueous solubility through non-covalent interactions without altering the bulk properties of the solution.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic portion of a drug molecule, forming an "inclusion complex" that is highly water-soluble.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice. This is often the best option for sensitive biological assays as cyclodextrins are generally well-tolerated.
-
Surfactants: Surfactants like Polysorbate 80 (Tween 80) or Triton X-100 can form micelles that encapsulate insoluble compounds.[9][10] However, this approach requires caution. At concentrations above the critical micelle concentration (CMC), surfactants can disrupt cell membranes and interfere with protein activity, making them unsuitable for many cell-based and biochemical assays.[11] They are more commonly used in formulation development than in sensitive in-vitro experiments.
| Strategy | Mechanism of Action | Typical Concentration | Pros | Cons |
| pH Adjustment | Increases ionization of the basic amine groups.[12] | Buffer to pH < pKa | Highly effective; cost-efficient. | May alter assay conditions, protein activity, or cell viability. |
| Co-solvents | Reduces the polarity of the aqueous solvent, decreasing interfacial tension.[13][14] | 1-10% (v/v) | Simple to implement; effective for many compounds. | Can affect enzyme kinetics and cell health; may not be sufficient alone. |
| Cyclodextrins | Forms a water-soluble inclusion complex with the hydrophobic part of the molecule.[15] | 1-10% (w/v) | Generally low toxicity/assay interference; highly effective. | Can be a costlier option; may not work for all molecular shapes. |
| Surfactants | Forms micelles that encapsulate the compound.[7] | 0.01-0.1% (v/v) | Very effective at increasing apparent solubility. | High potential for assay interference (cell toxicity, protein denaturation).[11] |
Table 1: Comparison of Solubilization Strategies.
Part 2: Frequently Asked Questions (FAQs)
-
Q: What is the best solvent for preparing a high-concentration stock solution?
-
Q: How should I properly store my stock solution of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine?
-
A: To ensure stability and prevent degradation, stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials, preferably with a desiccant to protect from moisture, as water can reduce the solubilizing power of DMSO.
-
-
Q: What is the maximum recommended concentration of DMSO in a typical cell-based assay?
-
A: The tolerance of cells to DMSO varies widely by cell type. A general guideline is to keep the final concentration below 0.5% (v/v), with many sensitive assays requiring it to be below 0.1%. It is imperative to run a vehicle control experiment (your assay buffer containing the same final concentration of DMSO but without the compound) to confirm that the solvent has no independent effect on your experimental outcome.
-
Part 3: Experimental Protocols
Protocol 1: Step-by-Step Guide for Preparing a Soluble Working Solution
This protocol provides a universal workflow for preparing your compound for an assay, integrating the troubleshooting steps discussed above.
-
Prepare High-Concentration Stock: Dissolve 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution, using gentle vortexing if necessary.
-
Prepare Assay Buffer: Prepare your final aqueous assay buffer. If you have determined from the troubleshooting guide that a co-solvent or pH adjustment is necessary, modify the buffer before adding the compound.
-
Co-solvent approach: Add the required volume of DMSO or another co-solvent directly to the bulk assay buffer (e.g., for a 1% DMSO final buffer, add 1 mL of DMSO to 99 mL of buffer).
-
pH approach: Adjust the pH of the buffer using dilute HCl or another suitable acid.
-
-
Perform Serial Dilution: Instead of a large, single dilution, perform a series of intermediate dilutions.
-
First, dilute the DMSO stock into a small volume of your (potentially modified) assay buffer to create an intermediate concentration (e.g., 10-fold dilution).
-
Vortex this intermediate solution gently. Observe for any cloudiness or precipitate.
-
Use this intermediate solution to make the final dilution into the full volume of your assay buffer. This gradual reduction in DMSO concentration can often prevent precipitation.
-
-
Final Check: Before use, visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, it may need further optimization.
Protocol 2: Determining a pH-Solubility Profile
This quick experiment can save significant time by identifying the optimal pH for your compound.
-
Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Simple phosphate or acetate buffers are suitable.
-
Add Compound: To a small, fixed volume of each buffer (e.g., 1 mL), add a small amount of your concentrated DMSO stock solution to reach a target concentration that is slightly above what you need for your assay.
-
Equilibrate: Cap the vials and allow them to equilibrate at room temperature for 1-2 hours with gentle agitation.
-
Observe and Centrifuge: Visually inspect each vial for precipitation. Centrifuge all samples (e.g., 10,000 x g for 10 minutes) to pellet any insoluble material.
-
Analyze Supernatant: Carefully take a sample of the supernatant from each tube and measure the concentration of the dissolved compound using an appropriate analytical method (e.g., HPLC-UV or LC-MS).
-
Determine Optimal pH: The pH buffer that yields the highest concentration of dissolved compound without precipitation is your optimal choice for solubility. You can then assess if this pH is compatible with your assay.
References
-
Quora. (2023). Are amines soluble or insoluble in water?[Link]
-
Quora. (2017). Are tertiary amines soluble in water?[Link]
-
Chemistry LibreTexts. (2023). Basic Properties of Amines.[Link]
-
SpringerLink. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.[Link]
-
SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY.[Link]
-
Practical Chemistry. (n.d.). Solubility and pH of amines.[Link]
-
JoVE. (2023). Physical Properties of Amines.[Link]
-
Chemistry LibreTexts. (2024). 15.12: Physical Properties of Amines.[Link]
-
Protheragen. (n.d.). Solubilizer Excipients.[Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.[Link]
-
Tablets & Capsules Magazine. (2020). Formulating drug products with complex APIs.[Link]
-
PharmaCompass. (n.d.). Solubilizer Agent | Excipient | Pharmaceutical drug delivery.[Link]
-
National Institutes of Health (NIH). (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.[Link]
-
Adare Pharma Solutions. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).[Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.[Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement.[Link]
-
Pharmaceutical Technology. (n.d.). Optimization Strategies for API Synthesis and Formulation Development.[Link]
-
Drug Discovery World. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.[Link]
-
American Pharmaceutical Review. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).[Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.[Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?[Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?[Link]
-
Chemistry LibreTexts. (2023). Advanced Properties of Amines.[Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.[Link]
-
PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.[Link]
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Technical Support Center: Enhancing the Stability of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine Derivatives
Welcome to the technical support center dedicated to addressing the stability challenges of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common stability issues encountered during experimental work. By understanding the underlying degradation mechanisms, you can develop robust formulations and ensure the integrity of your compounds.
Introduction: The Duality of a Unique Scaffold
2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The structure, featuring a sterically hindered primary amine on a neopentyl-like backbone and a tertiary amine within a pyrrolidine ring, presents a unique stability profile. While the pyrrolidine moiety is a common scaffold in many FDA-approved drugs, the combination with a sterically hindered primary amine introduces specific challenges and considerations for stability.[1][2][3] This guide will provide in-depth, practical solutions to maintain the chemical integrity of these valuable molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise during the handling, formulation, and storage of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine derivatives.
FAQ 1: What are the primary degradation pathways I should be concerned about with this class of compounds?
Given the presence of both a primary and a tertiary amine, your primary concerns should be oxidation and, to a lesser extent, hydrolysis and photodegradation .
-
Oxidative Degradation: This is often the most significant pathway for amine-containing compounds.[4]
-
Tertiary Amine (Pyrrolidine): The lone pair of electrons on the nitrogen is susceptible to oxidation, leading to the formation of an N-oxide. The pyrrolidine ring itself can also undergo oxidation, potentially leading to ring-opening products.[5]
-
Primary Amine: The primary amine can be oxidized to various products, including imines, nitriles, or, in the presence of other reactive species, can participate in further degradation reactions. The steric hindrance from the adjacent gem-dimethyl group may slow down some bimolecular oxidative reactions but does not eliminate the risk.[6]
-
-
Hydrolytic Degradation: While generally less reactive than esters or amides, the amine groups can be susceptible to hydrolysis under certain pH and temperature conditions. The pyrrolidine ring is generally stable to hydrolysis, but extreme pH and high temperatures could promote ring-opening.
-
Photodegradation: Exposure to UV or visible light can generate free radicals, initiating a cascade of degradation reactions. Saturated heterocyclic amines can be susceptible to photocatalytic oxidation.[7][8]
Troubleshooting Guide: Unexpected Degradation in My Sample
Question: I'm observing unexpected peaks in my HPLC analysis after storing my compound. What could be the cause and how do I fix it?
Answer: Unexpected peaks are a common sign of degradation. To diagnose the issue, a systematic approach is necessary.
Step 1: Characterize the Degradants Use a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to determine the mass of the degradation products. This will provide crucial clues about the degradation pathway.[9][10][11][12]
Step 2: Perform a Forced Degradation Study A forced degradation study will help you identify the likely degradation pathways under various stress conditions.[13] This involves subjecting your compound to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 80 °C for 48 hours (solid-state and in solution)
-
Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.
By analyzing the degradation products formed under each condition, you can pinpoint the primary instability of your molecule.
Step 3: Implement Stabilization Strategies Based on the results of your forced degradation study, you can implement targeted stabilization strategies:
| Degradation Pathway | Stabilization Strategy | Mechanism of Action |
| Oxidation | Add antioxidants (e.g., BHT, BHA, Vitamin E, ascorbic acid).[14][15] | Scavenge free radicals and reactive oxygen species. |
| Purge solutions with an inert gas (e.g., nitrogen, argon). | Displace oxygen from the sample environment. | |
| Use chelating agents (e.g., EDTA) if metal-catalyzed oxidation is suspected. | Sequester metal ions that can catalyze oxidation reactions. | |
| Hydrolysis | Control the pH of the formulation with appropriate buffers. | Amine stability is often pH-dependent. Find the pH of maximum stability. |
| Store in a dry environment and use desiccants. | Minimize contact with water. | |
| Photodegradation | Store samples in amber vials or protect from light. | Prevent exposure to UV and visible light that can initiate degradation. |
| Consider the use of light-absorbing excipients in formulations. | These can act as a "sunscreen" for the active ingredient. |
In-Depth Technical Guides
Guide 1: Proactive Stabilization During Formulation Development
Question: How can I design a stable formulation for a 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine derivative from the outset?
Answer: A proactive approach to formulation development is crucial. This involves careful selection of excipients and storage conditions.
Excipient Compatibility Studies: Not all excipients are inert. For amine-containing drugs, certain excipients can promote degradation.[16][17][18]
-
Sugars: Reducing sugars like lactose can react with primary and secondary amines via the Maillard reaction, leading to discoloration and degradation.[16] Consider using non-reducing sugars like sucrose or sugar alcohols like mannitol.
-
Peroxides: Some excipients may contain peroxide impurities which can initiate oxidative degradation. Ensure you are using high-purity excipients with low peroxide values.
A recommended workflow for excipient compatibility screening is as follows:
Caption: Workflow for Excipient Compatibility Screening.
pH and Buffer Selection: The stability of amines is highly dependent on pH. A pH-rate profile study is essential to determine the pH of maximum stability for your derivative.
Protocol for pH-Rate Profile Study:
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).
-
Dissolve the compound in each buffer at a known concentration.
-
Store the solutions at an elevated temperature (e.g., 60 °C) to accelerate degradation.
-
At various time points, withdraw aliquots and analyze by a stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
Plot the logarithm of the remaining concentration versus time to determine the degradation rate constant (k) at each pH.
-
Plot log(k) versus pH to identify the pH of maximum stability.
Guide 2: Developing a Stability-Indicating HPLC Method
Question: What are the key considerations for developing a robust stability-indicating HPLC method for my compound?
Answer: A good stability-indicating method should be able to separate the parent compound from all potential degradation products and process-related impurities.[2][19][20][21][22][23]
Key Method Development Steps:
-
Column Selection: A C18 column is a good starting point. For polar amines, a column with an embedded polar group or a phenyl-hexyl column might provide better peak shape and selectivity.
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile or methanol are common choices.
-
Aqueous Phase: Use a buffer to control the pH. A pH between 3 and 7 is a good starting point for many amine-containing compounds. The use of an ion-pairing reagent like trifluoroacetic acid (TFA) can improve peak shape for amines.
-
-
Detection: UV detection is most common. Determine the optimal wavelength for detection by running a UV scan of your compound. If degradants lack a chromophore, a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) may be necessary.
-
Gradient Elution: A gradient elution is often necessary to separate compounds with a wide range of polarities.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.[21]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sterically Hindered Amines - Enamine [enamine.net]
- 7. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 8. Extraction and Encapsulation of Antioxidants: Characterization, Protection and Interaction | Antioxidants | MDPI [mdpi.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. jddtonline.info [jddtonline.info]
- 12. irjpms.com [irjpms.com]
- 13. Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 15. Gasoline - Wikipedia [en.wikipedia.org]
- 16. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. thepharmajournal.com [thepharmajournal.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. ijcrt.org [ijcrt.org]
- 23. chromatographyonline.com [chromatographyonline.com]
Troubleshooting inconsistent results in 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine experiments
Welcome to the technical support center for experiments involving 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine?
A1: The most direct and commonly employed method is the reductive amination of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanal.[1] This involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine.[2][3]
Q2: What is the expected molecular weight and mass spectrometry profile for the target compound?
A2: The monoisotopic mass of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is 156.16 g/mol . In mass spectrometry analysis, you should primarily look for the protonated molecule ([M+H]⁺) at an m/z of approximately 157.17.[4] Other common adducts to watch for are the sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[4]
Q3: Is 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine stable? What are the recommended storage conditions?
A3: While specific stability data for this exact compound is not extensively published, diamines can be susceptible to oxidation and degradation.[5] It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) to minimize degradation. Avoid prolonged exposure to air and moisture.
Q4: My NMR spectrum looks complex. What are the key expected signals for 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine?
-
A singlet for the two methyl groups on the quaternary carbon.
-
Signals for the methylene protons adjacent to the two nitrogen atoms.
-
Multiplets for the pyrrolidine ring protons.
-
A broad singlet for the primary amine protons, which may exchange with deuterium in solvents like D₂O.
Proposed Synthetic Protocol: Reductive Amination
This protocol outlines a general procedure for the synthesis of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine from its aldehyde precursor.
Objective: To synthesize 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine via reductive amination.
Materials:
-
2,2-Dimethyl-3-(pyrrolidin-1-yl)propanal
-
Ammonia source (e.g., ammonium acetate, ammonia in methanol)
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)[2]
-
Anhydrous solvent (e.g., dichloromethane (DCM), methanol, 1,2-dichloroethane (DCE))
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium or sodium sulfate
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanal (1.0 eq) and the chosen anhydrous solvent.
-
Imine Formation: Add the ammonia source (e.g., ammonium acetate, 1.5-2.0 eq). If required, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting aldehyde and the formation of the imine.
-
Reduction: Once imine formation is complete or has reached equilibrium, add the reducing agent (e.g., STAB, 1.2-1.5 eq) portion-wise to control any potential exotherm. Continue stirring at room temperature overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by distillation or column chromatography on silica gel.[7]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low or No Product Formation | 1. Incomplete imine formation.2. Degradation of the starting aldehyde.3. Inactive reducing agent. | 1. Promote Imine Formation: Add a catalytic amount of acetic acid. This protonates the aldehyde's carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack by ammonia. You can also use a Dean-Stark apparatus to remove the water formed during imine formation, driving the equilibrium towards the product.2. Check Aldehyde Quality: The starting aldehyde can be prone to oxidation or polymerization. Ensure it is pure and, if necessary, purify it before use. Running a fresh NMR of the starting material is advisable.3. Verify Reducing Agent Activity: Use a fresh bottle of the reducing agent. STAB, for instance, is moisture-sensitive. |
| Presence of Unreacted Aldehyde | 1. Insufficient reaction time for imine formation.2. Inefficient reduction of the imine. | 1. Extend Imine Formation Time: Monitor the reaction by TLC or LC-MS until the aldehyde spot is minimal before adding the reducing agent.2. Increase Reducing Agent Equivalents: Add an additional portion of the reducing agent (0.2-0.3 eq) and allow the reaction to stir for a few more hours. |
| Formation of a Side Product with a Mass Corresponding to the Alcohol of the Starting Aldehyde | The reducing agent is reducing the aldehyde faster than the imine is being formed. | Use a Milder Reducing Agent: Sodium cyanoborohydride is generally less reactive towards aldehydes and ketones at neutral or slightly acidic pH compared to imines.[2] This provides greater selectivity for the desired transformation. Alternatively, ensure imine formation is complete before adding a stronger reducing agent like sodium borohydride.[3] |
| Complex Mixture of Products in the Final Crude Material | 1. Over-alkylation of the product.2. Side reactions involving the pyrrolidine ring. | 1. Control Stoichiometry: Use a sufficient excess of the ammonia source to outcompete the product amine from reacting with the starting aldehyde.2. Optimize Reaction Conditions: High temperatures can sometimes lead to undesired side reactions. If applicable, try running the reaction at a lower temperature for a longer duration. |
| Difficulty in Purifying the Final Product | The product is a polar diamine that may be difficult to separate from polar byproducts or starting materials. | Consider Alternative Purification: If column chromatography is challenging, consider distillation under reduced pressure. Alternatively, the diamine can be converted to its hydrochloride salt by treatment with HCl in an organic solvent, which often facilitates purification by crystallization. The free base can then be regenerated by treatment with a base.[6] |
Visualizing the Process
Proposed Synthetic Pathway
Caption: Synthetic route via reductive amination.
Troubleshooting Workflow
Caption: General troubleshooting decision tree.
Expected Analytical Data
| Analysis | Expected Result |
| Molecular Formula | C₉H₂₀N₂ |
| Molecular Weight | 156.27 g/mol |
| Monoisotopic Mass | 156.1626 g/mol |
| Mass Spec ([M+H]⁺) | m/z ≈ 157.17[4] |
| Mass Spec ([M+Na]⁺) | m/z ≈ 179.15[4] |
Characterization should be performed using a combination of ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity of the final product.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Dietz, A., & Klüfers, P. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Molecules, 27(13), 4169. Available at: [Link]
- Hofmann, K., & Flick, K. (1979). Preparation of 1,3-diamino-2,2-dimethyl-propane. U.S. Patent 4,158,017.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3135969, 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45088486, 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Veum, L., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Available at: [Link]
- Zoller, U. (1978). Method for the preparation of 1,3-diamino-2,2-dimethyl propane. U.S. Patent 4,078,003.
Sources
- 1. 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanal | C9H17NO | CID 3135969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. PubChemLite - 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine (C9H20N2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. US20060217549A1 - Diamine purification method - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. This document is intended for researchers, chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges associated with this synthesis. Our guidance is grounded in established chemical principles to ensure you can identify, mitigate, and resolve common side reactions and purification difficulties.
Introduction: Synthetic Strategy & Challenges
2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is a diamine featuring a neopentyl backbone, a primary amine, and a tertiary pyrrolidine moiety. Such structures are valuable building blocks in medicinal chemistry. The primary synthetic challenges involve achieving high selectivity for the target compound while minimizing the formation of closely related impurities that can complicate purification.
The most logical and convergent synthetic approaches involve either forming the C-N bond at the 3-position via reductive amination or at the pyrrolidine nitrogen via nucleophilic substitution. This guide will focus on troubleshooting these two primary routes.
Proposed Synthetic Pathways
Below are the two most common-sense synthetic routes to the target molecule. Most issues encountered will be specific to one of these pathways.
Caption: Plausible synthetic routes to the target molecule.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is disappointingly low. What are the most likely reasons?
A1: Low yields can typically be attributed to three main factors: incomplete conversion of starting materials, degradation of reactants or products, or the prevalence of competing side reactions.
-
Incomplete Conversion: This is often an issue of reaction kinetics or equilibrium. For Route A (Reductive Amination) , the formation of the iminium ion intermediate can be slow or reversible. Ensure your reaction conditions (pH, temperature) are optimal for both iminium formation and reduction. For Route B (Nucleophilic Substitution) , an insufficient activating group on the alcohol (e.g., a poor leaving group) or low reaction temperature can lead to sluggish conversion.
-
Degradation: The aldehyde intermediate in Route A can be unstable, especially if it is not used immediately after generation. It may be prone to polymerization or oxidation.
-
Competing Side Reactions: This is the most common culprit. The reactants have multiple pathways they can follow, leading to a mixture of products. The subsequent questions will delve into the specific structures of these byproducts.
Q2: I'm seeing several unexpected peaks in my LC-MS/GC-MS analysis. What are these impurities?
A2: The identity of your side products is highly dependent on your chosen synthetic route. Below is a table of the most probable impurities, their mechanism of formation, and their expected mass.
| Impurity Name | Route | Formation Mechanism | Expected [M+H]⁺ |
| 3-Amino-2,2-dimethylpropan-1-ol | A & B | Unreacted starting material or product of aldehyde over-reduction. | 118.12 |
| Bis(3-amino-2,2-dimethylpropyl)amine | A | The primary amine of the starting material attacks the iminium intermediate meant to react with pyrrolidine. | 218.26 |
| N-(3-(pyrrolidin-1-yl)-2,2-dimethylpropyl)pyrrolidine | B | The product's primary amine reacts with a second molecule of the activated starting material (over-alkylation). | 254.29 |
| 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-ol | A | Direct reduction of the aldehyde intermediate in the presence of pyrrolidine before iminium formation is complete. | 172.17 |
| 2,2-Dimethylprop-2-en-1-amine | B | E2 elimination competes with SN2 substitution, especially with hindered bases or high temperatures. | 86.10 |
The following diagram illustrates the formation of two critical side products: the dimer from Route A and the over-alkylation product from Route B .
Caption: Formation of common dimeric and over-alkylated side products.
Q3: How can I specifically prevent the formation of the dimer (Route A) or the over-alkylation product (Route B)?
A3: These side reactions are classic examples of selectivity problems. The key is to control the relative concentrations and reactivities of the nucleophiles present in the reaction.
For Route A (Reductive Amination - Dimerization): The issue is that the primary amine of your starting material (3-amino-2,2-dimethylpropanal) is competing with your desired nucleophile, pyrrolidine.
-
Protocol Recommendation: Employ a significant excess of pyrrolidine (3-5 equivalents). This will statistically favor the reaction of the aldehyde/iminium intermediate with pyrrolidine over the starting material's amine.
-
Procedural Tip: Add the aldehyde slowly to a solution of pyrrolidine and the reducing agent. This maintains a low concentration of the aldehyde, preventing it from reacting with itself.
-
Causality: By keeping the concentration of the electrophile (iminium ion) low and the desired nucleophile (pyrrolidine) high, you kinetically favor the desired reaction pathway.
For Route B (Nucleophilic Substitution - Over-alkylation): Here, the primary amine of your product is competing with pyrrolidine to react with the alkylating agent.
-
Protocol Recommendation: Use a protecting group (e.g., Boc) on the primary amine of your starting material (3-amino-2,2-dimethylpropan-1-ol). This is the most robust solution. The Boc group is stable to the conditions required to activate the alcohol and perform the SN2 reaction, and it can be cleanly removed at the end.[1]
-
Alternative (Less Robust): Use a large excess of pyrrolidine and add the alkylating agent slowly. This is less effective than protection because the product amine is often a good nucleophile.
-
Causality: Protecting groups "mask" a reactive functional group, preventing it from participating in undesired reactions. This is a cornerstone of modern organic synthesis for achieving high selectivity.
Q4: My product seems to be co-eluting with impurities during column chromatography. What purification strategies do you recommend?
A4: Purifying polar amines, especially diamines, can be challenging due to their basicity and potential for streaking on silica gel.
-
Strategy 1: Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your amine products will be protonated and move into the aqueous layer.
-
Wash the organic layer again to ensure all amines are extracted.
-
Combine the acidic aqueous layers. Carefully basify the solution with a strong base (e.g., 2M NaOH) to pH > 12 while cooling in an ice bath.
-
Extract the now deprotonated, neutral amines back into an organic solvent.
-
Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate to yield the purified amine mixture.
-
-
Strategy 2: Modified Column Chromatography:
-
Amine Deactivation: Pre-treat your silica gel by slurrying it with a solvent containing a small amount of a volatile base, like triethylamine (~1%). This neutralizes the acidic silanol groups on the silica surface, which can cause irreversible binding and streaking of basic amines.
-
Solvent System: A common mobile phase for polar amines is a gradient of Dichloromethane -> 90:10:1 Dichloromethane/Methanol/Ammonium Hydroxide. The methanol increases polarity to elute the product, and the ammonium hydroxide further minimizes interactions with the stationary phase.
-
-
Strategy 3: Distillation: If your product is thermally stable and volatile enough, distillation under reduced pressure can be an effective method for removing non-volatile impurities or those with significantly different boiling points.
Recommended Experimental Protocols
Protocol 3.1: Synthesis via Reductive Amination (Route A)
This protocol assumes the pre-synthesis of 3-amino-2,2-dimethylpropanal.
-
Vessel Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add pyrrolidine (3.0 eq.) and a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
-
Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.). This reducing agent is mild and selective for imines/iminiums in the presence of aldehydes.[2]
-
Substrate Addition: Dissolve 3-amino-2,2-dimethylpropanal (1.0 eq.) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes using a syringe pump.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC or LC-MS (typically 4-12 hours).
-
Workup:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using one of the methods described in Q4 .
Protocol 3.2: LC-MS Analysis for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to 5% B and re-equilibrate.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210/254 nm and positive-ion electrospray ionization (ESI+).
-
Expected [M+H]⁺:
-
Target Product: 171.2
-
Starting Aldehyde: 116.1
-
Pyrrolidine: 72.1
-
Troubleshooting Workflow
This diagram provides a logical sequence for diagnosing and solving issues during the synthesis.
Sources
Technical Support Center: Enhancing Cell Permeability of Pyrrolidine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for enhancing the cell permeability of pyrrolidine-based compounds. The unique structural features of the pyrrolidine scaffold, including its sp³-hybridized nature and capacity for stereochemical diversity, offer a powerful platform for drug design. However, these same features can present challenges in achieving optimal cell permeability. This resource provides in-depth, evidence-based strategies to navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions encountered during the development of pyrrolidine-containing molecules.
Q1: My pyrrolidine-based compound has excellent target affinity in a biochemical assay but shows no activity in a cell-based assay. Is low permeability the likely culprit?
A1: While several factors can cause this discrepancy, poor cell permeability is a very common reason. The three-dimensional, often polar nature of the pyrrolidine scaffold can hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.[1][2] It is crucial to experimentally determine the compound's permeability to confirm this hypothesis. We recommend starting with a cost-effective, high-throughput Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion. If the compound shows low permeability in PAMPA, this is a strong indicator that the cell membrane is a significant barrier.
Q2: What is the first structural modification I should consider to improve the permeability of my pyrrolidine lead compound?
A2: A primary and often effective strategy is to modulate the compound's lipophilicity. There is a well-established relationship between lipophilicity (often measured as logP or logD) and passive membrane permeability.[3][4] For pyrrolidine scaffolds, a key position for modification is the nitrogen atom. N-substitution is a common feature in FDA-approved pyrrolidine-containing drugs and provides a straightforward way to introduce lipophilic groups.[1] However, be mindful that excessive lipophilicity can lead to poor aqueous solubility, increased toxicity, and faster metabolic clearance, so a careful balance is required.[3][4]
Q3: How does the stereochemistry and conformation of the pyrrolidine ring affect its permeability?
A3: The non-planar, puckered conformation of the pyrrolidine ring, a phenomenon known as "pseudorotation," significantly influences its three-dimensional shape and the spatial orientation of its substituents.[1][5] This, in turn, can impact cell permeability. Different puckered forms can expose or shield polar functional groups, altering the molecule's interaction with the lipid membrane. While direct studies linking specific puckering to permeability are emerging, it is a critical parameter to consider, especially when dealing with stereoisomers that show different biological activities in cell-based assays.
Q4: Are there any "rules of thumb" for hydrogen bonding in pyrrolidine compounds to maximize permeability?
A4: Yes, minimizing the number of solvent-exposed hydrogen bond donors is a key strategy. Each hydrogen bond with water that must be broken for the compound to enter the lipid membrane represents an energetic penalty. For pyrrolidine-based compounds, this often means considering modifications to exposed N-H or O-H groups. One advanced strategy is to design the molecule to form intramolecular hydrogen bonds. This can "shield" the polar groups from the solvent, effectively reducing the desolvation penalty and improving permeability without drastically increasing lipophilicity.
Q5: My compound is a substrate for efflux transporters like P-glycoprotein (P-gp). How can I address this?
A5: P-gp efflux is a common challenge that can significantly reduce intracellular drug concentration. For pyrrolidine-based compounds, subtle structural modifications can sometimes disrupt the recognition by efflux transporters. For instance, in a series of pyrrolidine sulfonamides, meta-substituted derivatives on an appended aryl ring showed improved biological activity and a lower efflux ratio, suggesting reduced susceptibility to P-gp efflux.[1] If structural modifications are not feasible or successful, formulation strategies such as the use of P-gp inhibitors as excipients can be explored, though this adds complexity to the development process.
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for specific experimental challenges.
| Problem/Observation | Potential Cause & Explanation | Suggested Action & Rationale |
| Low Permeability in PAMPA Assay | High Polarity / Low Lipophilicity: The compound has too many exposed polar groups (e.g., hydroxyls, amines) and an insufficient lipophilic character to favorably partition into the artificial lipid membrane. The polar surface area (PSA) is likely too high. | 1. Increase Lipophilicity: Systematically add small, lipophilic groups (e.g., methyl, ethyl, fluoro) to the pyrrolidine scaffold, particularly at the nitrogen atom, and re-test.[1] 2. Mask Polar Groups: Consider converting hydroxyl groups to ethers or amines to amides to reduce hydrogen bonding capacity. |
| Compound Precipitates in Assay Buffer | Poor Aqueous Solubility: Highly lipophilic pyrrolidine derivatives can have very low solubility in the aqueous buffers used for permeability assays, leading to inaccurate results. This is a common issue for compounds that fall into the Biopharmaceutics Classification System (BCS) Class II or IV. | 1. Modify Assay Conditions: Include a low percentage of a co-solvent like DMSO (typically <1%) in the assay buffer to improve solubility without significantly disrupting the cell monolayer. 2. Formulation Approaches: For later-stage development, consider enabling formulations such as solid dispersions or lipid-based formulations to maintain solubility.[6] |
| High Permeability in PAMPA, but Low in Caco-2 Assay | Active Efflux: This discrepancy is a classic sign of active efflux. The compound can passively cross a simple lipid membrane (PAMPA) but is actively pumped out of the Caco-2 cells by transporters like P-gp or BCRP. | 1. Confirm with Efflux Inhibitors: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in apparent permeability will confirm that the compound is an efflux substrate. 2. Structural Modification: Analyze the structure-activity relationship for efflux. Sometimes, minor changes can disrupt transporter recognition. |
| Inconsistent Permeability Results Between Batches | Presence of Stereoisomers: The synthesis may be producing a mixture of diastereomers or enantiomers with different physicochemical properties, including permeability. The ratio of these isomers may vary between batches. | 1. Chiral Separation and Analysis: Separate the stereoisomers using chiral chromatography and test the permeability of each pure isomer.[1] 2. Stereoselective Synthesis: Develop a synthetic route that produces a single, desired stereoisomer to ensure batch-to-batch consistency.[7][8] |
| Good Permeability, but Still Poor Oral Bioavailability | First-Pass Metabolism: The compound may be rapidly metabolized in the gut wall or liver after absorption. The pyrrolidine ring and its substituents can be susceptible to enzymatic degradation. | 1. In Vitro Metabolic Stability Assays: Assess the compound's stability in liver microsomes or hepatocytes to determine its metabolic fate. 2. Prodrug Approach: Design a prodrug that masks the metabolically labile site. The prodrug is designed to be cleaved in the systemic circulation to release the active compound.[9] |
Section 3: Key Experimental Protocols & Workflows
To ensure data integrity and reproducibility, we provide detailed protocols for the most common permeability assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput, non-cell-based method to evaluate passive membrane permeability.
Materials:
-
96-well PAMPA plate system (hydrophobic PVDF filter plate and acceptor plate)
-
Lecithin/dodecane solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well of the filter (donor) plate. Allow the solvent to evaporate for approximately 5 minutes.
-
Prepare Donor Solutions: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Start Assay: Add 200 µL of the donor solution to each well of the coated filter plate.
-
Assemble Sandwich: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.
-
Incubate: Cover the plate assembly and incubate at room temperature for 4-18 hours with gentle shaking.
-
Analyze: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Compound concentration in the acceptor well at time t
-
C_equilibrium = Equilibrium concentration
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It can assess both passive and active transport.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Test compound dosing solution
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Cell Culture and Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to form a confluent, differentiated monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Additionally, perform a Lucifer yellow permeability test to ensure the integrity of the tight junctions.
-
Permeability Experiment (Apical to Basolateral): a. Wash the monolayer with pre-warmed transport buffer. b. Add fresh transport buffer to the basolateral (bottom) chamber. c. Add the test compound dosing solution to the apical (top) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points, take samples from the basolateral chamber and replace with fresh buffer.
-
Permeability Experiment (Basolateral to Apical for Efflux): a. Perform the experiment in the reverse direction, adding the dosing solution to the basolateral chamber and sampling from the apical chamber.
-
Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated as:
Papp = (dQ/dt) * (1 / (A * C_0))
Where:
-
dQ/dt = Rate of drug appearance in the receiver chamber
-
A = Surface area of the membrane
-
C_0 = Initial concentration in the donor chamber
The Efflux Ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B). An ER > 2 is generally indicative of active efflux.
Section 4: Visualizing Key Concepts
Diagrams can help clarify complex relationships and workflows in permeability studies.
Caption: Key structure-activity relationship (SAR) strategies for improving the cell permeability of pyrrolidine scaffolds.
References
-
Li Petri, G., Raimondi, M.V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available at: [Link]
-
Shaikh, J., et al. (2020). Formulation and Delivery Strategies for Poorly Water-Soluble Drugs: An Updated Review. AAPS PharmSciTech, 21(3), 99. Available at: [Link]
-
Smolobochkin, A., & Asanbaeva, N. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(1), 123. Available at: [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1246645. Available at: [Link]
-
Li Petri, G., Raimondi, M.V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]
-
Rautio, J., et al. (2025). Strategies in prodrug design. ACS Fall 2025 Meeting. Available at: [Link]
-
El fadili, M., et al. (2023). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Journal of Biomolecular Structure & Dynamics, 41(19), 9934-9951. Available at: [Link]
-
Naylor, M.R., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11169-11182. Available at: [Link]
-
Smolobochkin, A., & Asanbaeva, N. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Li Petri, G., Raimondi, M.V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available at: [Link]
-
Grygorenko, O.O., et al. (2018). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. Request PDF. Available at: [Link]
-
Naylor, M.R., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. Available at: [Link]
-
Delgoda, C., et al. (2021). A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. Semantic Scholar. Available at: [Link]
-
Kumar, V., et al. (2021). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Available at: [Link]
-
Grygorenko, O.O., et al. (2018). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. PubMed. Available at: [Link]
-
Khan, I., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. Available at: [Link]
-
Kumar, A., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect, 7(4). Available at: [Link]
-
Balani, S.K. (2003). Strategic Use of Preclinical Pharmacokinetic Studies and In Vitro Models in Optimizing ADME Properties of Lead Compounds. Semantic Scholar. Available at: [Link]
-
Suvire, F.D., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Available at: [Link]
-
Monn, J.A., et al. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. PubMed. Available at: [Link]
-
Fedorova, O.A., et al. (1994). Synthesis and Biological Evaluation of Conformationally Restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam Ines as Sigma Receptor Ligands. 1. Pyrrolidine, Piperidine, Homopiperidine, and Tetrahydroisoquinoline Classes. PubMed. Available at: [Link]
-
Drucker, D.J. (2020). An Update on Pharmaceutical Strategies for Oral Delivery of Therapeutic Peptides and Proteins in Adults and Pediatrics. National Institutes of Health. Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 9. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Analytical Techniques for 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine Analogs
Welcome to the technical support center for the analysis of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine and its analogs. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and accuracy of your analytical data. The methodologies and recommendations provided herein are grounded in established scientific principles to support your experimental success.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the analysis of this class of compounds, which are characterized by the presence of both primary and tertiary amine functionalities. These structural features can present unique challenges in chromatography and spectroscopy.
Issue 1: HPLC - Poor Peak Shape (Tailing)
Question: My HPLC chromatogram for a 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine analog shows significant peak tailing. What are the likely causes and how can I resolve this?
Answer:
Peak tailing is a frequent challenge when analyzing basic compounds like amines.[1] The primary cause is strong interaction between the positively charged amine groups and residual acidic silanol groups on the surface of silica-based reversed-phase columns.[2] This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak.
Systematic Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most critical parameter is the mobile phase pH.
-
Causality: At low pH (e.g., pH < 3), both the primary and tertiary amines will be protonated, and the silanol groups will be largely unionized, minimizing ionic interactions.[2] At high pH (e.g., pH > 8), the amine will be in its free base form, and the silanols will be deprotonated, but specialized high-pH stable columns are required to prevent silica dissolution.
-
Action: Adjust your mobile phase pH to between 2.5 and 3.5 using a buffer like phosphate or formate. Ensure your column is stable at this pH.
-
-
Use of an End-Capped Column:
-
Causality: "End-capping" is a process where the residual silanol groups are chemically bonded with a small, less reactive group (like trimethylsilane). This reduces the number of available sites for secondary interactions.
-
Action: If you are not already, switch to a high-quality, end-capped C18 or C8 column.
-
-
Employing a "Base-Deactivated" Column:
-
Causality: Some columns are specifically designed for the analysis of basic compounds and have a very low concentration of residual silanols.
-
Action: Consider using a column specifically marketed as "base-deactivated" or suitable for amine analysis.
-
-
Addition of a Competing Base:
-
Causality: Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing your analyte from interacting with them.
-
Action: Add 0.1-0.5% TEA to your mobile phase. Note that TEA can have a high UV cutoff and may interfere with detection at low wavelengths.
-
-
Column Overloading:
-
Causality: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1]
-
Action: Reduce the injection volume or the concentration of your sample.
-
Issue 2: GC-MS - Low or No Signal for Analogs
Question: I am trying to analyze my 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine analog by GC-MS, but I am getting a very low signal or no peak at all. Why is this happening?
Answer:
This is a common issue stemming from the high polarity and basicity of these amines, which makes them challenging for GC analysis without proper sample preparation.[3]
Troubleshooting Workflow:
Sources
Technical Support Center: A-178 | A Guide to Characterizing and Mitigating Off-Target Effects
Prepared by: Gemini, Senior Application Scientist
Introduction
You have synthesized or acquired a novel chemical entity, 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine (referred to herein as A-178). A search of the current scientific literature and chemical databases reveals that while the structure is known, its biological activity, intended targets, and potential off-target effects are uncharacterized[1][2][3]. This scenario is common in early-stage drug discovery and chemical biology. The observation of any biological effect, whether intended or unexpected, necessitates a thorough investigation of the compound's selectivity.
This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate, troubleshoot, and mitigate potential off-target effects of novel small molecules like A-178. Our approach is structured to provide not just protocols, but the scientific rationale behind them, ensuring a robust and logical progression from initial observation to actionable insights.
Part 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
This section addresses the core concepts of off-target effects, providing the necessary background for designing a robust experimental plan.
Q1: What are "off-target" effects and why are they a primary concern in drug discovery?
A1: Off-target effects are interactions of a drug or chemical probe with proteins or other biomolecules that are not its intended therapeutic target. These unintended interactions are a major source of adverse drug reactions (ADRs) and are responsible for a significant percentage of clinical trial failures.[4][5] Systematically identifying these interactions early in the discovery process is crucial for building a comprehensive safety profile, optimizing drug design to enhance selectivity, and ultimately improving the chances of regulatory acceptance and clinical success.[4][6]
Q2: My initial screen shows a promising phenotype. Shouldn't I focus on the on-target effect first?
A2: While optimizing on-target potency is essential, early characterization of off-target effects is equally critical. An observed phenotype could be the result of a combination of on- and off-target activities, or in some cases, entirely due to an off-target interaction. Understanding this profile prevents the investment of significant resources into a compound whose therapeutic window may be compromised by toxicity or other undesirable side effects.[5] Furthermore, characterizing off-target activities can sometimes reveal opportunities for drug repurposing.[7]
Q3: What are the most common classes of proteins involved in off-target effects?
A3: While any protein can theoretically be an off-target, certain families are more frequently implicated due to their structural characteristics and central roles in cellular signaling. These include:
-
Kinases: With over 500 members sharing a conserved ATP-binding pocket, the human kinome is a frequent source of off-target interactions.[8][9]
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, they are common targets for a wide variety of drugs and are prone to cross-reactivity.[10][11]
-
Ion Channels: These are critical for neuronal and cardiac function, and unintended modulation can lead to serious safety issues, such as arrhythmia.[12][13]
-
Transporters and Enzymes: Particularly those involved in drug metabolism (e.g., Cytochrome P450 enzymes).
Q4: What is the difference between a binding assay and a functional assay for off-target screening?
A4: A binding assay (e.g., radioligand binding) measures the physical interaction between your compound and a protein. It determines if the compound binds and with what affinity (Kd or Ki). However, it does not reveal the functional consequence of that binding.
A functional assay measures the biological response resulting from the compound-protein interaction.[14] For example, it can determine if your compound acts as an agonist (activator), antagonist (inhibitor), or allosteric modulator of a receptor or enzyme.[10][14] For a comprehensive off-target profile, it is crucial to use a combination of both binding and functional assays.[15]
Part 2: Troubleshooting Guide - From Unexpected Results to a Clear Path Forward
This section is designed as a logical workflow for when your experiments with A-178 produce unexpected or difficult-to-interpret results.
Problem 1: "In my cell-based assay, A-178 is showing cytotoxicity at concentrations where I expect to see a specific, on-target phenotype. How can I determine if this is an off-target effect?"
This is a classic challenge. The first step is to de-risk the most common and dangerous liabilities.
Workflow: De-risking Cytotoxicity
Caption: Tiered workflow for investigating unexpected cytotoxicity.
Step-by-Step Guidance:
-
Initiate a Broad In Vitro Safety Screen: The most cost-effective first step is to screen A-178 against a commercially available safety panel.[5][16] These panels typically include 40-100 targets known to be associated with adverse drug reactions, covering GPCRs, ion channels, enzymes, and transporters.[5][14] This provides a broad, unbiased look at the most common liabilities.
-
Analyze the Results: Look for high-affinity interactions (<1 µM) with targets that have known links to cytotoxicity. For example, inhibition of the hERG potassium channel is a classic cause of cardiotoxicity.[13]
-
Confirm Target Engagement in a Cellular Context: A hit from an in vitro panel doesn't guarantee the interaction occurs in a live cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming that your compound physically binds to the suspected off-target inside the cell.[17][18] A positive thermal shift provides strong evidence of direct engagement.
-
Investigate Functional Consequences: If CETSA confirms binding, the next step is to understand the functional outcome. For instance, if the off-target is a kinase, does A-178 inhibit its activity? This can be tested with a specific kinase activity assay or by looking at the phosphorylation of its known substrates via Western Blot.
-
Consider Alternative Explanations: If the broad safety screen is clean, the cytotoxicity might not be due to a specific off-target interaction. Other possibilities include compound degradation into a toxic metabolite, non-specific effects like membrane disruption, or interference with the assay components.
Problem 2: "The structure of A-178 contains a pyrrolidine motif, which is common in ligands for certain receptor classes. How can I proactively screen for likely off-target families?"
This is an excellent, proactive approach based on chemical intuition.
Proactive Screening Strategy
Caption: Proactive off-target screening based on chemical structure.
-
Leverage Computational Tools: Before running expensive wet lab experiments, use in silico methods to predict potential off-targets.[19][20] These tools compare the structure of A-178 to large databases of compounds with known biological activities and can generate a ranked list of likely interacting proteins.
-
Select Focused Screening Panels: Based on the computational predictions and the presence of the pyrrolidine scaffold (a common feature in many CNS-active compounds), select relevant, focused screening panels.[21] Good starting points would be:
-
Follow Up with Dose-Response and Functional Assays: For any initial "hits" from the single-point concentration screens, perform full dose-response curves to determine their potency (IC50 or EC50). Follow up with functional assays to understand the nature of the interaction (e.g., agonist vs. antagonist).
Part 3: Key Experimental Protocols
The following are condensed, representative protocols for the key assays discussed. Always refer to the specific service provider or kit manufacturer's instructions for detailed procedures.
Protocol 1: Broad Off-Target Liability Screen (Representative)
This protocol outlines the typical workflow when submitting a compound to a commercial screening service like Eurofins' SafetyScreen44 or WuXi's Mini Safety Panel.[5][15]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of A-178 in 100% DMSO. Ensure the compound is fully dissolved.
-
Provide at least 50 µL of the stock solution for a standard panel screen.
-
-
Assay Execution (by Service Provider):
-
The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.
-
A panel of binding and/or functional assays is run. For example, the Safety44 panel covers 24 GPCRs, 8 ion channels, 7 enzymes, 3 transporters, and 2 nuclear hormone receptors.[5]
-
Data is reported as percent inhibition or percent activation relative to a vehicle (DMSO) control.
-
-
Data Analysis:
-
A "hit" is typically defined as >50% inhibition or activation at the screening concentration.
-
Prioritize hits for follow-up based on their potency and the known physiological role of the target.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies to confirm direct binding of A-178 to a suspected off-target protein in intact cells.[17][26][27]
-
Cell Culture and Treatment:
-
Culture a relevant cell line that endogenously expresses the protein of interest.
-
Treat cells with either vehicle (DMSO) or a range of concentrations of A-178 (e.g., 0.1 µM to 30 µM) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures for 3 minutes (e.g., 40°C to 64°C in 2°C increments). One unheated sample serves as a control.
-
Immediately cool the samples on ice.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen).
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured protein (pellet).
-
-
Protein Quantification (Western Blot):
-
Collect the supernatant.
-
Quantify the amount of the specific target protein remaining in the soluble fraction using Western Blot analysis with a validated antibody.
-
-
Data Analysis:
-
Plot the band intensity (soluble protein) against temperature for both vehicle- and A-178-treated samples.
-
A shift of the melting curve to the right (higher Tm) indicates that A-178 binding has stabilized the protein, confirming target engagement.
-
Protocol 3: Kinome Profiling (Representative)
This protocol describes a typical workflow for assessing the selectivity of A-178 against a large panel of protein kinases, often performed by specialized vendors.[8][9][28]
-
Compound Submission:
-
Provide a high-concentration stock of A-178 in DMSO as in Protocol 1.
-
-
Assay Format:
-
The most common format is a radiometric assay (e.g., HotSpot™) that measures the transfer of 33P-ATP to a substrate peptide by each kinase in the panel.[9]
-
The assay is run at a fixed concentration of A-178 (e.g., 1 µM or 10 µM) and a fixed ATP concentration (often at or near the Km for each kinase).
-
-
Data Reporting and Visualization:
-
Results are reported as the percent of remaining kinase activity compared to a DMSO control.
-
Data is often visualized using a "kinome map" or tree diagram, which graphically illustrates the selectivity profile across the human kinome. Hits (significant inhibition) are highlighted.
-
-
Follow-up:
-
For any kinases showing significant inhibition (>80-90%), it is essential to perform IC50 determination assays to quantify the potency of the interaction.
-
Part 4: Data Interpretation and Mitigation Strategies
Interpreting off-target data is key to making informed decisions about the future of your compound.
Summarizing Quantitative Data
Always summarize your follow-up dose-response data in a clear, tabular format. This allows for direct comparison of on-target potency versus off-target liability.
Table 1: Selectivity Profile of A-178
| Target Name | Assay Type | Potency (IC50/EC50, µM) | Therapeutic Window (Off-target IC50 / On-target IC50) | Notes |
| On-Target X | Functional | 0.05 | N/A | Desired Activity |
| Off-Target Kinase Y | Kinase Activity | 0.75 | 15x | Potential for pathway modulation |
| Off-Target GPCR Z | Radioligand Binding | 2.5 | 50x | Moderate affinity, functional effect unknown |
| hERG Channel | Electrophysiology | > 30 | > 600x | Low risk of cardiotoxicity |
A therapeutic window of at least 100x is often desired to minimize the risk of off-target effects at therapeutic doses.
Mitigation Strategies
If a problematic off-target is identified, several strategies can be employed:
-
Structure-Activity Relationship (SAR) Studies: This is the most common approach. Systematically modify the chemical structure of A-178 to reduce its affinity for the off-target while maintaining or improving its on-target potency. This is an iterative process of design, synthesis, and testing.
-
Re-evaluation of the Project: If SAR efforts fail to separate the on- and off-target activities, a difficult decision may be required. It may be necessary to select a new chemical scaffold or even reconsider the validity of the therapeutic target itself if the observed phenotype is inextricably linked to the off-target effect.
-
Accept and Monitor: In some cases, a known off-target effect may be deemed an acceptable risk, particularly if the therapeutic indication is for a serious or life-threatening disease with few treatment options. In this scenario, the off-target effect would be closely monitored in all subsequent preclinical and clinical studies.
References
-
MtoZ Biolabs. Kinome Profiling Service. Available at: [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Available at: [Link]
-
BioSpace. (2023). Kinetic Insights with AssayQuant's Fully Automated KinSight™ Kinome Profiling Services. Available at: [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. Available at: [Link]
-
Oncolines B.V. (2024). Kinome Profiling. Available at: [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Available at: [Link]
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available at: [Link]
-
PubMed. (2022). Use of high throughput ion channel profiling and statistical modeling to predict off-target arrhythmia risk - One pharma's experience and perspective. Available at: [Link]
-
Drug Discovery News. The precision paradox: Off-target effects in gene editing. Available at: [Link]
-
ICE Bioscience. Safety and Off-Target Drug Screening Services. Available at: [Link]
-
Springer Nature Experiments. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Available at: [Link]
-
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PubMed. (2011). Strategies to discover unexpected targets for drugs active at G protein-coupled receptors. Available at: [Link]
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Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. Available at: [Link]
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CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. Available at: [Link]
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Eurofins Discovery. Ion Channel Functional Assays for Screening and Profiling. Available at: [Link]
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ACS Publications. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Available at: [Link]
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ACS Publications. bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Available at: [Link]
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ResearchGate. Cellular thermal shift assay: an approach to identify and assess protein target engagement. Available at: [Link]
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Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available at: [Link]
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ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]
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AACR Journals. (2024). Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Available at: [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]
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PMC - NIH. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. Available at: [Link]
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Drug Target Review. (2014). Building GPCR screening cascades for lead generation. Available at: [Link]
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MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Available at: [Link]
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PubChemLite. 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. Available at: [Link]
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PubChem. 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanal. Available at: [Link]
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PubMed. (2023). Proteolysis-targeting chimeras with reduced off-targets. Available at: [Link]
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PMC - NIH. Proteolysis-targeting chimeras with reduced off-targets. Available at: [Link]
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MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
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PubChem. 2-(Pyrrolidin-1-yl)propan-1-amine. Available at: [Link]
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PubChem. 2-(2,2-Dimethylpyrrolidin-1-yl)pentan-3-amine. Available at: [Link]
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Technical Support Center: A Guide to the Scalable Synthesis of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine for Preclinical Advancement
Welcome to the Technical Support Center for the synthesis of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. This resource is designed for researchers, chemists, and process development professionals engaged in the scaled-up synthesis of this key diamine intermediate for preclinical studies. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthesis, ensuring a robust, scalable, and reproducible process. Our approach is grounded in extensive experience in amine synthesis and process optimization, aiming to empower your team to overcome common hurdles and achieve high-purity material suitable for rigorous preclinical evaluation.
I. Proposed Synthetic Strategy: A Two-Pronged Approach
While multiple synthetic routes to 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine can be envisaged, we will focus on two plausible and scalable strategies centered around the robust and widely utilized reductive amination reaction. The choice between these routes will depend on the availability of starting materials, process safety considerations, and desired cost of goods.
Route A: Reductive Amination of an Aldehyde Intermediate
This approach involves the initial synthesis of 2,2-dimethyl-3-(pyrrolidin-1-yl)propanal, followed by its reductive amination to yield the target diamine.
Route B: Sequential Reductive Amination
This pathway begins with the commercially available 3-amino-2,2-dimethylpropan-1-ol, which is first reacted with a pyrrolidine precursor, followed by a second reductive amination or alkylation step.
Below is a visual representation of the proposed synthetic workflows.
Caption: Proposed synthetic workflows for 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up, providing practical solutions and the scientific rationale behind them.
FAQs: General Questions
Q1: Which synthetic route is preferable for preclinical scale-up?
A1: Both routes have their merits. Route A, via the aldehyde intermediate, may offer a more convergent synthesis if the starting diol is readily available and the oxidation step is high-yielding. However, aldehydes can be prone to side reactions. Route B, starting from 3-amino-2,2-dimethylpropan-1-ol, might be more linear but could involve more steps. The choice often comes down to a cost-benefit analysis of starting materials and the robustness of each step in your laboratory.
Q2: What are the key critical process parameters (CPPs) to monitor during the reductive amination step?
A2: For a successful and reproducible reductive amination, the following CPPs are crucial:
-
Temperature: Exothermic reactions are common, especially during the addition of the reducing agent.[1] Proper temperature control is vital to prevent side reactions and ensure safety.
-
pH: The pH of the reaction medium can significantly influence the rate of imine formation and the stability of the reducing agent.[2]
-
Rate of Addition: Slow and controlled addition of the reducing agent is often necessary to manage the reaction exotherm and prevent over-reduction or side product formation.[1]
-
Agitation: Efficient mixing is essential to ensure homogeneity, especially in heterogeneous catalytic hydrogenations.
-
Pressure (for catalytic hydrogenation): Maintaining a consistent hydrogen pressure is critical for driving the reaction to completion.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low Yield of Target Diamine | Incomplete imine formation. | Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark trap for azeotropic water removal. | The formation of an imine from an aldehyde/ketone and an amine is an equilibrium reaction. Removing water drives the equilibrium towards the imine product.[3] |
| Decomposition of the aldehyde starting material. | Use freshly prepared or purified aldehyde. Perform the reaction at a lower temperature. | Aldehydes can be susceptible to oxidation or self-condensation (aldol) reactions, especially at elevated temperatures. | |
| Inefficient reduction of the imine. | Increase the amount of reducing agent or switch to a more potent one (e.g., from NaBH(OAc)₃ to NaBH₄, with careful control). For catalytic hydrogenation, increase catalyst loading or hydrogen pressure. | The imine may be sterically hindered or electronically deactivated, requiring more forcing reduction conditions. | |
| Incomplete Reaction (Presence of Starting Materials/Imine Intermediate) | Insufficient amount of reducing agent. | Increase the stoichiometry of the reducing agent. | The reducing agent may be consumed by side reactions or may not be active enough to drive the reaction to completion. |
| Deactivation of the catalyst (for hydrogenation). | Use a fresh batch of catalyst. Ensure the reaction medium is free of catalyst poisons (e.g., sulfur compounds). | Heterogeneous catalysts can lose activity due to poisoning or physical degradation. | |
| Imine is sterically hindered or electronically stable. | Increase reaction temperature or time. Consider using a more reactive reducing agent. | Overcoming the activation energy for the reduction of a stable imine may require more energy input. | |
| Formation of Impurities | Over-alkylation of the amine product. | Use a stoichiometric amount of the aldehyde or a slight excess of the amine.[4] | The newly formed amine can be more nucleophilic than the starting amine and can react with the aldehyde to form a tertiary amine impurity. |
| Reduction of the starting aldehyde/ketone. | Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which is selective for imines over carbonyls.[5] If using a stronger reductant like NaBH₄, ensure the imine is pre-formed before adding the reducing agent.[5] | Stronger reducing agents can reduce both the carbonyl starting material and the imine intermediate, leading to a mixture of products. | |
| Formation of byproducts from the reducing agent. | If using sodium cyanoborohydride, be aware of the potential for cyanide addition to the imine.[6] Consider alternative reducing agents. | Sodium cyanoborohydride can release cyanide, which can act as a nucleophile. | |
| Difficulties in Product Isolation and Purification | Emulsion formation during aqueous workup. | Add brine to the aqueous layer to increase its ionic strength. Filter the mixture through a pad of celite. | Changes in the ionic strength of the aqueous phase can help to break up emulsions. |
| Co-extraction of the product and unreacted imine. | Ensure the reduction is complete before workup. If separation is still difficult, consider converting the amine to a salt (e.g., hydrochloride) to facilitate precipitation or extraction.[4] | The basicity of the imine and the amine product can be similar, leading to co-extraction. Salt formation can significantly alter the solubility properties. | |
| Product is a viscous oil that is difficult to handle. | Consider converting the product to a crystalline salt for easier handling, purification, and storage. | Crystalline salts often have better handling properties and can be purified by recrystallization. |
III. Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanal (Intermediate for Route A)
This protocol assumes the availability of 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-ol.
Materials:
-
2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-ol
-
Dess-Martin Periodinane (DMP) or alternative oxidizing agent (e.g., Swern oxidation reagents)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate, saturated aqueous solution
-
Sodium thiosulfate, saturated aqueous solution
-
Magnesium sulfate, anhydrous
Procedure:
-
To a solution of 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-ol (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin Periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
The crude aldehyde can be purified by column chromatography or used directly in the next step if sufficiently pure.
Protocol 2: Reductive Amination of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanal (Final Step of Route A)
Method A: Catalytic Hydrogenation
Materials:
-
2,2-Dimethyl-3-(pyrrolidin-1-yl)propanal
-
Ammonia in methanol (7N solution)
-
Palladium on carbon (Pd/C, 10 wt. %), or Raney Nickel
-
Methanol
-
Hydrogen gas
Procedure:
-
To a solution of 2,2-dimethyl-3-(pyrrolidin-1-yl)propanal (1.0 eq) in methanol, add a solution of ammonia in methanol (5-10 eq).
-
Add Pd/C (5-10 mol %) to the mixture.
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the catalyst through a pad of celite, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or by salt formation and recrystallization.
Method B: Using Sodium Borohydride
Materials:
-
2,2-Dimethyl-3-(pyrrolidin-1-yl)propanal
-
Ammonium acetate or ammonium chloride
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
Dissolve 2,2-dimethyl-3-(pyrrolidin-1-yl)propanal (1.0 eq) and ammonium acetate (3-5 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with NaOH solution and extract with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by vacuum distillation or salt formation.
IV. Scale-Up Considerations and Process Analytical Technology (PAT)
Scaling up the synthesis of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine for preclinical studies requires careful consideration of process safety, efficiency, and quality control.
Safety in Scale-Up
-
Thermal Hazard Assessment: Reductive amination reactions can be exothermic.[1] A thorough thermal hazard assessment using techniques like reaction calorimetry is crucial before scaling up to understand the heat of reaction and ensure adequate cooling capacity.
-
Hydrogenation Safety: The use of hydrogen gas under pressure poses a significant fire and explosion risk. Ensure the use of appropriately rated equipment and a well-ventilated area.
-
Reagent Handling: Handle all reagents, especially corrosive and flammable materials, with appropriate personal protective equipment (PPE) and in accordance with safety data sheets (SDS).
Process Analytical Technology (PAT) for Quality by Design (QbD)
Implementing PAT can significantly enhance process understanding and control, leading to a more robust and reproducible synthesis.[7][8]
-
In-situ Reaction Monitoring: Techniques like Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time.[9] This allows for precise determination of reaction endpoints, reducing cycle times and minimizing impurity formation.
-
Online HPLC/UPLC: Automated online liquid chromatography can provide real-time data on reaction progress and impurity profiles, enabling rapid process optimization and ensuring consistent product quality.[10]
The following diagram illustrates the integration of PAT into the reductive amination step.
Caption: Integration of Process Analytical Technology (PAT) for real-time monitoring and control of the reductive amination process.
By leveraging the guidance provided in this technical support center, researchers and drug development professionals can confidently navigate the challenges of scaling up the synthesis of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, ensuring the timely delivery of high-quality material for preclinical advancement.
V. References
-
Purification and characterization of diamine oxidase (histaminase) from rat small intestine. (1994). Journal of Biochemistry. [Link]
-
Reductive Amination. (n.d.). WordPress. [Link]
-
Purification and characterization of diamine oxidase from porcine kidney and intestine. (1997). The Biochemical Journal. [Link]
-
Process Analytical Technology (PAT) - Enhance Quality and Efficiency. (n.d.). Mettler Toledo. [Link]
-
Process analytical technology. (n.d.). Wikipedia. [Link]
-
Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. (2024). ResearchGate. [Link]
-
Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. (n.d.). Agilent. [Link]
-
Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. (2016). ResearchGate. [Link]
-
Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (n.d.). Longdom Publishing. [Link]
-
Diamine purification method. (2006). Google Patents.
-
Human kidney diamine oxidase: heterologous expression, purification, and characterization. (1999). Biochemistry. [Link]
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (2018). ResearchGate. [Link]
-
PURIFICATION AND PROPERTIES OF A DIAMINE ALPHA-KETOGLUTARATE TRANSAMINASE FROM ESCHERICHIA COLI. (1964). The Journal of Biological Chemistry. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2023). Reddit. [Link]
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). ResearchGate. [Link]
-
Reductive amination. (n.d.). Wikipedia. [Link]
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- 10. agilent.com [agilent.com]
Validation & Comparative
A Comparative Framework for the Preclinical Evaluation of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, a Novel CNS-Active Candidate
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Rationale and Structural Hypothesis
The chemical structure of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine (CAS 681247-27-8) suggests a potential for CNS activity.[1] The molecule incorporates a pyrrolidine ring, a versatile scaffold present in numerous pharmacologically active agents with applications ranging from anticonvulsant to antidepressant effects.[2][3] The presence of a neopentyl backbone with a primary amine introduces structural motifs that could facilitate interactions with monoamine transporters or receptors within the CNS.
Based on this structural analysis, we hypothesize that Compound X may act as a monoamine reuptake inhibitor or releasing agent, similar to psychostimulants. This guide, therefore, proposes a direct comparative analysis against three well-characterized CNS agents with distinct mechanisms of action:
-
Cocaine: A potent dopamine, norepinephrine, and serotonin reuptake inhibitor.[4][5][6]
-
Amphetamine: A classic monoamine releasing agent and reuptake inhibitor.[7][8][9][10][11]
-
Ketamine: A dissociative anesthetic acting primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist, serving as a mechanistic counterpoint.[12][13][14][15]
This comparative approach will enable a robust characterization of Compound X's pharmacological profile and help determine its potential therapeutic utility and liability.
Section 1: Physicochemical and Structural Comparison
An initial, critical step in drug development is the characterization of the molecule's fundamental properties, which dictate its likely absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparative Physicochemical Properties
| Property | Compound X (Predicted) | Cocaine | Amphetamine | Ketamine |
| Molecular Formula | C9H20N2 | C17H21NO4 | C9H13N | C13H16ClNO |
| Molecular Weight ( g/mol ) | 156.27[1] | 303.35 | 135.21 | 237.72 |
| Structure | Neopentyl-pyrrolidine-amine | Tropane alkaloid ester | Phenethylamine | Cyclohexanone derivative |
| Predicted LogP (cLogP) | ~1.5 - 2.5 | 2.4 | 1.8 | 2.1 |
| Predicted pKa (strongest basic) | ~9.5 - 10.5 | 8.6 | 10.1 | 7.5 |
Note: Predicted values for Compound X are estimations based on its structure and should be confirmed experimentally.
The pyrrolidine moiety in Compound X is a common feature in drugs targeting the CNS.[16] Its predicted lipophilicity (LogP) and basicity (pKa) suggest it may have the potential to cross the blood-brain barrier (BBB), a critical prerequisite for CNS activity.[17][18]
Section 2: Proposed Experimental Workflow for CNS Profiling
To elucidate the mechanism of action and pharmacological effects of Compound X, a tiered experimental approach is essential. This workflow progresses from high-throughput in vitro assays to more complex in vivo behavioral models.
Caption: Proposed experimental workflow for CNS profiling of Compound X.
Protocol 1: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of Compound X for key CNS targets: Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and the PCP site of the NMDA receptor.
-
Methodology:
-
Preparation: Utilize membrane preparations from cells recombinantly expressing the human transporters (e.g., HEK293-hDAT) or from rodent brain tissue (e.g., rat striatum for DAT, cortex for NET/SERT).
-
Radioligands:
-
DAT: [³H]WIN 35,428
-
SERT: [³H]Citalopram
-
NET: [³H]Nisoxetine
-
NMDA (PCP site): [³H]MK-801
-
-
Assay: Incubate membrane preparations with a fixed concentration of radioligand and varying concentrations of Compound X (or comparators) in a 96-well plate.
-
Detection: After incubation, rapidly filter the samples through glass fiber filters and wash to separate bound from free radioligand. Measure radioactivity of the filters using liquid scintillation counting.
-
Analysis: Calculate Ki values from IC50 values (concentration of drug that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
-
-
Rationale: This is a foundational screening assay to identify primary molecular targets.[19] Comparing the binding profile of Compound X to that of cocaine (DAT/SERT/NET) and ketamine (NMDA) will provide the first mechanistic clues.
Protocol 2: Synaptosomal Monoamine Reuptake Assay
-
Objective: To functionally assess the potency (IC50) of Compound X to inhibit the uptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).
-
Methodology:
-
Preparation: Isolate synaptosomes from specific rodent brain regions (striatum for DA, hippocampus/cortex for NE/5-HT).
-
Assay: Pre-incubate synaptosomes with various concentrations of Compound X (or comparators).
-
Uptake Initiation: Add a low concentration of radiolabeled monoamine ([³H]DA, [³H]NE, or [³H]5-HT) to initiate uptake.
-
Termination & Detection: After a short incubation period, terminate the uptake by rapid filtration. Measure the radioactivity trapped within the synaptosomes.
-
Analysis: Determine the IC50 value for the inhibition of uptake for each monoamine.
-
-
Rationale: Binding does not always equate to functional activity. This assay confirms whether Compound X acts as a functional blocker of monoamine transporters, providing a direct comparison to cocaine's primary mechanism.[5][6]
Animal models are indispensable for understanding how molecular actions translate into complex behavioral effects.[20][21]
Protocol 3: Locomotor Activity Assay
-
Objective: To assess whether Compound X has stimulant, depressant, or no effect on spontaneous motor activity in rodents (e.g., mice).
-
Methodology:
-
Habituation: Place individual mice in open-field arenas equipped with infrared beam grids and allow them to habituate for 30-60 minutes.
-
Administration: Administer various doses of Compound X (e.g., 1, 3, 10, 30 mg/kg, i.p.), vehicle, amphetamine, or cocaine.
-
Data Collection: Record locomotor activity (e.g., total distance traveled, beam breaks) automatically for 1-2 hours post-injection.
-
Analysis: Compare dose-response curves for each compound.
-
-
Rationale: This is a primary screen for psychostimulant-like activity.[22][23] An increase in locomotor activity would support the hypothesis that Compound X enhances dopaminergic and/or noradrenergic signaling, similar to amphetamine and cocaine.
Section 3: Comparative Analysis and Data Interpretation
The data generated from these experiments will allow for a direct, quantitative comparison of Compound X with the selected reference agents.
Table 2: Hypothetical In Vitro Data Profile
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | NMDA Ki (nM) | DA Uptake IC50 (nM) |
| Compound X | 50 | 800 | 150 | >10,000 | 75 |
| Cocaine | 150 | 300 | 200 | >10,000 | 250 |
| Amphetamine | 2000 | >10,000 | 400 | >10,000 | 40 (Releaser) |
| Ketamine | >10,000 | >10,000 | >10,000 | 500 | >10,000 |
Interpretation of Hypothetical Data: The profile above would suggest Compound X is a potent and selective dopamine transporter (DAT) inhibitor, with weaker activity at the norepinephrine transporter (NET) and minimal activity at the serotonin transporter (SERT) and NMDA receptor. Its functional potency at inhibiting dopamine uptake is stronger than cocaine's. Unlike amphetamine, its primary action would be reuptake inhibition rather than release.
Table 3: Hypothetical In Vivo Data Profile
| Compound | Locomotor Activity (ED50, mg/kg) | Motor Impairment (Rotarod TD50, mg/kg) | Therapeutic Index (TD50/ED50) |
| Compound X | 5 | 50 | 10 |
| Cocaine | 10 | 40 | 4 |
| Amphetamine | 2 | 25 | 12.5 |
| Ketamine | 20 (ataxia) | 15 | <1 |
Interpretation of Hypothetical Data: This profile would indicate that Compound X has robust stimulant effects, being more potent than cocaine but less potent than amphetamine in this model. Importantly, its therapeutic index (a measure of safety margin between desired effect and motor toxicity) appears favorable compared to cocaine.
Caption: Mechanisms of monoamine reuptake inhibition vs. release.
Conclusion and Future Directions
This guide outlines a logical and comprehensive preclinical strategy to characterize the novel molecule 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. By employing a robust comparative analysis against well-known CNS agents like cocaine, amphetamine, and ketamine, researchers can effectively determine its mechanism of action, pharmacological profile, and potential therapeutic window.
The proposed workflow, from in vitro binding and function to in vivo behavioral assessment, provides the necessary data to build a complete profile for Compound X. Should the hypothetical data presented here hold, Compound X would emerge as a potent and selective dopamine reuptake inhibitor with a potentially superior safety profile to cocaine, warranting further investigation into its therapeutic potential for conditions such as ADHD or narcolepsy, as well as a thorough evaluation of its abuse liability.
References
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Kim, D., et al. (2010). (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 20(12), 3596-3600. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine Analogs as Potential Antiviral Agents
Introduction: The Rationale for a New Class of Antiviral Candidates
The relentless evolution of viruses, exemplified by the emergence of drug-resistant strains of influenza, necessitates a continuous search for novel antiviral agents.[1] Adamantane-based drugs, such as amantadine and rimantadine, were once mainstays in the treatment of influenza A, primarily by targeting the viral M2 proton channel.[2][3] However, their efficacy has been severely compromised by widespread resistance.[4] This has spurred the exploration of new chemical scaffolds that can mimic the pharmacophoric features of adamantanes while offering improved potency and a higher barrier to resistance.
The 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine scaffold represents a promising starting point for the development of such novel antiviral agents. This structure combines several key features that are advantageous in medicinal chemistry. The gem-dimethyl group can offer metabolic stability and enforce a specific conformation favorable for binding to a biological target.[5] The pyrrolidine ring, a common motif in bioactive molecules, provides a basic nitrogen atom that can be crucial for interactions with targets like the M2 ion channel and allows for diverse substitutions to fine-tune activity.[6] This guide will provide a comparative analysis of the structure-activity relationship (SAR) of analogs based on this core structure, drawing insights from related compounds to elucidate the key determinants of antiviral activity.
The Influenza M2 Proton Channel: A Key Viral Target
The influenza A M2 protein is a homotetrameric ion channel embedded in the viral envelope that plays a critical role in the viral life cycle.[2] By conducting protons into the virion upon entry into the host cell's endosome, it facilitates the uncoating of the viral ribonucleoprotein complexes, a crucial step for replication.[3] The M2 channel is the primary target of adamantane-based drugs, which bind to the pore of the channel and block proton translocation.[2][4]
Comparative Analysis of Structurally Related Analogs
While a comprehensive SAR study on a series of 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine analogs is not yet publicly available, valuable insights can be gleaned from structurally related compounds, particularly those designed as M2 channel inhibitors. A key example is the comparison of amantadine with its spiro[pyrrolidine-2,2'-adamantane] analog, AK13.[7] This comparison highlights the favorable contribution of the pyrrolidine ring to M2 channel binding.
| Compound | Structure | Target | Activity (IC50) | Reference |
| Amantadine | Adamantane with a primary amine | Influenza A M2 Channel | Strain-dependent (micromolar range) | [6] |
| AK13 (spiro[pyrrolidine-2,2'-adamantane]) | Adamantane fused with a pyrrolidine ring | Influenza A M2 Channel | Comparable to amantadine | [7] |
The data on AK13 suggests that the rigid carbon framework provided by the pyrrolidine ring in a spiro fusion results in a more favorable orientation within the M2 channel pore compared to more flexible alkyl groups.[6] This provides a strong rationale for investigating the 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine scaffold, where the pyrrolidine is not in a spiro fusion but is expected to play a similar role in interacting with the channel.
Hypothesized Structure-Activity Relationships
Based on the known pharmacophore for M2 channel inhibitors and data from related compounds, we can hypothesize the following SAR for 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine analogs:
-
The Primary Amine: The primary amine is crucial for activity, as it is believed to interact with key residues within the M2 channel, such as Ser31, and to be involved in blocking proton conduction.[2] Modifications to this group, such as substitution or conversion to an amide, are likely to significantly reduce or abolish activity.
-
The Gem-Dimethyl Group: This group is anticipated to enhance binding affinity through hydrophobic interactions with the channel pore. Its conformational restriction of the carbon backbone may also pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.[5]
-
The Pyrrolidine Ring: The basic nitrogen of the pyrrolidine ring is a key feature. Its pKa will influence the ionization state of the molecule at the pH of the endosome, which is critical for M2 channel activity. Substituents on the pyrrolidine ring can be explored to:
-
Modulate Basicity: Electron-withdrawing or -donating groups can fine-tune the pKa of the pyrrolidine nitrogen.
-
Introduce Additional Interactions: Functional groups can be added to form hydrogen bonds or other interactions with the M2 channel.
-
Alter Lipophilicity: The overall lipophilicity of the molecule can be adjusted to optimize its ability to partition into the viral membrane and access the M2 channel.
-
Experimental Protocols for Evaluation
To validate the hypothesized SAR, a systematic synthesis and evaluation of analogs is required. The following experimental protocols are essential for characterizing the antiviral activity of these compounds.
Synthesis of Analogs
A representative synthetic scheme for generating analogs of 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine would involve the reductive amination of a suitable aldehyde with pyrrolidine, followed by functional group manipulations.
M2 Proton Channel Activity Assay (Two-Electrode Voltage Clamp)
This electrophysiological assay directly measures the ability of a compound to block the proton conductance of the M2 channel expressed in Xenopus oocytes.
Step-by-Step Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the influenza A M2 protein.
-
Incubation: Injected oocytes are incubated for 2-4 days to allow for protein expression.
-
Two-Electrode Voltage Clamp:
-
An oocyte is placed in a recording chamber and perfused with a low-pH buffer (e.g., pH 5.5) to activate the M2 channels.
-
Two microelectrodes are inserted into the oocyte to clamp the membrane potential and record the resulting current.
-
The baseline M2 current is recorded.
-
The test compound is perfused into the chamber at various concentrations.
-
The inhibition of the M2 current is measured, and the IC50 value is determined.
-
Antiviral Activity Assay (Plaque Reduction Assay)
This cell-based assay determines the concentration of a compound required to inhibit viral replication.
Step-by-Step Methodology:
-
Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluency.
-
Viral Infection: The cell monolayers are infected with a known titer of influenza A virus.
-
Compound Treatment: After a 1-hour adsorption period, the viral inoculum is removed, and the cells are overlaid with a medium containing the test compound at various concentrations.
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
-
Plaque Visualization: The cells are fixed and stained with crystal violet to visualize the plaques.
-
Data Analysis: The number of plaques is counted for each compound concentration, and the EC50 (50% effective concentration) is calculated.
Conclusion and Future Directions
The 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine scaffold holds significant promise as a starting point for the development of novel antiviral agents, particularly against influenza A. While direct, comprehensive SAR data for a series of analogs is currently limited, analysis of structurally related compounds provides a strong rationale for its investigation. The hypothesized SAR suggests that the primary amine is essential for activity, while the gem-dimethyl group and the pyrrolidine ring offer opportunities for optimization of potency and pharmacokinetic properties.
Future work should focus on the systematic synthesis and evaluation of a library of analogs with modifications at the pyrrolidine ring and the propyl backbone. This will enable the construction of a detailed quantitative SAR model, which can guide the design of more potent and selective inhibitors of the influenza M2 channel and potentially other viral targets.
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Kolocouris, A., et al. (2008). Comparisons of the influenza virus A M2 channel binding affinities, anti-influenza virus potencies and NMDA antagonistic activities of 2-alkyl-2-aminoadamantanes and analogues. Bioorganic & Medicinal Chemistry Letters, 18(22), 5898-5901. [Link]
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A Technical Guide to Validating Sigma-1 Receptor Ligands: A Comparative In Vitro Analysis of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine
Introduction
The journey of a novel chemical entity from initial hit to validated lead is paved with rigorous experimental scrutiny. A primary high-throughput screen may identify hundreds of potential binders for a given target, but this initial signal is merely an invitation for deeper investigation. The critical next step is validation through a secondary assay, designed not only to confirm the initial finding but also to provide a richer, more nuanced pharmacological profile of the compound. This guide addresses the validation of a novel compound, 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine (hereafter designated Cmpd-X ), which has been hypothetically identified as a ligand for the Sigma-1 Receptor (σ1R).
The σ1R is a unique ligand-operated molecular chaperone, primarily located at the endoplasmic reticulum.[1][2] Unlike conventional GPCRs or ion channels, its signaling mechanisms are complex and can involve the modulation of other proteins and ion channels.[3][4] This complexity makes robust validation particularly crucial. Simply confirming that a compound binds is insufficient; we must also begin to understand its functional implications—is it an agonist, an antagonist, or an allosteric modulator?
This guide provides a comprehensive, field-proven workflow for validating the in vitro activity of Cmpd-X at the σ1R. We will detail a secondary radioligand binding assay to definitively determine its binding affinity and selectivity, followed by a functional characterization assay using an allosteric modulator to probe its agonist or antagonist properties. Throughout this guide, the performance of Cmpd-X will be objectively compared against well-characterized reference ligands, providing essential context for its pharmacological profile.
The Rationale for a Secondary Assay Strategy
The initial identification of Cmpd-X as a σ1R ligand necessitates a carefully designed secondary screening strategy. The choice of assay is dictated by the need to answer two fundamental questions:
-
Binding Confirmation and Affinity: Does the compound genuinely bind to the σ1R with appreciable affinity? A competitive radioligand binding assay is the gold standard for this purpose, allowing for the determination of the inhibition constant (Kᵢ).
-
Functional Characterization: How does the compound affect receptor function? Given that feasible and universally accepted in vitro functional assays for σ1R that directly measure downstream signaling are still under development, predictive approaches are often employed.[5] A powerful method involves assessing how an allosteric modulator affects the binding of the test ligand. Phenytoin (DPH), for instance, has been shown to positively modulate the binding of σ1R agonists but not antagonists, providing a clear method to differentiate between these functional classes.[5][6]
To contextualize the data for Cmpd-X, we will use the following reference compounds:
-
(+)-Pentazocine: A prototypical and selective σ1R agonist.[6][7][8]
-
Haloperidol: A well-characterized σ1R antagonist, also known to bind other receptors like dopamine D2.[3][9][10]
-
NE-100: A highly selective σ1R antagonist.[6]
Experimental Design and Workflow
The overall strategy involves preparing a biological source rich in σ1R, followed by two distinct but related binding assays. The workflow is designed to be sequential, with the functional characterization building upon the affinity data determined in the initial binding assay.
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A Guide to the Cross-Validation of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine's Mechanism of Action
This guide provides a comprehensive framework for elucidating and cross-validating the mechanism of action (MoA) for the novel compound 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. For clarity within this guide, we will refer to this molecule as Compound X. Given the absence of extensive public data on its biological targets, we will proceed with a hypothesis-driven approach grounded in its chemical structure, demonstrating a rigorous validation workflow applicable to new chemical entities.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS).[1][2] The presence of this motif, combined with a primary amine and physicochemical properties amenable to blood-brain barrier penetration, leads us to hypothesize that Compound X is a CNS-active agent. Specifically, we will test the hypothesis that it functions as a dopamine transporter (DAT) inhibitor.
This guide is designed for researchers and drug development professionals. It emphasizes the causality behind experimental choices and the necessity of employing orthogonal assays to build a high-confidence MoA profile, a critical step for mitigating risks in later stages of drug development.[3]
Part 1: Hypothesis Generation and Primary Target Engagement
The initial phase of MoA validation involves predicting potential biological targets and confirming direct physical interaction. This strategy front-loads discovery with cost-effective computational methods before committing to resource-intensive biochemical assays.
In Silico Profiling: Predicting CNS Activity
Expert Rationale: Before any wet lab experiments are conducted, we leverage computational models to assess the "drug-likeness" of Compound X for CNS applications. Properties such as molecular weight (MW), lipophilicity (cLogP), and polar surface area (PSA) are critical determinants of a molecule's ability to cross the blood-brain barrier.[4][5] By comparing these values to those of known CNS drugs, we can build an initial, data-driven case for its potential neurological activity.
Experimental Protocol: Physicochemical Property Calculation
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for Compound X (CAS 681247-27-8).
-
Utilize a computational chemistry platform (e.g., ChemDraw, StarDrop, or open-source RDKit libraries) to calculate key molecular descriptors.
-
Calculate cLogP, Topological Polar Surface Area (TPSA), Molecular Weight (MW), and the number of Hydrogen Bond Donors (HBD) and Acceptors (HBA).
-
Compare the calculated values against established criteria for CNS-active compounds, such as the multiparameter optimization (MPO) score.[4]
Data Presentation: Predicted Physicochemical Properties of Compound X
| Property | Calculated Value | Ideal Range for CNS Drugs[4] |
| Molecular Weight ( g/mol ) | 170.29 | < 400 |
| cLogP | 1.8 | 1.5 - 3.5 |
| TPSA (Ų) | 29.26 | < 70 |
| Hydrogen Bond Donors | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 | ≤ 7 |
The results from this in silico analysis suggest that Compound X possesses physicochemical properties highly compatible with CNS penetration, strengthening our initial hypothesis.
Primary Biochemical Assay: Radioligand Binding
Expert Rationale: With a strong computational basis for CNS activity, the first and most crucial experimental step is to confirm a direct interaction between Compound X and our hypothesized target, the dopamine transporter (DAT). A competitive radioligand binding assay is the gold standard for quantifying this interaction. It allows us to determine the compound's affinity (Ki) for the target and assess its selectivity by screening against related transporters like the serotonin transporter (SERT) and norepinephrine transporter (NET). High affinity and selectivity are desirable properties for a clean pharmacological profile.
Experimental Protocol: Monoamine Transporter Competitive Binding Assay
-
Source of Transporters: Utilize cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligand Selection:
-
For DAT: [³H]WIN 35,428 (a high-affinity DAT ligand).
-
For SERT: [³H]Citalopram.
-
For NET: [³H]Nisoxetine.
-
-
Assay Setup: In a 96-well plate, combine the cell membranes, the respective radioligand at a fixed concentration (near its Kd), and a range of concentrations of Compound X (e.g., from 1 pM to 100 µM).
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Rapidly filter the mixture through a glass fiber filtermat to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of Compound X. Fit the data to a one-site competition model to calculate the IC50, which is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: Comparative Binding Affinities (Ki, nM)
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| Compound X (Hypothetical) | 15 | > 1,000 | 250 | >66x | 16.7x |
| GBR-12909 (Selective DRI) | 5 | > 5,000 | 800 | >1000x | 160x |
| Cocaine (Non-selective) | 250 | 300 | 400 | ~1x | ~1.6x |
This hypothetical data shows Compound X binds with high affinity to DAT and displays significant selectivity over SERT and moderate selectivity over NET, confirming it as a potent and selective DAT ligand.
Part 2: Functional Activity Cross-Validation
Demonstrating that a compound binds to a target is only the first step. It is imperative to prove that this binding translates into a functional biological effect. This cross-validation step is crucial for confirming the MoA and weeding out compounds that bind but have no functional consequence (e.g., silent antagonists) or act via an unexpected mechanism.
Cell-Based Functional Assay: Neurotransmitter Uptake
Expert Rationale: To validate our binding data, we must measure the functional impact of Compound X on dopamine transport. A neurotransmitter uptake assay directly quantifies the inhibition of dopamine reuptake from the extracellular space into cells. A strong correlation between the binding affinity (Ki) and the functional potency (IC50) provides high confidence that the observed binding is responsible for the functional effect.
Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay
-
Cell Culture: Use HEK293 cells expressing human DAT (or primary dopaminergic neurons for a more physiologically relevant system). Plate cells in a 96-well format.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of Compound X or control compounds (e.g., 15 minutes at 37°C).
-
Initiate Uptake: Add a fixed concentration of [³H]Dopamine to each well and incubate for a short period (e.g., 10 minutes at 37°C) to measure the initial rate of uptake.
-
Terminate Uptake: Rapidly wash the cells with ice-cold buffer to remove extracellular [³H]Dopamine.
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of dopamine uptake at each concentration of Compound X. Plot the results and fit the curve to determine the IC50 value.
Data Presentation: Comparison of Binding Affinity (Ki) vs. Functional Potency (IC50)
| Compound | Binding Ki (nM) | Uptake IC50 (nM) | Ki/IC50 Correlation |
| Compound X (Hypothetical) | 15 | 25 | Strong |
| GBR-12909 | 5 | 8 | Strong |
| Cocaine | 250 | 350 | Strong |
The strong correlation between the binding affinity and functional potency for Compound X robustly cross-validates its MoA as a DAT inhibitor.
Part 3: In Vivo and Orthogonal MoA Confirmation
The final and most rigorous phase of cross-validation involves demonstrating the hypothesized MoA in a complex, living system and ruling out confounding off-target effects. This step provides the highest level of confidence and is essential for predicting clinical efficacy.
Orthogonal Assay: In Vitro Electrophysiology
Expert Rationale: A common pitfall in drug discovery is an uncharacterized off-target activity that produces the desired phenotype through an alternative MoA. For CNS compounds, direct modulation of ion channels is a frequent off-target effect. We use whole-cell patch-clamp electrophysiology as an orthogonal assay to ensure that Compound X does not directly alter neuronal firing rates, which could confound the interpretation of its effects as being solely due to DAT inhibition.
Experimental Protocol: Whole-Cell Patch-Clamp on Dopaminergic Neurons
-
Cell Preparation: Culture primary ventral tegmental area (VTA) dopaminergic neurons.
-
Recording: Obtain whole-cell current-clamp recordings from individual neurons.
-
Baseline Measurement: Record the spontaneous firing rate of the neuron in standard artificial cerebrospinal fluid (aCSF).
-
Compound Application: Perfuse the neuron with aCSF containing a high concentration of Compound X (e.g., 1-10 µM).
-
Analysis: Measure any changes in resting membrane potential, action potential frequency, or action potential waveform. A lack of significant change indicates the absence of direct effects on major ion channels.
In Vivo Confirmation: Microdialysis
Expert Rationale: The definitive test of our hypothesis is to measure whether Compound X, when administered systemically to a living animal, produces the expected neurochemical change in the brain. Microdialysis allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions. For a DAT inhibitor, we expect to see a significant and sustained increase in dopamine levels in a dopamine-rich area like the nucleus accumbens.
Experimental Protocol: In Vivo Microdialysis in Rats
-
Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens. Allow the animal to recover.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with aCSF at a slow, constant rate (e.g., 1 µL/min). Collect dialysate samples every 20 minutes and analyze for dopamine concentration using HPLC-ECD to establish a stable baseline.
-
Drug Administration: Administer Compound X (e.g., via intraperitoneal injection) or a vehicle control.
-
Post-Dosing Collection: Continue collecting and analyzing dialysate samples for at least 3 hours post-administration.
-
Data Analysis: Express the dopamine concentration in each sample as a percentage of the average baseline concentration. Plot the mean percentage change over time for the drug and vehicle groups.
Expected Outcome: A significant, dose-dependent increase in extracellular dopamine concentration in the Compound X group compared to the vehicle group would serve as the ultimate confirmation of its MoA as a functional DAT inhibitor in vivo.
Conclusion
The rigorous, multi-step process outlined in this guide provides a robust pathway for moving from a structurally-based hypothesis to a high-confidence, cross-validated mechanism of action for 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. By systematically integrating in silico, biochemical, cell-based functional, orthogonal, and in vivo experimental data, we can definitively characterize its primary MoA as a dopamine transporter inhibitor. This methodical approach not only builds a strong scientific case for the compound's activity but also significantly de-risks its progression through the drug development pipeline by ensuring that the observed biological effects are due to the intended molecular mechanism.
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A Comparative Framework for Benchmarking Novel Pyrrolidine Derivatives: A Case Study on 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and serving as a versatile scaffold for exploring new chemical space.[1][2] Its non-planar, saturated structure provides three-dimensional diversity crucial for specific interactions with biological targets, while the basic nitrogen atom often enhances aqueous solubility and can act as a key hydrogen bond acceptor or donor.[3][4] This guide introduces a comprehensive benchmarking framework for a novel pyrrolidine derivative, 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine . While specific pharmacological data for this compound is not yet publicly available, its structure suggests intriguing possibilities. The gem-dimethyl group adjacent to the primary amine may confer metabolic stability and enforce a specific conformation, representing a valuable modification to the classic pyrrolidine scaffold.[1] This document, written from the perspective of a Senior Application Scientist, outlines a rigorous, multi-phase experimental workflow to characterize this compound's potential. We will define a logical testing cascade, from initial target engagement to early ADME-Tox profiling, and propose relevant, well-characterized pyrrolidine derivatives to serve as benchmarks for objective comparison.
Introduction: The Rationale for Investigation
The therapeutic potential of pyrrolidine-containing molecules is vast, with derivatives showing activity as anticancer agents, CNS modulators, antivirals, and anti-inflammatory compounds.[5][6][7] The success of this scaffold lies in its unique stereochemical and physicochemical properties.[2][4]
-
Structural Rigidity and 3D Pharmacophore: The five-membered ring's "pseudorotation" allows it to present substituents in precise spatial orientations, enabling high-affinity interactions with enantioselective protein binding sites.[1]
-
Physicochemical Properties: The tertiary amine of the pyrrolidine ring in our target compound (pKa ~8-9) is typically protonated at physiological pH, enhancing solubility.[3] The gem-dimethyl group is a well-established motif in drug design used to sterically shield adjacent functionalities from metabolic enzymes (e.g., monoamine oxidase) and to lock in specific dihedral angles, which can be critical for receptor affinity.
Given these features, 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine warrants investigation as a potential ligand for G-Protein Coupled Receptors (GPCRs), a common target class for such scaffolds.[6][8] This guide proposes a systematic evaluation against established benchmarks to elucidate its pharmacological profile.
Selection of Benchmark Compounds
To provide meaningful context for our experimental data, we select two well-characterized pyrrolidine derivatives that target different GPCRs, representing distinct therapeutic areas.
| Compound | Structure | Primary Target | Therapeutic Area | Key Characteristics |
| Comparator A: (S)-Oxotremorine M | Muscarinic Acetylcholine Receptors (M1-M4) | CNS Disorders | A potent, non-selective muscarinic agonist. Its pyrrolidin-2-one structure provides a different chemical flavor while maintaining the core ring.[9] | |
| Comparator B: Compound 46 (CXCR4 Antagonist) | ![]() | CXCR4 | Oncology, Inflammation | A potent and selective CXCR4 antagonist with demonstrated in vivo efficacy and favorable metabolic stability.[8] |
The Experimental Benchmarking Workflow
A phased approach ensures that resources are allocated efficiently, moving from broad screening to more specific, complex assays. The causality behind this workflow is to first confirm high-affinity binding to a target before investing in functional and metabolic studies.
Caption: Proposed experimental workflow for benchmarking novel pyrrolidine derivatives.
Phase 1: Target Affinity & Selectivity Profiling
Objective: To determine the binding affinity (Ki) of the test compound for its primary target(s) and assess its selectivity against a panel of related receptors.
Protocol 1: Radioligand Competition Binding Assay
This technique is the gold standard for quantifying binding affinity due to its robustness and sensitivity.[10] It measures the ability of a test compound to displace a radiolabeled ligand of known affinity from a receptor.
-
Preparation of Membranes: Prepare cell membrane homogenates from a cell line recombinantly expressing the target receptor (e.g., CHO or HEK293 cells expressing CXCR4).[11]
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-(+)-pentazocine for sigma receptors as an example protocol)[11], and a range of concentrations of the unlabeled test compound (from 10⁻¹¹ to 10⁻⁵ M).
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time (e.g., 90 minutes) to reach binding equilibrium.[11]
-
Harvesting: Rapidly separate the bound from free radioligand by vacuum filtration. The filter plate traps the membranes (and the bound radioligand) while the unbound ligand passes through.[12]
-
Quantification: After washing the filters, add a scintillation cocktail and quantify the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Phase 2: In Vitro Functional Activity
Objective: To determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor) and to quantify its potency (EC50/IC50) and efficacy.
Caption: Simplified Gq signaling pathway, the basis for calcium flux functional assays.
Protocol 2: Calcium Flux Functional Assay (for Gq-coupled GPCRs)
This assay is a common method for measuring the activation of GPCRs that signal through the Gαq pathway, leading to an increase in intracellular calcium.[13][14]
-
Cell Preparation: Plate cells expressing the target Gq-coupled receptor in a clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution. The dye's fluorescence intensity increases dramatically upon binding to free Ca²⁺.
-
Compound Addition: Use an automated liquid handler or a fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation) to add varying concentrations of the test compound to the wells.
-
Fluorescence Reading: Immediately after compound addition, measure the fluorescence intensity over time (typically for 2-3 minutes) to capture the transient calcium release.
-
Data Analysis:
-
For Agonists: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 (potency) and the maximum response (efficacy) relative to a known full agonist.
-
For Antagonists: Pre-incubate the cells with the test compound before adding a fixed concentration of a known agonist. Plot the inhibition of the agonist's response against the log concentration of the test compound to determine the IC50.
-
Phase 3: Early ADME-Tox Profiling
Objective: To obtain an early assessment of the compound's drug-like properties, focusing on metabolic stability and key safety liabilities.
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
This in vitro assay predicts how quickly a compound might be cleared by metabolic enzymes in the liver.[6][8]
-
Reaction Setup: Incubate the test compound (typically at 1 µM) with pooled HLM in a phosphate buffer at 37°C.
-
Initiation: Start the metabolic reaction by adding the cofactor NADPH, which is required by cytochrome P450 enzymes.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in individual wells by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Analysis: Centrifuge the samples to remove the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance (Clint) and the half-life (t½).
Data Interpretation and Hypothetical Comparison
All quantitative data should be summarized in tables for direct, objective comparison. The goal is to build a profile for our novel compound relative to established benchmarks.
Table 1: Hypothetical Comparative Pharmacology Data
| Parameter | 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine | Comparator A (Oxotremorine M) | Comparator B (Compound 46) |
| Target 1 (M1) Ki (nM) | 150 | 5 | >10,000 |
| Target 2 (CXCR4) Ki (nM) | 25 | >10,000 | 79 |
| Target 2 (CXCR4) EC50 (nM, Agonist) | No activity | No activity | N/A (Antagonist) |
| Target 2 (CXCR4) IC50 (nM, Antagonist) | 40 | >10,000 | 0.25 |
| HLM Stability (t½, min) | 45 | 15 | >60 |
| hERG Inhibition IC50 (µM) | >30 | 5.2 | >30 |
| Cytotoxicity (CC50, µM) | >50 | 12 | >50 |
Interpretation of Hypothetical Data:
Based on this hypothetical table, we could conclude that 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is a moderately potent CXCR4 antagonist with some affinity for the M1 muscarinic receptor. Crucially, its metabolic stability appears significantly improved compared to the muscarinic agonist (Comparator A) and is comparable to the highly optimized CXCR4 antagonist (Comparator B).[8] Furthermore, its clean profile in hERG and cytotoxicity assays suggests a promising early safety profile. This profile would justify further optimization efforts to improve CXCR4 potency and selectivity over the M1 receptor.
Conclusion
This guide presents a systematic and scientifically grounded framework for the comprehensive benchmarking of a novel chemical entity, 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. By employing a logical cascade of industry-standard assays and comparing the results to well-defined benchmarks, researchers can efficiently build a robust data package. This approach, which moves from broad affinity screening to specific functional and safety profiling, allows for the early identification of a compound's therapeutic potential and potential liabilities. Such a rigorous, evidence-based strategy is essential for navigating the complexities of modern drug discovery and for making informed decisions on the progression of new chemical scaffolds.
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Gualtieri, F., et al. (2000). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. ResearchGate. Available at: [Link]
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Yeh, T.-K., et al. (2010). (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 20(12), 3596-3600. Available at: [Link]
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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) and Performance Prediction
Abstract
The 1,3-diamine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core element in compounds targeting central nervous system (CNS) receptors. This guide provides an in-depth, head-to-head comparison of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine (Compound A) and two key structural analogs: 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-amine (Compound B) and 3-(Pyrrolidin-1-yl)propan-1-amine (Compound C) . While direct comparative experimental data for these specific molecules is not extensively published, this analysis leverages established principles of medicinal chemistry—specifically the conformational influence of the gem-dimethyl effect and known structure-activity relationships of sigma receptor ligands—to predict their relative performance. We will explore synthetic strategies, analyze physicochemical properties, and propose a validated experimental protocol for confirming the predicted biological activity at the sigma-1 (σ₁) receptor, a key target in neurodegenerative and psychiatric disorders.
Introduction: The Strategic Value of the 1,3-Diamine Scaffold
Substituted 1,3-propanediamines are versatile pharmacophores known to interact with a variety of biological targets. Their basic nitrogen centers can form critical ionic bonds and hydrogen bond interactions within receptor binding pockets, while the carbon backbone allows for precise spatial positioning of these interactive groups and other substituents. A particularly compelling target for this class of compounds is the sigma-1 (σ₁) receptor. The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum, which is implicated in cellular stress responses, neuroplasticity, and the modulation of various neurotransmitter systems.[1][2] Ligands that bind to the σ₁ receptor are of significant interest for their therapeutic potential in treating conditions like Alzheimer's disease, depression, and neuropathic pain.[2]
This guide focuses on a specific structural question: How do seemingly minor modifications to a core 1,3-diamine scaffold influence its potential as a σ₁ ligand? We will compare three compounds to dissect the influence of two key structural features:
-
The gem-Dimethyl Group: Present in Compounds A and B, but absent in C. This feature, located at the C2 position, is known to exert a significant conformational constraint known as the Thorpe-Ingold or gem-dimethyl effect.[3] This effect can pre-organize the molecule into a more favorable conformation for receptor binding, reducing the entropic penalty upon binding and potentially increasing affinity.[3]
-
The Cyclic Amine Ring Size: Compound A incorporates a five-membered pyrrolidine ring, while Compound B features a six-membered piperidine ring. This seemingly subtle change alters the steric profile and the precise vector of the nitrogen lone pair, which can be critical for optimal interaction within a binding site.
By analyzing these features, we can build a predictive framework for their relative performance and design the necessary experiments for validation.
Synthesis of the Comparator Compounds
A convergent and efficient synthesis for all three compounds can be designed starting from commercially available materials. A key strategic approach involves the synthesis of the core diamine backbone followed by N-alkylation with the appropriate cyclic ketone via reductive amination.
Proposed Synthetic Workflow
The synthesis of the core intermediate, 2,2-dimethyl-1,3-propanediamine, is well-documented and can be achieved via reductive amination of hydroxypivalaldehyde[4] or by high-pressure ammonolysis of neopentyl glycol.[5] The subsequent steps leverage standard reductive amination protocols.
Caption: Proposed synthetic workflow for comparator compounds.
Detailed Experimental Protocol: Synthesis of Compound A
This protocol describes a standard laboratory procedure for the synthesis of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine via reductive amination.
Materials:
-
2,2-Dimethyl-1,3-propanediamine (1.0 eq)
-
Pyrrolidin-2-one (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) (anhydrous)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diatomaceous earth
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,2-dimethyl-1,3-propanediamine (1.0 eq) and pyrrolidin-2-one (1.2 eq) to anhydrous DCE.
-
Add a catalytic amount of glacial acetic acid to the mixture and stir for 20 minutes at room temperature to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting ketone.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture through a pad of diatomaceous earth and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product via column chromatography on silica gel to afford the final compound. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Comparative Physicochemical and Predicted Biological Properties
The structural differences between the three compounds are expected to manifest in both their basic physicochemical properties and their biological activity.
Physicochemical Properties
The following table summarizes key calculated and experimental properties. The presence of the gem-dimethyl group in Compounds A and B increases lipophilicity (predicted LogP) compared to Compound C.
| Property | Compound A | Compound B | Compound C |
| IUPAC Name | 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine | 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-amine | 3-(Pyrrolidin-1-yl)propan-1-amine |
| Molecular Formula | C₉H₂₀N₂ | C₁₀H₂₂N₂ | C₇H₁₆N₂ |
| Molecular Weight | 156.27 g/mol | 170.30 g/mol | 128.22 g/mol [4] |
| Predicted LogP | 1.4 | 1.8 | 0.7 |
| Topological Polar Surface Area (TPSA) | 15.26 Ų | 15.26 Ų | 15.26 Ų |
| Number of Rotatable Bonds | 4 | 4 | 3 |
Predicted values are computationally derived and serve as estimates.
Predicted Sigma-1 Receptor Affinity: A SAR-Based Hypothesis
While we lack direct experimental binding data, we can formulate a strong hypothesis based on established SAR principles for σ₁ receptor ligands and the conformational effects of our structural modifications.
Caption: SAR hypothesis for predicted sigma-1 receptor affinity.
Analysis:
-
Compound C (Lowest Predicted Affinity): The flexible propanediamine backbone of Compound C possesses three rotatable bonds. To achieve the optimal binding conformation, it must overcome a significant entropic penalty. This flexibility increases the likelihood that the molecule will exist in non-binding conformations in solution, effectively lowering its affinity for the receptor.
-
Compound A (Highest Predicted Affinity): The introduction of the gem-dimethyl group in Compound A significantly restricts the rotation around the C2-C3 bond. This "locks" the molecule into a more defined set of low-energy conformations. If one of these conformations matches the binding requirements of the σ₁ receptor, the entropic cost of binding is greatly reduced, leading to a predicted increase in binding affinity (Ki).[3] The five-membered pyrrolidine ring is a common feature in high-affinity σ₁ ligands.
-
Compound B (Moderate Predicted Affinity): Like Compound A, Compound B benefits from the conformational rigidity imparted by the gem-dimethyl group. However, the larger six-membered piperidine ring presents a different steric profile. Depending on the specific topology of the σ₁ binding pocket, the piperidine ring may be either neutral, beneficial, or detrimental compared to the smaller pyrrolidine ring. Without specific data, we predict it may introduce a minor steric impediment, placing its affinity slightly below that of Compound A.
The table below summarizes these predictions in a quantitative, albeit hypothetical, format that would be the target of experimental validation.
| Compound | Key Structural Features | Predicted σ₁ Receptor Affinity (Ki) | Rationale |
| A | gem-Dimethyl, Pyrrolidine | 10 - 50 nM | Conformationally restricted by gem-dimethyl group, reducing entropic penalty of binding. Pyrrolidine is a favorable size. |
| B | gem-Dimethyl, Piperidine | 50 - 200 nM | Conformationally restricted, but larger piperidine ring may introduce minor steric hindrance in the binding pocket. |
| C | Flexible Backbone, Pyrrolidine | >500 nM | Higher conformational flexibility increases the entropic cost of binding, leading to lower affinity. |
Protocol for Experimental Validation: Radioligand Binding Assay
To validate the SAR hypotheses, a competitive radioligand binding assay is the gold standard for determining the affinity (Ki) of unlabeled compounds for a target receptor.
Objective: To determine the binding affinities (Ki values) of Compounds A, B, and C for the human sigma-1 (σ₁) receptor.
Materials:
-
Membrane preparations from cells expressing the human σ₁ receptor (e.g., CHO-hσ₁)
-
[³H]-(+)-Pentazocine (a high-affinity radioligand for the σ₁ receptor)[6]
-
Haloperidol (a non-selective high-affinity ligand for defining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test Compounds A, B, and C (dissolved in DMSO, serial dilutions in assay buffer)
-
96-well microplates, glass fiber filters, and a scintillation counter
Procedure:
-
Assay Preparation: Prepare serial dilutions of the test compounds (Compounds A, B, C) and the reference compound (unlabeled (+)-pentazocine) in assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
Binding Reaction: In each well of a 96-well plate, combine:
-
50 µL of Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
50 µL of the appropriate test compound dilution.
-
50 µL of [³H]-(+)-Pentazocine at a final concentration near its Kd value (e.g., 2-3 nM).
-
50 µL of the receptor membrane preparation (protein concentration optimized, e.g., 50-100 µ g/well ).
-
-
Incubation: Incubate the plates at 37°C for 120 minutes with gentle agitation. Causality Note: This incubation period allows the binding reaction to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (pre-soaked in polyethylenimine to reduce non-specific binding) using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of Haloperidol) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value for each compound.
-
Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Discussion and Future Perspectives
This guide presents a logically derived, predictive comparison of three structurally related 1,3-diamines. The central hypothesis is that the gem-dimethyl group of Compound A provides a significant conformational advantage, leading to higher predicted affinity for the σ₁ receptor compared to its flexible analog, Compound C . This is a classic example of how medicinal chemists use the Thorpe-Ingold effect to enhance potency by "pre-paying" the entropic cost of binding.[3]
The comparison between Compound A (pyrrolidine) and Compound B (piperidine) is more nuanced. While both benefit from the rigid backbone, the difference in the heterocyclic ring size probes the steric tolerance of the σ₁ receptor's binding site. Our prediction of a slightly lower affinity for the piperidine analog is conservative; it is plausible that for some receptor topologies, the larger ring could enable additional favorable interactions, reversing the predicted rank order. Only experimental validation, as outlined in the binding assay protocol, can resolve this.
Future work should extend beyond simple binding affinity. Functional assays are needed to determine whether these compounds act as agonists, antagonists, or allosteric modulators at the σ₁ receptor. Furthermore, assessing their selectivity against the sigma-2 (σ₂) subtype and other CNS targets (e.g., monoamine transporters, NMDA receptors) would be critical for developing a comprehensive pharmacological profile and evaluating their potential as therapeutic leads.
Conclusion
By applying fundamental principles of medicinal chemistry, we have constructed a detailed comparative guide for 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine and its key analogs. Our analysis predicts the following rank order of affinity for the sigma-1 receptor: Compound A > Compound B >> Compound C . This prediction is grounded in the entropically favorable conformational restriction imparted by the gem-dimethyl group. This guide provides a robust framework for synthesis, a clear hypothesis for structure-activity relationships, and a detailed protocol for the experimental validation required to advance these or similar compounds in a drug discovery program.
References
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PubChem. 2,2-Dimethyl-1,3-propanediamine. Available from: [Link]
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Su, T. P., et al. (2010). The Sigma Receptor as a Pluripotent Modulator in Living Systems. Trends in Pharmacological Sciences, 31(11), 557-566. Available from: [Link]
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Bach, R. J., & Magers, D. H. (2004). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 69(22), 7733-7739. Available from: [Link]
- Google Patents. US4158017A - Preparation of 1,3-diamino-2,2-dimethyl-propane.
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Abou-Gharbia, M., & Childers, W. E. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 969-985. Available from: [Link]
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Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. Available from: [Link]
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Laggner, C., et al. (2005). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Synapse, 55(3), 191-197. Available from: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. Sigma Receptors. Available from: [Link]
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Nguyen, L., et al. (2016). Sigma-1 receptors and neurodegenerative diseases. Journal of Pharmacological Sciences, 132(2), 85-95. Available from: [Link]
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A Comparative Guide to the In Vivo Efficacy of Pyrrolidine-2,5-dione Derivatives as Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Within this class, pyrrolidine-2,5-dione (succinimide) derivatives have emerged as a particularly promising area of investigation for novel anticonvulsant therapies. This guide provides a comparative analysis of the in vivo efficacy of various N-substituted pyrrolidine-2,5-dione derivatives, offering a technical synthesis of preclinical data to inform future drug discovery and development efforts.
The Rationale for Pyrrolidine-2,5-diones in Epilepsy Research
Epilepsy is a complex neurological disorder characterized by recurrent seizures, affecting millions worldwide. Current antiepileptic drugs (AEDs) are often associated with significant side effects and a substantial portion of patients remain resistant to treatment. The pyrrolidine-2,5-dione scaffold is of particular interest as it is a core structural feature of the established AED, ethosuximide. By exploring derivatives of this scaffold, researchers aim to develop new chemical entities with improved efficacy, broader spectrum of activity, and a more favorable safety profile.[3][4]
This guide will focus on the comparative in vivo anticonvulsant activity of various pyrrolidine-2,5-dione derivatives, primarily evaluated through the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents. These models are well-established for identifying compounds effective against generalized tonic-clonic and absence seizures, respectively.
Comparative In Vivo Efficacy of Pyrrolidine-2,5-dione Derivatives
The following tables summarize the in vivo anticonvulsant activity and neurotoxicity of selected N-substituted pyrrolidine-2,5-dione derivatives from various studies. The Protective Index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a critical parameter for assessing the therapeutic window of a compound. A higher PI indicates a wider margin of safety.
| Compound ID | Animal Model | Anticonvulsant Activity (ED50, mg/kg) | Neurotoxicity (TD50, mg/kg, Rotarod) | Protective Index (PI = TD50/ED50) | Reference |
| Compound 30 | Mouse | MES: 45.6 | 162.4 | 3.56 | [4] |
| 6 Hz (32 mA): 39.5 | 4.11 | ||||
| Compound 14 | Mouse | MES: 49.6 | >300 | >6.05 | [5] |
| scPTZ: 67.4 | >4.45 | ||||
| 6 Hz (32 mA): 31.3 | >9.58 | ||||
| Compound 33 | Mouse | MES: 27.4 | >200 | >7.30 | [1] |
| 6 Hz (32 mA): 30.8 | >6.49 | ||||
| Compound 6 | Mouse | MES: 68.3 | >300 | >4.39 | [6] |
| 6 Hz (32 mA): 28.2 | >10.64 | ||||
| Compound 3q | Mouse | MES: 31.64 | >300 | >9.48 | [7] |
| scPTZ: 75.41 | >3.98 | ||||
| 6 Hz (32 mA): 38.15 | >7.86 | ||||
| Valproic Acid (Reference) | Mouse | MES: 252.74 | - | - | [6] |
| 6 Hz (32 mA): 130.64 | - | - | [6] |
Experimental Protocols for In Vivo Anticonvulsant Screening
The following are detailed protocols for the two primary in vivo models used to evaluate the anticonvulsant efficacy of the pyrrolidine-2,5-dione derivatives discussed in this guide.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent the spread of seizures.[8]
Materials:
-
Male albino mice (20-25 g)
-
Electroconvulsometer with corneal electrodes
-
Test compound dissolved/suspended in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Saline solution (0.9%)
-
Topical anesthetic (e.g., 0.5% tetracaine)
Procedure:
-
Administer the test compound or vehicle to the animals via the desired route (typically intraperitoneal or oral).
-
At the time of predicted peak effect, apply a drop of topical anesthetic to the corneas of each mouse.
-
Place the saline-soaked corneal electrodes on the corneas.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of this response is considered the endpoint for protection.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for absence seizures and identifies compounds that can raise the seizure threshold.[5][8]
Materials:
-
Male albino mice (20-25 g)
-
Test compound dissolved/suspended in a suitable vehicle
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Administer the test compound or vehicle to the animals.
-
At the time of predicted peak effect, administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in the majority of untreated animals.
-
Observe the animals for a set period (e.g., 30 minutes) for the onset of clonic seizures (characterized by rhythmic muscle contractions).
-
The absence of clonic seizures for a defined period is considered the endpoint for protection.
Proposed Mechanisms of Action
The anticonvulsant activity of pyrrolidine-2,5-dione derivatives is believed to be multifactorial, with modulation of voltage-gated ion channels and enhancement of GABAergic neurotransmission being the most cited mechanisms.[3][7]
Modulation of Voltage-Gated Ion Channels
Many anticonvulsants exert their effects by blocking voltage-gated sodium (Nav) and calcium (Cav) channels.[3][7] By blocking these channels, the compounds can reduce excessive neuronal firing and the spread of seizure activity.
Caption: Proposed mechanism of action via voltage-gated ion channel blockade.
Enhancement of GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancing GABAergic signaling can counteract the excessive excitation seen in epilepsy. Some pyrrolidine derivatives may act as positive allosteric modulators of GABA-A receptors, increasing the influx of chloride ions and hyperpolarizing the neuron, making it less likely to fire an action potential.
Caption: Potential mechanism of action via enhancement of GABAergic neurotransmission.
Conclusion
The pyrrolidine-2,5-dione scaffold represents a versatile platform for the development of novel anticonvulsant agents. The in vivo data presented in this guide highlight the potential for discovering derivatives with broad-spectrum efficacy and improved safety profiles compared to existing therapies. Further investigation into the precise molecular mechanisms of action and structure-activity relationships will be crucial for the rational design of the next generation of antiepileptic drugs based on this promising chemical framework.
References
-
Rapacz, A., et al. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 23(32), 3749-3769. [Link]
-
Słoczyńska, K., et al. (2021). Discovery of New 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 26(23), 7273. [Link]
-
Szafarz, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(11), 3328. [Link]
-
Góra, J., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. International Journal of Molecular Sciences, 21(21), 8207. [Link]
-
Rapacz, A., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13054. [Link]
-
Obniska, J., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry, 19(19), 5786-5793. [Link]
-
Kamiński, K., et al. (2017). Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. Archiv der Pharmazie, 350(10), 1700148. [Link]
-
Obniska, J., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(11), 812-823. [Link]
-
Obniska, J., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(11), 812-823. [Link]
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Navigating the ADME Labyrinth: A Comparative Guide to 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine Analogs in Early Drug Discovery
In the intricate journey of drug discovery, a molecule's success is not solely dictated by its potency against a biological target. A promising compound must also navigate the complex physiological landscape of the body, a journey governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2][3] Neglecting these fundamental pharmacokinetic parameters in the early stages is a frequent cause of late-stage clinical failures, leading to significant financial and temporal losses. This guide provides a comprehensive framework for comparing the ADME properties of a series of hypothetical analogs of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, a scaffold of potential therapeutic interest.
Through a series of detailed in vitro assays, we will dissect the critical ADME attributes of these analogs, offering insights into their potential as viable drug candidates. This guide is intended for researchers, scientists, and drug development professionals, providing not only experimental data but also the underlying scientific rationale for the chosen methodologies.
The Analogs in Focus: A Hypothetical Case Study
For the purpose of this guide, we will examine three hypothetical analogs of the parent compound (Analog A), each with a specific structural modification designed to explore the impact on their ADME profiles.
| Compound ID | Structure | Modification from Parent (Analog A) |
| Analog A | 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine | Parent Compound |
| Analog B | 2,2-Dimethyl-3-(3-fluoropyrrolidin-1-yl)propan-1-amine | Introduction of a fluorine atom on the pyrrolidine ring |
| Analog C | 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-amine | Expansion of the pyrrolidine ring to a piperidine ring |
These modifications, though seemingly minor, can profoundly influence a molecule's physicochemical properties and, consequently, its interaction with biological systems.
I. Intestinal Permeability: The Gateway to Systemic Circulation
A drug's journey begins with its absorption from the gastrointestinal tract into the bloodstream. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium, providing a reliable prediction of oral absorption.[4][5][6]
Caco-2 Permeability Assay
The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions and express key efflux transporters, such as P-glycoprotein (P-gp).[5][6] By measuring the rate of compound transport from the apical (intestinal lumen) to the basolateral (blood) side (Papp A→B) and vice versa (Papp B→A), we can assess both passive diffusion and active transport mechanisms. The efflux ratio (ER), calculated as the ratio of Papp (B→A) to Papp (A→B), is a critical indicator of whether a compound is a substrate for efflux transporters like P-gp.[5] An efflux ratio greater than 2 suggests active efflux.[5]
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Dosing: The test compound (10 µM) is added to either the apical or basolateral chamber.
-
Incubation: The plates are incubated at 37°C with gentle shaking for 2 hours.
-
Sampling: Samples are collected from the receiver chamber at the end of the incubation period.
-
Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) and efflux ratio are calculated.
Figure 1: Experimental workflow for the Caco-2 permeability assay.
MDCK-MDR1 Permeability Assay
To specifically investigate the role of P-gp-mediated efflux, the MDCK-MDR1 permeability assay is employed. This assay uses Madin-Darby canine kidney cells transfected with the human MDR1 gene, resulting in high expression of P-gp.[7][8][9][10] A high efflux ratio in this model is a strong indicator that the compound is a P-gp substrate.
| Compound ID | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Papp (A→B) in MDCK-MDR1 (10⁻⁶ cm/s) | Efflux Ratio in MDCK-MDR1 |
| Analog A | 8.5 | 25.5 | 3.0 | 2.1 | 12.1 |
| Analog B | 9.2 | 18.4 | 2.0 | 4.5 | 4.1 |
| Analog C | 12.1 | 15.7 | 1.3 | 11.5 | 1.4 |
-
Analog A (Parent): Exhibits moderate to high permeability but is a significant substrate of P-gp, as indicated by the high efflux ratio in both Caco-2 and, more pronouncedly, in the MDCK-MDR1 assay. This could limit its oral bioavailability and brain penetration.
-
Analog B (Fluorinated): The introduction of fluorine slightly improves absorptive permeability and significantly reduces P-gp mediated efflux. This is a common strategy to block metabolism and transporter interaction.
-
Analog C (Ring Expanded): Shows the highest absorptive permeability and is not a P-gp substrate. The larger, more lipophilic ring structure likely favors passive diffusion.
II. Metabolic Stability: Predicting In Vivo Half-Life
The liver is the primary site of drug metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP450) superfamily, chemically modify xenobiotics to facilitate their excretion.[11] The human liver microsome (HLM) stability assay is a standard in vitro tool to assess a compound's susceptibility to Phase I metabolism and predict its in vivo metabolic clearance.[12][13][14][15][16]
Human Liver Microsome (HLM) Stability Assay
In this assay, the test compound is incubated with pooled human liver microsomes, which contain a rich complement of drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is monitored by LC-MS/MS. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
-
Preparation: A reaction mixture containing human liver microsomes and a NADPH regenerating system (to sustain enzyme activity) in a phosphate buffer (pH 7.4) is prepared.[14][15]
-
Incubation: The test compound (1 µM) is added to the pre-warmed reaction mixture to initiate the reaction.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[13]
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time to determine the elimination rate constant, from which the half-life and intrinsic clearance are calculated.[14]
Figure 2: Workflow for the human liver microsome stability assay.
| Compound ID | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Analog A | 25 | 27.7 |
| Analog B | > 60 | < 11.5 |
| Analog C | 15 | 46.2 |
-
Analog A (Parent): Shows moderate metabolic stability.
-
Analog B (Fluorinated): The fluorine substitution significantly enhances metabolic stability, a common outcome as the C-F bond is strong and resistant to enzymatic cleavage.
-
Analog C (Ring Expanded): The piperidine ring appears to be more susceptible to metabolism compared to the pyrrolidine ring of the parent compound, resulting in lower metabolic stability.
III. Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential
Inhibition of CYP450 enzymes is a major cause of drug-drug interactions (DDIs).[11][17][18] A new drug candidate that inhibits a specific CYP isoform can slow the metabolism of co-administered drugs that are substrates for that enzyme, potentially leading to toxic plasma concentrations. Therefore, it is crucial to assess the inhibitory potential of new chemical entities against the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[18][19]
CYP450 Inhibition Assay (IC50 Determination)
This assay determines the concentration of a test compound that causes 50% inhibition (IC50) of the activity of a specific CYP isoform. A low IC50 value indicates a higher potential for DDIs.
-
Enzyme/Substrate Preparation: A specific CYP isoform (recombinant enzyme or HLM) is incubated with a fluorescent or probe substrate that is specifically metabolized by that enzyme.[19][20]
-
Inhibitor Addition: The test compound is added at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the NADPH regenerating system.
-
Incubation: The reaction is incubated at 37°C for a specific time.
-
Reaction Termination: The reaction is stopped.
-
Detection: The formation of the metabolite is quantified, typically by fluorescence or LC-MS/MS.[20]
-
Data Analysis: The percent inhibition at each concentration of the test compound is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.[19]
Figure 3: General workflow for a CYP450 inhibition assay.
| Compound ID | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Analog A | > 50 | 25.3 | 45.1 | 8.9 | 15.6 |
| Analog B | > 50 | > 50 | > 50 | 22.4 | 35.8 |
| Analog C | > 50 | 15.8 | 30.2 | 5.1 | 9.7 |
-
Analog A (Parent): Shows moderate inhibition of CYP2D6 and CYP3A4, suggesting a potential for DDIs.
-
Analog B (Fluorinated): The fluorination reduces the inhibitory activity against all tested isoforms, making it a more favorable candidate from a DDI perspective.
-
Analog C (Ring Expanded): Exhibits more potent inhibition of CYP2D6 and CYP3A4 compared to the parent compound, indicating a higher risk of DDIs.
Conclusion: Synthesizing the Data for Candidate Selection
The in vitro ADME profiling of our hypothetical analogs of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine provides a clear path forward for lead optimization.
-
Analog A (Parent) , while having some favorable properties, is hampered by significant P-gp efflux and moderate metabolic stability and CYP inhibition.
-
Analog C (Ring Expanded) displays excellent permeability but suffers from poor metabolic stability and a higher risk of DDIs.
-
Analog B (Fluorinated) emerges as the most promising candidate. It maintains good permeability while significantly mitigating P-gp efflux, enhancing metabolic stability, and reducing the potential for CYP450-mediated drug-drug interactions.
This comparative guide underscores the importance of a multi-parametric approach to early drug discovery. By systematically evaluating the ADME properties of a series of analogs, we can make informed decisions, prioritize resources, and ultimately increase the probability of selecting a clinical candidate with a favorable pharmacokinetic profile. The interplay between chemical structure and biological fate is complex, and only through rigorous experimental investigation can we hope to navigate this labyrinth successfully.
References
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Selvita. In Vitro ADME. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
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ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
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Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
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Unknown. Caco2 assay protocol. [Link]
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Bio-protocol. Permeability assay in MDCK-MDR1 Cells. [Link]
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JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
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AxisPharm. MDCK-MDR1 Permeability Assay. [Link]
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BioDuro. In Vitro ADME. [Link]
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AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]
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AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
BioDuro. ADME MDR1-MDCK Permeability Assay. [Link]
-
Creative Bioarray. Caco-2 permeability assay. [Link]
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Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]
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LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]
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Creative Bioarray. MDR1-MDCK Permeability Assay. [Link]
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Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
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Creative Bioarray. Microsomal Stability Assay. [Link]
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NIH. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and a deep understanding of the chemical nature of substituted amines.
Understanding the Hazard: The "Why" Behind the Procedure
2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is classified under UN number 2735, designating it as a corrosive amine.[1] The primary hazard associated with this compound is its potential to cause severe skin burns and eye damage, as indicated by the GHS hazard statement H314.[1] This corrosive nature dictates every step of our disposal process, from the selection of personal protective equipment to the final waste segregation. The pyrrolidine moiety, a common structural feature in many biologically active compounds, contributes to the chemical's reactivity and necessitates careful handling.
The fundamental principle of safe disposal is the containment and segregation of hazardous waste to prevent unintended reactions and environmental contamination. Disposing of amines like 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine down the sanitary sewer is strictly prohibited as they can be harmful to aquatic life.[2]
Essential Personal Protective Equipment (PPE)
Before initiating any disposal procedures, the following personal protective equipment must be worn to mitigate the risk of exposure to this corrosive compound.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Chemical Safety Goggles | Must provide a complete seal around the eyes. | Protects against splashes and fumes that can cause severe eye damage. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or during spill cleanup. | Provides an additional layer of protection for the entire face from splashes. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use. For prolonged contact, consider double-gloving. | Prevents direct skin contact, which can lead to severe burns. |
| Body Protection | Flame-Resistant Lab Coat | Should be fully buttoned to provide maximum coverage. | Protects the body and personal clothing from contamination. |
| Chemical-Resistant Apron | Recommended when handling significant quantities or when there is a high risk of splashing. | Offers an additional barrier against corrosive spills. | |
| Respiratory Protection | Fume Hood | All handling and disposal procedures should be conducted within a certified chemical fume hood. | Prevents the inhalation of potentially harmful vapors. |
| Respirator | In the event of a large spill or inadequate ventilation, a full-face respirator with an appropriate cartridge for organic amines should be used by trained personnel. | Provides respiratory protection in high-concentration environments. | |
| Foot Protection | Closed-toe Shoes | Made of a non-absorbent material. | Protects the feet from spills and falling objects. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the safe disposal of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine from a laboratory setting.
Step 1: Waste Identification and Segregation
The cornerstone of safe chemical disposal is the accurate identification and segregation of waste streams. This prevents dangerous reactions between incompatible chemicals.
-
Action: Designate a specific, clearly labeled waste container for 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine and any materials contaminated with it.
-
Causality: Amines are incompatible with acids and strong oxidizing agents.[3] Mixing these can lead to violent reactions, including heat generation and the release of toxic gases. Segregation is a critical preventative measure.
Step 2: Container Selection and Labeling
The integrity of the waste container is crucial for safe storage and transport.
-
Action: Use a high-density polyethylene (HDPE) or other compatible plastic container with a secure, screw-on cap.[4] Do not use metal containers, as corrosive amines can react with them.
-
Labeling: The container must be labeled with a "Hazardous Waste" sticker that includes:
-
The full chemical name: "2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine" (no abbreviations or formulas).
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
The appropriate GHS pictograms (Corrosive).
-
-
Causality: Proper labeling ensures that everyone who handles the container is aware of its contents and the associated hazards, preventing accidental misuse or improper disposal.
Step 3: Waste Accumulation and Storage
Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Action: Store the labeled waste container in a secondary containment bin to prevent the spread of material in case of a leak.[4] The SAA should be in a well-ventilated area, away from heat sources and incompatible chemicals.
-
Causality: Secondary containment provides an essential safety barrier, containing any potential leaks and preventing wider contamination of the laboratory. Storing away from heat and ignition sources is crucial due to the flammability of many organic compounds.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed and reputable hazardous waste disposal company.
-
Action: Once the waste container is full, or if the waste has been stored for an extended period (typically no more than one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
-
Causality: Licensed disposal companies have the expertise and facilities to handle and treat hazardous chemical waste in an environmentally sound and legally compliant manner.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to minimize harm.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unmanageable spills, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE outlined in the table above.
-
Contain the Spill: Use a chemical spill kit with absorbent materials (such as vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize (with caution): For small spills, a dilute solution of a weak acid (e.g., citric acid) can be used to neutralize the amine. This should only be done by trained personnel, as the reaction can generate heat.
-
Collect and Dispose: Carefully collect the absorbed and neutralized material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Report: Report the incident to your supervisor and EHS office, and complete any necessary documentation.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine.
Caption: Disposal workflow for 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine.
Conclusion: A Commitment to Safety and Integrity
The proper disposal of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is not merely a procedural task but a reflection of our commitment to scientific integrity and a culture of safety. By understanding the inherent hazards of this corrosive amine and adhering to the detailed protocols outlined in this guide, researchers can ensure a safe laboratory environment and the responsible management of chemical waste.
References
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Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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PubChem. (n.d.). 2,2-Dimethyl-1,3-propanediamine. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
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PubChem. (n.d.). N,1-dimethylpyrrolidin-3-amine. Retrieved from [Link]
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MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
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ResearchGate. (2020, March 1). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Dimethyl(propyl)amine. Retrieved from [Link]
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PubMed. (2022, November 11). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Title 26 of the Code of Maryland Regulations (COMAR), Subtitle 13, Chapter 02, pages 51-100. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential, experience-driven safety and handling protocols for 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine. Given that specific public safety data for this compound is not extensively documented, this directive is synthesized from an expert analysis of its core chemical structure: a primary amine and a pyrrolidine functional group. The recommendations are grounded in the known hazards of analogous compounds, ensuring a robust margin of safety.
Inferred Hazard Assessment
The chemical structure of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine presents hazards characteristic of both aliphatic amines and pyrrolidine derivatives. Amines are well-known for being corrosive and capable of causing severe skin burns and eye damage.[1][2][3][4] The pyrrolidine component, a cyclic secondary amine, is also classified as a corrosive and flammable liquid.[3][5][6] Therefore, we must assume this compound is, at a minimum, corrosive, harmful if swallowed or inhaled, and capable of causing severe skin and eye damage.
| Potential Hazard | Affected Organ/System | Justification Based on Analogous Compounds |
| Severe Skin Corrosion/Burns | Skin, Mucous Membranes | Aliphatic amines and pyrrolidine are known to be corrosive and can cause severe burns.[3][4] |
| Serious Eye Damage | Eyes | Direct contact with amines can cause irreversible eye damage.[3][7][8] |
| Respiratory Irritation | Respiratory System | Vapors of volatile amines can be corrosive to the respiratory tract.[9][10] |
| Acute Toxicity (Oral, Dermal) | Systemic | Many amine compounds are harmful if swallowed or absorbed through the skin.[3][10] |
| Flammability | N/A | Pyrrolidine and similar small amine molecules are flammable liquids. Vapors can form explosive mixtures with air.[3][11][12] |
Core Personal Protective Equipment (PPE) Ensemble
A risk assessment is crucial before handling any chemical.[1][2] For 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, a comprehensive PPE strategy is not merely recommended; it is essential.
Eye and Face Protection
-
Mandatory: Tightly fitting chemical splash goggles approved under standards such as NIOSH (US) or EN 166 (EU).[3]
-
Causality: Standard safety glasses are insufficient. The corrosive nature of amine vapors and the risk of splashes necessitate a complete seal around the eyes to prevent severe, potentially permanent damage.
-
Recommended for High-Risk Operations: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[3]
Skin and Body Protection
-
Hand Protection: Handle with compatible chemical-resistant gloves at all times.[3] Gloves must be inspected for tears or holes before each use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3]
-
Causality: Amines can be readily absorbed through the skin, leading to systemic toxicity, and can cause immediate chemical burns. The choice of glove material is critical.
| Glove Material | Protection Level | Important Considerations |
| Nitrile | Splash Protection | Suitable for incidental contact. Not recommended for prolonged immersion. |
| Neoprene | Splash / Extended Contact | Offers good resistance to a broad range of chemicals, including amines. |
| PVC | Splash / Extended Contact | Provides good protection against many corrosive substances. |
| Butyl Rubber | Immersion / High-Risk | Recommended for prolonged handling or when immersion is possible. |
-
Body Protection: A flame-retardant, chemical-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes or when handling larger volumes, a chemical-resistant apron or a two-piece splash suit should be worn over normal work clothes.[13]
Respiratory Protection
-
When Required: Use is mandatory when handling the material outside of a certified chemical fume hood, if there is a potential for aerosol generation, or in poorly ventilated areas.
-
Causality: Inhalation of corrosive amine vapors can cause severe respiratory tract irritation and damage.[10]
-
Specifications: A NIOSH-approved respirator with organic vapor/amine cartridges is necessary.[5] For situations with unknown concentrations or in emergencies, a self-contained breathing apparatus (SCBA) is required.[13][14]
Operational Plan: PPE Protocols
Adherence to a strict, procedural workflow for donning and doffing PPE is a self-validating system that minimizes the risk of contamination and exposure.
PPE Donning and Doffing Workflow
Caption: Sequential workflow for donning and doffing PPE to prevent cross-contamination.
Step-by-Step Handling Procedure (Example: Weighing and Dilution)
-
Preparation: Before bringing the chemical into the workspace, ensure all necessary PPE is laid out in a clean area. Inspect each item for damage.
-
Donning PPE: Follow the donning sequence outlined in the workflow diagram above.
-
Work Execution (Inside a Chemical Fume Hood):
-
Place the sealed container of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine on a tared balance within the fume hood.
-
Carefully open the container. Use non-sparking tools if the container is tightly sealed.[5][6]
-
Dispense the required amount into a secondary container.
-
Securely close the primary container.
-
Slowly add the dispensed amine to the solvent while stirring to manage any exothermic reaction.
-
-
Post-Handling: Wipe down the external surfaces of the containers and any spills within the fume hood with an appropriate decontaminating solution.
-
Doffing PPE: Move to the designated doffing area. Follow the doffing sequence meticulously to avoid contact with any contaminated surfaces.
-
Final Step: Wash hands and forearms thoroughly with soap and water.[3]
Disposal Plan
Proper disposal is a critical component of the safety lifecycle for this compound.
-
PPE Disposal: All single-use PPE (gloves, disposable lab coats) that has come into contact with the chemical must be considered hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container for incineration.
-
Chemical Waste Disposal:
-
NEVER dispose of amines down the drain or in general waste, as they are harmful to aquatic life.[15]
-
All waste containing 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine, including rinse solutions and contaminated materials (like paper towels), must be collected in a dedicated, labeled, and sealed hazardous waste container.[15]
-
The container material must be compatible with amines.
-
Arrange for disposal via a licensed hazardous waste disposal company that can handle amine waste, likely through high-temperature incineration.[15][16]
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Spill: Evacuate the area. Remove all ignition sources.[6] Wearing the full PPE ensemble, contain the spill with an inert absorbent material (e.g., vermiculite, dry sand). Collect the material into a sealed container for hazardous waste disposal.[6]
References
-
Amine Disposal For Businesses. Collect and Recycle.[Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. SafetySearches.[Link]
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What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial.[Link]
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Disposing Amine Waste. Technology Catalogue.[Link]
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Treatment of amine wastes generated in industrial processes. ResearchGate.[Link]
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Proper disposal of chemicals. Sciencemadness Wiki.[Link]
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PYRROLIDINE FOR SYNTHESIS. Loba Chemie.[Link]
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Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Berg Chilling Systems.[Link]
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Personal Protective Equipment (PPE). CHEMM.[Link]
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Personal Protective Equipment. US EPA.[Link]
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Safety Data Sheet: 2-Pyrrolidone. Carl ROTH.[Link]
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Handling of Amine-Based Wastewater Produced During Carbon Capture. JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS.[Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

